Technical Documentation Center

N-(4-Hydroxy-2-methylphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Hydroxy-2-methylphenyl)acetamide
  • CAS: 39495-15-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-Hydroxy-2-methylphenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Hydroxy-2-methylphenyl)acetamide, also known as 2-methylparacetamol, is an aromatic amide of significant interest in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxy-2-methylphenyl)acetamide, also known as 2-methylparacetamol, is an aromatic amide of significant interest in medicinal chemistry and drug development. As a structural analog of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), it serves as a valuable building block and reference compound in the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed protocol for its synthesis, an analysis of its spectral data, and a discussion of its reactivity and potential applications in the pharmaceutical industry.

Chemical and Physical Properties

N-(4-Hydroxy-2-methylphenyl)acetamide is a white solid at room temperature. Its core structure consists of a phenyl ring substituted with a hydroxyl group, a methyl group, and an acetamido group. These functional groups dictate its chemical behavior and physical characteristics.

PropertyValueSource(s)
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamide[1]
Synonyms 2-Methylparacetamol, 4-Acetamido-3-methylphenol[2]
CAS Number 39495-15-3[2]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [3]
Melting Point 125-129 °C[2][4]
Boiling Point 364.5 °C[2]
Density 1.203 g/cm³[2]
Solubility Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in water.
pKa The phenolic hydroxyl group imparts weak acidic properties, similar to other phenols. The amide nitrogen is generally not basic due to the delocalization of the lone pair into the carbonyl group.[5]

Synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide

The most common and straightforward method for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide is the acetylation of 4-amino-3-methylphenol. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of 4-amino-3-methylphenol

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • 4-amino-3-methylphenol

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Beaker

  • Büchner funnel and filter flask

  • Filter paper

  • Crystallizing dish

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylphenol (e.g., 5.0 g, 1.0 eq).

  • Solvent and Reagent Addition: To the flask, add 25 mL of deionized water. While stirring, slowly add acetic anhydride (e.g., 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100 °C) using a heating mantle or water bath. Maintain the reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Precipitation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product, N-(4-Hydroxy-2-methylphenyl)acetamide, should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.

  • Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the purified product and compare it to the literature value. The purity can be further assessed by TLC and the structure confirmed by spectroscopic methods (NMR, IR, MS).

Causality Behind Experimental Choices:
  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the amine is generally clean and produces acetic acid as a byproduct, which can be easily removed during workup.

  • Water as Solvent: While 4-amino-3-methylphenol has limited solubility in water, the reaction proceeds effectively in an aqueous suspension. Water is an environmentally benign and inexpensive solvent.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

  • Recrystallization for Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds. The choice of ethanol as the recrystallization solvent is based on the principle that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain soluble at all temperatures.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product Reactant1 4-amino-3-methylphenol Reaction Acetylation in Water (Reflux, 1-2h) Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Workup Cooling & Precipitation Reaction->Workup Isolation Vacuum Filtration (Wash with cold water) Workup->Isolation Purification Recrystallization (from Ethanol) Isolation->Purification Product N-(4-Hydroxy-2-methylphenyl)acetamide Purification->Product

Caption: Workflow for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide.

Spectral Data and Interpretation

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(4-Hydroxy-2-methylphenyl)acetamide.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 9.19 (s, 1H, -OH), 9.09 (s, 1H, -NH), 7.02 (d, J = 8.5 Hz, 1H, Ar-H), 6.58 (d, J = 2.8 Hz, 1H, Ar-H), 6.53 (dd, J = 8.5, 2.8 Hz, 1H, Ar-H), 2.07 (s, 3H, Ar-CH₃), 1.98 (s, 3H, -COCH₃).[4]

Interpretation:

  • The two singlets at high chemical shifts (δ 9.19 and 9.09) are characteristic of the acidic phenolic hydroxyl proton and the amide proton, respectively.

  • The three aromatic protons appear as a doublet, a doublet, and a doublet of doublets, consistent with a trisubstituted benzene ring.

  • The two singlets at lower chemical shifts (δ 2.07 and 1.98) correspond to the three protons of the aromatic methyl group and the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ 168.15 (C=O), 154.88 (C-OH), 133.95 (C-CH₃), 127.90 (C-NH), 127.07 (Ar-CH), 116.52 (Ar-CH), 112.52 (Ar-CH), 23.02 (-COCH₃), 18.01 (Ar-CH₃).[4]

Interpretation:

  • The signal at δ 168.15 is characteristic of a carbonyl carbon in an amide.

  • The signals in the aromatic region (δ 112-155) correspond to the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents.

  • The two signals at high field (δ 23.02 and 18.01) are attributed to the methyl carbons of the acetyl and aromatic methyl groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions:

    • O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹.

    • N-H stretch (amide): Moderate peak around 3300 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=O stretch (amide): Strong, sharp peak around 1650-1680 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretch (phenol): Peak in the 1200-1300 cm⁻¹ region.

Interpretation: The presence of a broad O-H stretch, a moderate N-H stretch, and a strong C=O stretch are key diagnostic peaks for the confirmation of the structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS) (m/z) (ESI): [M+H]⁺ calculated for C₉H₁₂NO₂: 166.0863, found: 166.0862.[4]

Interpretation: The high-resolution mass spectrum confirms the molecular formula of the compound. The fragmentation pattern would likely show losses of the acetyl group and other characteristic fragments.

Chemical Reactivity

The chemical reactivity of N-(4-Hydroxy-2-methylphenyl)acetamide is primarily governed by its three functional groups: the phenolic hydroxyl group, the acetamido group, and the aromatic ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The phenoxide is a strong nucleophile and can undergo O-alkylation and O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.

  • Acetamido Group: The amide functionality is generally stable but can be hydrolyzed to the corresponding amine (4-amino-3-methylphenol) under acidic or basic conditions with heating. The nitrogen atom is not basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and, to a lesser extent, the acetamido group. The methyl group is also weakly activating. These groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Reactivity Overview Diagram

Reactivity cluster_phenol Phenolic -OH Group cluster_amide Acetamido Group cluster_ring Aromatic Ring Molecule N-(4-Hydroxy-2-methylphenyl)acetamide Phenol_Reactions O-Alkylation O-Acylation Electrophilic Aromatic Substitution (ortho, para directing) Molecule->Phenol_Reactions Reacts at Amide_Reactions Hydrolysis (acidic/basic) (to 4-amino-3-methylphenol) Molecule->Amide_Reactions Reacts at Ring_Reactions Electrophilic Aromatic Substitution (Activated by -OH, -NHCOCH3, -CH3) Molecule->Ring_Reactions Reacts at

Sources

Exploratory

Structural Elucidation of N-(4-Hydroxy-2-methylphenyl)acetamide: A Comprehensive Analytical Guide

Executive Summary & Chemical Context N-(4-Hydroxy-2-methylphenyl)acetamide (CAS RN: 39495-15-3) is a highly relevant positional isomer and structural derivative of paracetamol (acetaminophen) 1. Characterized by the addi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS RN: 39495-15-3) is a highly relevant positional isomer and structural derivative of paracetamol (acetaminophen) 1. Characterized by the addition of an ortho-methyl group relative to the acetamide moiety, this molecule presents unique steric and electronic properties that influence its pharmacological profile, metabolic stability, and spectroscopic signature.

For drug development professionals and analytical chemists, the structural elucidation of this compound requires a robust, orthogonal approach. The presence of both a hydrogen-bond donating phenolic hydroxyl (-OH) and an amide (-NH) group necessitates careful selection of analytical conditions to prevent signal convolution. This whitepaper details the definitive analytical workflow, grounded in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to unambiguously confirm the structure of N-(4-hydroxy-2-methylphenyl)acetamide 2.

Strategic Analytical Workflow

To ensure absolute structural confidence, we employ a self-validating triad of analytical techniques. HRMS establishes the exact molecular formula, NMR maps the carbon backbone and proton connectivity, and FT-IR confirms the presence of key functional groups.

AnalyticalWorkflow Sample N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3) HRMS HRMS (ESI-TOF) Exact Mass: 166.0862 [M+H]+ Sample->HRMS NMR NMR Spectroscopy 1H & 13C in DMSO-d6 Sample->NMR FTIR FT-IR Spectroscopy Functional Group Analysis Sample->FTIR DataInt Data Integration & Cross-Validation HRMS->DataInt NMR->DataInt FTIR->DataInt Final Confirmed Molecular Structure DataInt->Final

Analytical workflow for the structural elucidation of N-(4-hydroxy-2-methylphenyl)acetamide.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) is selected over Electron Impact (EI) due to its "soft" ionization mechanism. The acetamide bond in N-(4-hydroxy-2-methylphenyl)acetamide is prone to fragmentation under harsh ionization, which can obscure the pseudo-molecular ion. By utilizing ESI in positive mode (ESI+), the molecule is gently protonated to form a stable [M+H]+ adduct, allowing for precise determination of the elemental composition.

Self-Validating Protocol
  • Calibration: Prior to sample injection, infuse a sodium formate calibration solution to calibrate the Time-of-Flight (TOF) analyzer across the m/z 50–1000 range. This ensures mass accuracy is maintained below 5 ppm, validating the exact mass measurement.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% formic acid. The formic acid acts as an abundant proton source to drive the formation of [M+H]+ .

  • Acquisition: Introduce the sample via direct infusion at 10 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

Data Interpretation

The calculated exact mass for the protonated molecule ( C9​H12​NO2+​ ) is 166.0863. Experimental HRMS (ESI-TOF) yields an m/z of 166.0862 2. This mass error of less than 1 ppm unambiguously confirms the molecular formula C9​H11​NO2​ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent and Parameter Selection

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over standard chloroform (CDCl 3​ ) is a critical mechanistic choice. N-(4-hydroxy-2-methylphenyl)acetamide contains labile -OH and -NH protons that readily undergo intermolecular hydrogen bonding and chemical exchange in non-polar solvents, resulting in broad, unintegrable humps. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and slowing the proton exchange rate. This allows the phenolic -OH and amide -NH to be observed as sharp, distinct singlets at δ 9.19 and δ 9.09, respectively 2.

Self-Validating Protocol
  • Sample Preparation: Dissolve approximately 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Calibration & Locking: Utilize the residual 1H signal of DMSO- d6​ (δ 2.50) and the 13C signal (δ 39.52) as internal locks and references. Perform gradient shimming to ensure high magnetic field homogeneity, which is essential for resolving the fine 2.8 Hz meta-coupling of the aromatic protons.

  • Acquisition:

    • 1H NMR: Acquire at 600 MHz with 16 scans. Implement a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons for accurate integration.

    • 13C NMR: Acquire at 151 MHz with 1024 scans. Employ a D1 of 2 seconds and broadband proton decoupling (WALTZ-16 sequence) to simplify the spectrum into singlets.

1H and 13C NMR Signal Elucidation

The aromatic substitution pattern is defined by the 1H NMR multiplicity and coupling constants ( J ). The hydroxyl group at C-4 strongly shields the ortho positions (C-3 and C-5). H-3 (δ 6.58) exhibits a small meta-coupling ( 4J=2.8 Hz) with H-5. H-5 (δ 6.53) exhibits both an ortho-coupling ( 3J=8.5 Hz) with H-6 and a meta-coupling with H-3, resulting in a doublet of doublets (dd). H-6 (δ 7.02) exhibits only the ortho-coupling with H-5, resulting in a doublet (d) 2.

NMRLongRange H6 H-6 (δ 7.02) Doublet (d) Ortho Ortho Coupling ³J = 8.5 Hz H6->Ortho H5 H-5 (δ 6.53) Doublet of Doublets (dd) H5->Ortho Meta Meta Coupling ⁴J = 2.8 Hz H5->Meta H3 H-3 (δ 6.58) Doublet (d) H3->Meta

J-coupling logic for the aromatic protons of N-(4-hydroxy-2-methylphenyl)acetamide.

Quantitative NMR Data Summary

The following table summarizes the integrated 1H and 13C NMR data, providing a direct mapping of the molecular structure 2:

Position 13C Chemical Shift (δ, ppm) 1H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)Integration
1 (C-N) 127.90---
2 (C-CH 3​ ) 133.95---
3 (CH) 116.526.58d, J = 2.81H
4 (C-OH) 154.88---
5 (CH) 112.526.53dd, J = 8.5, 2.81H
6 (CH) 127.077.02d, J = 8.51H
7 (C=O) 168.15---
8 (COCH 3​ ) 23.021.98s3H
9 (Ar-CH 3​ ) 18.012.07s3H
-OH -9.19s1H
-NH -9.09s1H

Fourier-Transform Infrared (FT-IR) Spectroscopy

While MS and NMR provide the core connectivity, FT-IR acts as an orthogonal confirmation of the functional groups present in N-(4-hydroxy-2-methylphenyl)acetamide 1.

Self-Validating Protocol
  • Background Collection: Collect an air background spectrum (32 scans) immediately prior to sample analysis to subtract atmospheric H2​O and CO2​ , ensuring the integrity of the analyte's signals.

  • Sample Preparation: Place 2.0 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply consistent pressure using the ATR anvil to ensure uniform optical contact. Acquire 32 scans at 4 cm⁻¹ resolution.

Key Vibrational Modes

The resulting spectrum is expected to show a broad O-H stretch (~3300 cm⁻¹) due to hydrogen bonding, a sharper N-H stretch (~3200 cm⁻¹), and a strong Amide I band (C=O stretch) at ~1650 cm⁻¹. The phenolic C-O stretch will appear around 1220 cm⁻¹.

Conclusion

The structural elucidation of N-(4-hydroxy-2-methylphenyl)acetamide relies heavily on the synergistic interpretation of HRMS and NMR data. The exact mass confirms the empirical formula, while the coupling constants in the 1H NMR definitively map the 1,2,4-trisubstituted benzene ring. By employing rigorously self-validating protocols—such as internal calibration and the strategic use of DMSO- d6​ —the analytical scientist can achieve unambiguous structural confirmation.

References

  • PubChem - N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214.
  • Royal Society of Chemistry - Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • CAS Common Chemistry - N-(4-Hydroxy-2-methylphenyl)acetamide - CAS Common Chemistry.

Sources

Foundational

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3): A Mechanistic Probe in Drug-Induced Hepatotoxicity and Analgesic Drug Design

Executive Summary In the landscape of pharmaceutical toxicology and drug design, understanding the mechanistic pathways of adverse drug reactions is paramount. N-(4-Hydroxy-2-methylphenyl)acetamide (CAS Number: 39495-15-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical toxicology and drug design, understanding the mechanistic pathways of adverse drug reactions is paramount. N-(4-Hydroxy-2-methylphenyl)acetamide (CAS Number: 39495-15-3), commonly referred to in literature as 2-methylacetaminophen (2-MAC) or 4-acetamido-3-methylphenol, serves as a critical structural probe[1]. As a regioisomer of the ubiquitous analgesic acetaminophen (APAP), 2-MAC possesses a methyl group at the ortho position relative to the acetamide moiety. This subtle structural modification profoundly alters the molecule's metabolic fate, effectively neutralizing the severe hepatotoxicity characteristic of APAP overdosage[2].

This technical guide provides an in-depth analysis of 2-MAC, detailing its physicochemical properties, the structural biology governing its metabolism, and validated experimental protocols for its synthesis and toxicological evaluation.

Chemical Identity & Physicochemical Properties

N-(4-Hydroxy-2-methylphenyl)acetamide is an aromatic amide. The presence of the electron-donating hydroxyl group and the sterically bulky methyl group on the benzene ring dictates both its chemical reactivity and its interaction with hepatic enzymes[1],[3].

Table 1: Chemical Identity and Structural Parameters
PropertyValueSource / Significance
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamideStandardized nomenclature[1]
CAS Registry Number 39495-15-3[3]
Molecular Formula C₉H₁₁NO₂Defines the monomethylated APAP core[1]
Molecular Weight 165.19 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1)O)NC(=O)CUseful for in silico molecular docking[1]

Structural Biology & Mechanistic Toxicology

The primary utility of 2-MAC in pharmacological research lies in its role as a negative control for APAP-induced hepatotoxicity.

The NAPQI Paradigm and Steric Hindrance

Acetaminophen is metabolized by hepatic Cytochrome P450 enzymes (primarily CYP2E1) into N-acetyl-p-benzoquinone imine (NAPQI) , a highly reactive electrophile. Under normal dosing, NAPQI is rapidly detoxified by conjugation with intracellular glutathione (GSH). During an overdose, GSH stores are depleted, allowing NAPQI to covalently bind to hepatocellular proteins, triggering mitochondrial dysfunction and centrilobular necrosis.

By introducing a methyl group at the 2-position (ortho to the acetamide group), 2-MAC introduces significant steric hindrance . This structural bulk restricts the coplanarity required for the stable formation of the quinone imine double bond, thereby shifting the oxidation potential. Consequently, 2-MAC is highly resistant to CYP450-mediated oxidation into a toxic NAPQI-analog[2].

Comparative Regioisomerism

To prove that steric hindrance (and not just the addition of a methyl group) is responsible for this safety profile, researchers compare 2-MAC with 3-methylacetaminophen (3-MAC). In 3-MAC, the methyl group is ortho to the hydroxyl group, leaving the acetamide group unhindered. Studies confirm that 3-MAC is just as hepatotoxic as APAP, whereas 2-MAC exhibits negligible hepatotoxicity[2]. Interestingly, the analgesic efficacy of these compounds directly parallels their oxidation potentials; thus, while 2-MAC is non-hepatotoxic, it also exhibits significantly lower analgesic potency than APAP [2].

MetabolicPathway APAP Acetaminophen (APAP) CYP CYP450 Oxidation APAP->CYP MAC2 2-Methylacetaminophen (2-MAC) MAC2->CYP SafeMetab Phase II Conjugates (Glucuronide/Sulfate) MAC2->SafeMetab Major Pathway NAPQI NAPQI (Toxic Intermediate) CYP->NAPQI High Yield CYP->SafeMetab Steric Hindrance Blocks NAPQI GSH GSH Depletion & Hepatotoxicity NAPQI->GSH

Figure 1: Comparative metabolic pathways of Acetaminophen and 2-Methylacetaminophen.

Synthesis & Analytical Characterization

To utilize 2-MAC in biological assays, high-purity synthesis is required. The most efficient route is the chemoselective N-acetylation of 4-amino-3-methylphenol[4].

Step-by-Step Synthesis Protocol

Causality Note: The differential nucleophilicity between the aryl amine and the phenol allows for chemoselective acylation in aqueous media without the need for protecting groups.

  • Preparation: Suspend 10.0 mmol of 4-amino-3-methylphenol (CAS 2835-99-6) in 20 mL of distilled water.

  • Activation & Reaction: Place the reaction flask in an ice bath (0–5 °C). Add 11.0 mmol of acetic anhydride dropwise under vigorous magnetic stirring. Causality: Maintaining a low temperature is critical to kinetically favor N-acetylation and completely suppress unwanted O-acetylation of the phenol group.

  • Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. As the amine is acetylated, the resulting amide (2-MAC) loses basicity and aqueous solubility, precipitating out of the solution as a solid[4].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 × 10 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from a minimal volume of boiling ethanol/water (1:1 v/v) to yield pure N-(4-hydroxy-2-methylphenyl)acetamide as crystalline needles.

Self-Validating Analytical Steps

Before deploying the synthesized 2-MAC in cellular assays, purity must be validated to ensure trace unreacted amines do not skew cell viability data:

  • HPLC-UV: Run the sample on a C18 reverse-phase column (UV detection at 254 nm). The product must show >98% purity, with a distinct retention time from the starting material.

  • ¹H-NMR (DMSO-d₆): Confirm the presence of the highly deshielded amide proton (NH) at ~9.0 ppm and the phenolic OH at ~9.2 ppm. The absence of an O-acetyl methyl peak (~2.2 ppm) validates the chemoselectivity of the reaction.

Experimental Protocols for Toxicological Evaluation

To evaluate the hepatotoxic potential of 2-MAC or utilize it as a control, researchers employ a tiered in vitro and in vivo approach.

Workflow Step1 Synthesize & Purify 2-MAC (CAS 39495-15-3) Step2 In Vitro Incubation (Primary Hepatocytes) Step1->Step2 Step4 In Vivo Administration (Mouse Model) Step1->Step4 Step3 Quantify GSH Depletion (Ellman's Reagent) Step2->Step3 Data Comparative Toxicity Analysis vs APAP Step3->Data Step5 Measure Serum ALT/AST & Histopathology Step4->Step5 Step5->Data

Figure 2: Experimental workflow for evaluating the hepatotoxic potential of 2-MAC.

Protocol A: In Vitro GSH Depletion Assay

Causality Note: Intracellular GSH depletion is the earliest biochemical marker of reactive quinone imine formation. Measuring GSH provides a pre-lethal metric of metabolic toxicity[2].

  • Cell Sourcing: Isolate primary hepatocytes from male C57BL/6 mice using a two-step collagenase perfusion. Do not use immortalized cell lines (e.g., HepG2), as they rapidly lose CYP2E1 expression in culture, rendering them blind to NAPQI-mediated toxicity[5].

  • Dosing: Seed hepatocytes in 96-well plates. Treat with 2-MAC (0.5 to 5.0 mM) and APAP (positive control, 5.0 mM) for 4 hours.

  • Quantification: Lyse the cells and add Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). Measure absorbance at 412 nm.

  • System Validation: The assay is only valid if the APAP positive control demonstrates a >60% reduction in intracellular GSH compared to the vehicle control. 2-MAC should show <10% depletion.

Protocol B: In Vivo Hepatotoxicity Model
  • Animal Prep: Fast male C57BL/6 mice for 12 hours prior to dosing to deplete baseline hepatic GSH, maximizing sensitivity to toxic metabolites.

  • Administration: Administer 2-MAC (400 mg/kg, IP) dissolved in warm saline/propylene glycol. Use APAP (400 mg/kg) as a comparative cohort.

  • Endpoint Analysis: At 24 hours post-dose, collect blood via cardiac puncture and harvest liver tissue.

  • Biomarker Readout: Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). While the APAP cohort will exhibit severe ALT elevation (>3000 U/L) and centrilobular necrosis, the 2-MAC cohort will remain near baseline (<100 U/L)[2].

Data Presentation: Comparative Profiling

The following table synthesizes the quantitative and qualitative differences between APAP and its methylated analogs, illustrating the structure-activity relationship (SAR) governing toxicity.

Table 2: Comparative Pharmacological and Toxicological Profile
ParameterAcetaminophen (APAP)2-Methylacetaminophen (2-MAC)3-Methylacetaminophen (3-MAC)
CAS Number 103-90-239495-15-334040-64-7
Steric Hindrance at Amide NoneHigh (ortho-methyl)None (meta-methyl)
In Vitro GSH Depletion Severe (>60%)Negligible (<10%)Severe (>60%)
In Vivo Hepatotoxicity High (Centrilobular Necrosis)None / MinimalHigh (Centrilobular Necrosis)
Analgesic Potency HighLowHigh
Oxidation Potential Lower (Easily oxidized)Higher (Resists oxidation)Lower (Easily oxidized)

Conclusion

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3) is far more than a simple chemical derivative; it is a definitive mechanistic tool. By demonstrating that steric hindrance at the ortho position of the acetamide group prevents the formation of toxic quinone imines, 2-MAC validates the NAPQI-mediated pathway of acetaminophen toxicity. While its elevated oxidation potential unfortunately diminishes its viability as a standalone analgesic drug, 2-MAC remains an indispensable reference compound for toxicologists and medicinal chemists designing the next generation of safe, non-hepatotoxic NSAID alternatives.

References

  • National Institutes of Health (NIH) / PubChem. "N-(4-Hydroxy-2-methylphenyl)acetamide | CID 170214." PubChem Database.[1] URL: [Link]

  • American Chemical Society (CAS). "N-(4-Hydroxy-2-methylphenyl)acetamide." CAS Common Chemistry.[3] URL:[Link]

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). "Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen." Journal of Medicinal Chemistry, 29(9), 1737-1743.[2] URL: [Link]

  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics." CIR Expert Panel.[5] URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety." PubMed Central.[4] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 4-acetamido-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling 4-acetamido-3-methylphenol 4-acetamido-3-methylphenol, also known by its IUPAC name N-(4-hydroxy-2-methylphenyl)acetamide, is a subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 4-acetamido-3-methylphenol

4-acetamido-3-methylphenol, also known by its IUPAC name N-(4-hydroxy-2-methylphenyl)acetamide, is a substituted aromatic compound of significant interest in various chemical and pharmaceutical research domains. As an isomer of the well-known analgesic acetaminophen (paracetamol), it serves as a crucial reference compound in metabolic studies, impurity profiling, and the development of novel therapeutic agents. Its structure, featuring a phenol, a methyl group, and an acetamido group on a benzene ring, imparts a unique combination of physical and chemical properties that dictate its behavior in analytical systems and biological matrices.

This technical guide provides a comprehensive overview of the core physical characteristics of 4-acetamido-3-methylphenol, offering a foundational understanding for researchers and professionals engaged in its synthesis, analysis, and application. The subsequent sections will delve into its physicochemical properties, spectroscopic signature, analytical methodologies, and safe handling practices, underpinned by a robust framework of scientific principles and validated references.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are fundamental to its handling, formulation, and analytical determination. For 4-acetamido-3-methylphenol, these properties are summarized in the table below. Understanding these parameters is the first step in designing robust experimental protocols. For instance, its melting point is a key indicator of purity, while its solubility profile dictates the choice of solvents for analysis and reaction chemistry.

PropertyValueSource(s)
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamide[1]
Synonyms 4-acetamido-3-methylphenol, 2-Methylparacetamol, 4-Acetylamino-m-cresol[1][2]
CAS Number 39495-15-3[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][3]
Melting Point 125 °C / 128-129 °C[2][4]
Boiling Point 364.5 °C[2]
Density 1.203 g/cm³[2]
XLogP3 (Computed) 0.2[1]

Molecular Structure and Identification

The unique arrangement of functional groups in 4-acetamido-3-methylphenol is central to its identity and reactivity. The following diagram illustrates its chemical structure.

Caption: Chemical structure of 4-acetamido-3-methylphenol.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4-acetamido-3-methylphenol reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR (600 MHz, DMSO-d₆) δ (ppm): [4]

  • 9.19 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift can be sensitive to solvent and concentration.

  • 9.09 (s, 1H): This singlet is assigned to the amide proton (-NH).

  • 7.02 (d, J = 8.5 Hz, 1H): This doublet represents the aromatic proton ortho to the hydroxyl group.

  • 6.58 (d, J = 2.8 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the acetamido group.

  • 6.53 (dd, J = 8.5, 2.8 Hz, 1H): This doublet of doublets is the aromatic proton situated between the hydroxyl and acetamido groups.

  • 2.07 (s, 3H): This singlet is assigned to the protons of the methyl group attached to the benzene ring.

  • 1.98 (s, 3H): This singlet corresponds to the protons of the acetyl methyl group.

¹³C NMR (151 MHz, DMSO-d₆) δ (ppm): [4]

  • 168.15: Carbonyl carbon of the acetamido group.

  • 154.88: Aromatic carbon bearing the hydroxyl group.

  • 133.95: Aromatic carbon bearing the acetamido group.

  • 127.90, 127.07, 116.52, 112.52: Remaining aromatic carbons.

  • 23.02: Acetyl methyl carbon.

  • 18.01: Ring methyl carbon.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The high-resolution mass spectrum (HRMS) of 4-acetamido-3-methylphenol shows a [M+H]⁺ ion at m/z 166.0863, which is consistent with the calculated value for C₉H₁₂NO₂⁺.[4] The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.

Synthesis and Potential Impurities

A common and straightforward method for the synthesis of 4-acetamido-3-methylphenol is the acetylation of its corresponding amine precursor, 4-amino-3-methylphenol.[5] This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[6]

Caption: General synthesis workflow for 4-acetamido-3-methylphenol.

Given this synthetic route, potential impurities could include:

  • Unreacted 4-amino-3-methylphenol: Incomplete reaction can lead to the presence of the starting material.

  • Di-acetylated product: Although less likely under controlled conditions, acetylation of the phenolic hydroxyl group could occur.

  • Isomeric impurities: The purity of the starting 4-amino-3-methylphenol is critical. Any isomeric aminocresols present will be acetylated to form the corresponding acetamido isomers.

Analytical Methodologies: A Protocol for Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification and purity assessment of 4-acetamido-3-methylphenol due to its high resolution, sensitivity, and reproducibility. While a specific validated method for this compound is not widely published, a robust reverse-phase HPLC (RP-HPLC) method can be developed based on established protocols for similar phenolic and acetamido compounds.[6][7]

Recommended RP-HPLC Protocol

This protocol is a starting point for method development and will require validation for specific applications.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Accurately weigh sample 2. Dissolve in Diluent (e.g., Methanol/Water) 3. Filter through 0.45 µm filter hplc_system HPLC System with UV Detector prep_sample->hplc_system prep_standard 1. Prepare stock solution of reference standard 2. Create calibration standards by serial dilution prep_standard->hplc_system integration Integrate peak area of the analyte hplc_system->integration Chromatogram column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: Acetonitrile detection UV Detection at ~245 nm calibration Construct calibration curve from standards integration->calibration quantification Quantify sample concentration integration->quantification calibration->quantification

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. A suggested starting gradient is:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar 4-acetamido-3-methylphenol.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducibility.

  • Gradient Elution: This allows for the effective separation of compounds with a range of polarities, which is crucial for impurity profiling.

  • UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-acetamido-3-methylphenol is not widely available, the safety precautions should be based on the known hazards of its precursor, 4-amino-3-methylphenol, and other related substituted phenols.[8][9]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[8][9]

  • Ingestion and Inhalation: May be harmful if swallowed or inhaled.[9]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[9]

Disclaimer: This safety information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

4-acetamido-3-methylphenol is a compound with well-defined physical characteristics that are essential for its application in research and development. This guide has provided a detailed overview of its physicochemical properties, spectroscopic data for identification, a robust protocol for analytical quantification, and essential safety guidelines. By leveraging this information, researchers and scientists can confidently and effectively work with this important molecule, ensuring both the integrity of their results and their personal safety.

References

  • NextSDS. N-(4-hydroxy-2-methylphenyl)acetamide — Chemical Substance Information. Available from: [Link]

  • PubChem. N-(4-Hydroxy-2-methylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Available from: [Link]

  • Global Substance Registration System (GSRS). N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. Available from: [Link]

  • Supporting Information for: [Paper title not available]. Available from: [Link]

  • Stenutz, R. N-(4-methylphenyl)acetamide. Available from: [Link]

  • SpectraBase. Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. Available from: [Link]

  • PubChem. N-(2-Hydroxy-4-methylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. N-hydroxy-2-(4-methylphenyl)acetamide (C9H11NO2). Available from: [Link]

  • NIST. Acetamide, N-methyl-N-(4-methylphenyl)-. National Institute of Standards and Technology. Available from: [Link]

  • Inxight Drugs. N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. National Center for Advancing Translational Sciences. Available from: [Link]

  • Wikipedia. Acetylation. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • NextSDS. 2-CHLORO-N-(4-HYDROXY-2-METHYL-PHENYL)-ACETAMIDE — Chemical Substance Information. Available from: [Link]

  • SpectraBase. N-Acetyl-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available from: [Link]

  • Acta Crystallographica Section E. N-(4-Hydroxyphenethyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available from: [Link]

  • NIST. Acetamide, N-(4-methylphenyl)-. National Institute of Standards and Technology. Available from: [Link]

Sources

Foundational

Structural and Mechanistic Profiling of 2-Methylparacetamol: A Technical Whitepaper

Executive Summary In the landscape of drug development and predictive toxicology, understanding the structural determinants of drug-induced liver injury (DILI) is paramount. Acetaminophen (paracetamol) is a ubiquitous an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and predictive toxicology, understanding the structural determinants of drug-induced liver injury (DILI) is paramount. Acetaminophen (paracetamol) is a ubiquitous analgesic, yet its metabolism yields highly reactive intermediates responsible for severe hepatotoxicity. By introducing targeted steric and electronic modifications—specifically via methylation—researchers have developed regioisomers like 2-methylparacetamol to dissect these toxicological pathways.

As a Senior Application Scientist, this whitepaper synthesizes the chemical identity, pharmacological significance, and experimental methodologies surrounding 2-methylparacetamol. The guide is designed for researchers seeking to leverage structure-activity relationships (SAR) to engineer safer analgesic analogs.

Chemical Identity and Nomenclature

Accurate nomenclature is the foundation of chemical biology. 2-Methylparacetamol is a monomethylated derivative of acetaminophen where a methyl group is positioned ortho to the phenolic hydroxyl group.

  • IUPAC Name: 1[1]

  • Primary Synonyms: 2-methylacetaminophen[2], 4-acetamido-3-methylphenol[1], Acetamide, N-(4-hydroxy-2-methylphenyl)-[3], N-Acetyl-4-amino-m-cresol[1].

Table 1: Core Chemical Identifiers
PropertyValueAnalytical Significance
Molecular Formula C9H11NO2Addition of a single -CH3 group (+14 Da) relative to paracetamol.
Molecular Weight 165.19 g/mol Critical for precise molarity calculations in dosing assays.
CAS Registry Number 39495-15-3Essential for procurement and regulatory documentation.
PubChem CID 170214Primary database key for computational docking simulations.
InChIKey JPLCVGBNQZNQBO-UHFFFAOYSA-NEnsures exact structural matching in cheminformatics pipelines.

Pharmacological Significance & Hepatotoxicity Profile

The Mechanistic Causality of Toxicity

Acetaminophen induces hepatotoxicity primarily through its oxidation by the hepatic cytochrome P450 system (CYP2E1, CYP1A2). This pathway generates N-acetyl-p-benzoquinone imine (NAPQI) , a highly reactive electrophile[4]. Under normal conditions, NAPQI is detoxified by intracellular glutathione (GSH). However, in overdose scenarios, GSH is rapidly depleted, allowing NAPQI to covalently bind to cellular macromolecules, culminating in hepatic necrosis[5].

To isolate the structural causes of this toxicity, 2[2] have utilized monomethylated analogs. The placement of the methyl group fundamentally alters the molecule's oxidation potential:

  • 3-Methylacetaminophen: Remains as hepatotoxic as acetaminophen.

  • 2-Methylacetaminophen (2-Methylparacetamol): Exhibits significantly reduced hepatotoxicity. The ortho-methyl group creates steric hindrance and alters the electronic landscape, raising the oxidation potential and making the formation of the toxic quinone imine intermediate less favorable[2].

  • N-Methylacetaminophen: Completely devoid of cytotoxic effects, as it cannot be oxidized to a quinone imine[2].

MetabolicPathway Paracetamol Paracetamol CYP1 CYP450 Oxidation Paracetamol->CYP1 MethylPara 2-Methylparacetamol CYP2 CYP450 Oxidation MethylPara->CYP2 NAPQI NAPQI (Highly Reactive) CYP1->NAPQI High Yield Oxidation MethylNAPQI Methyl-NAPQI Analog (Altered Reactivity) CYP2->MethylNAPQI Steric/Electronic Shift Toxicity Severe Hepatotoxicity (GSH Depletion) NAPQI->Toxicity Covalent Binding Safe Reduced Hepatotoxicity MethylNAPQI->Safe Lower Oxidation Potential

Fig 1. Comparative metabolic pathways of Paracetamol vs. 2-Methylparacetamol.

Table 2: Comparative Toxicity and Analgesic Activity

Data synthesized from in vivo mouse models[2].

CompoundHepatotoxic PotentialAnalgesic PotencyOxidation Potential
Acetaminophen HighHighBaseline
3-Methylacetaminophen HighHighSimilar to Baseline
2-Methylacetaminophen LowLowElevated (Harder to oxidize)
N-Methylacetaminophen NoneNoneCannot form quinone imine

Insight: The parallel between analgesic potency and hepatotoxic potential in these analogs suggests that the biochemical mechanisms driving pain relief (e.g., peroxidase inhibition in the COX pathway) are intimately linked to the molecule's oxidation potential[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives in downstream toxicological screening.

Protocol 1: Regioselective Synthesis of 2-Methylparacetamol

Objective: High-yield synthesis of N-(4-hydroxy-2-methylphenyl)acetamide via controlled N-acetylation. Mechanistic Causality: The amino group of 4-amino-3-methylphenol is significantly more nucleophilic than the phenolic hydroxyl group. By conducting the reaction at 0°C with exactly 1.1 equivalents of acetic anhydride, we kinetically favor N-acetylation over O-acetylation, preventing the formation of diacetate byproducts.

Self-Validating Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 4-amino-3-methylphenol in 20 mL of aqueous acetic acid (10% v/v).

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath to suppress thermodynamic O-acetylation.

  • Reagent Addition: Add 11 mmol (1.1 eq) of acetic anhydride dropwise over 15 minutes under continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25°C), stirring for an additional 2 hours.

  • In-Process Control (Validation): Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). Note: Unreacted amine will falsely elevate toxicity in downstream assays.

  • Isolation: Neutralize the mixture with saturated sodium acetate solution to precipitate the crude amide. Filter under vacuum and wash with ice-cold distilled water.

  • Purification: Recrystallize from hot ethanol to yield the pure product.

  • Final Validation: Confirm structural integrity via 1H-NMR (DMSO-d6). Ensure the presence of the characteristic N-acetyl methyl singlet at ~2.0 ppm and the aromatic methyl singlet at ~2.1 ppm.

Protocol 2: In Vitro Hepatotoxicity and Glutathione Depletion Assay

Objective: Quantify the differential cytotoxicity of 2-methylparacetamol relative to acetaminophen. Mechanistic Causality: Hepatotoxicity is driven by P450-mediated oxidation. Measuring intracellular GSH provides a direct quantification of reactive metabolite formation before cellular necrosis occurs.

Self-Validating Step-by-Step Methodology:

  • Isolation: Isolate primary hepatocytes from male Swiss mice using a two-step collagenase perfusion technique.

  • Culturing: Seed hepatocytes in William's E medium supplemented with 10% FBS at a density of 1x10⁵ cells/well in 96-well plates. Incubate for 12 hours at 37°C (5% CO₂) to allow for cellular attachment.

  • Treatment (Validation via Controls): Treat parallel wells with 1 mM, 5 mM, and 10 mM concentrations of 2-methylparacetamol.

    • Positive Control: Acetaminophen (known to deplete GSH).

    • Negative Control: N-methylacetaminophen (resists P450 oxidation).

    • Vehicle Control: 0.1% DMSO.

  • Viability Assessment: After 24 hours of exposure, aspirate the media. Assess cell viability using the MTT reduction assay (measure absorbance at 570 nm).

  • GSH Quantification: In a parallel plate, lyse the cells and quantify intracellular GSH levels using Ellman's reagent (DTNB), measuring absorbance at 412 nm.

  • Data Validation: The assay is only valid if the vehicle control maintains >95% viability and the positive control exhibits a strict dose-dependent decrease in GSH.

ExpWorkflow Synth Synthesis: Controlled Acetylation Purify Purification: Recrystallization Synth->Purify TLC & NMR Validation Assay In Vitro Assay: Hepatocyte Incubation Purify->Assay Pure Compound Quant Quantification: Viability & GSH Assay->Quant 24h Post-Treatment

Fig 2. End-to-end workflow from chemical synthesis to in vitro toxicological quantification.

References

  • Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Harvison PJ, Forte AJ, Nelson SD. PubMed (nih.gov).
  • A DFT study for paracetamol and 3,5-disubstituted analogues.ResearchGate.
  • N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE - Global Substance Registration System (GSRS).nih.gov.
  • AND HEPATOTOXICITY OF PARACETAMOL.University of Liverpool Repository.
  • N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214.PubChem (nih.gov).

Sources

Exploratory

Biological Activity of N-(4-Hydroxy-2-methylphenyl)acetamide: Mechanistic Insights into Analgesia and Hepatotoxicity

Executive Summary As drug development professionals continuously seek to optimize the therapeutic index of widely used analgesics, understanding the precise structure-activity relationships (SAR) of paracetamol (acetamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals continuously seek to optimize the therapeutic index of widely used analgesics, understanding the precise structure-activity relationships (SAR) of paracetamol (acetaminophen, APAP) derivatives remains a critical endeavor. N-(4-Hydroxy-2-methylphenyl)acetamide , commonly known as 2-methylacetaminophen, serves as a pivotal pharmacological probe. By introducing a single methyl group at the ortho-position relative to the acetamido group, researchers have uncovered profound shifts in both the hepatotoxic profile and the analgesic efficacy of the molecule.

This whitepaper synthesizes the biological activity, metabolic pathways, and experimental frameworks associated with 2-methylacetaminophen, providing a comprehensive guide for application scientists evaluating metabolism-mediated toxicity and rational drug design.

Chemical Profile and Structural Context

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS RN: 39495-15-3) is a monomethylated analogue of acetaminophen[1].

  • IUPAC Name: N-(4-hydroxy-2-methylphenyl)acetamide

  • Synonyms: 2-Methylacetaminophen, 4-acetamido-3-methylphenol, 2-methylparacetamol[2].

  • Structural Significance: The molecule differs from acetaminophen solely by the presence of a methyl group at the C2 position of the phenolic ring. This seemingly minor steric addition fundamentally alters the electron density and steric accessibility of the aromatic ring, directly impacting its interaction with metabolizing enzymes (Cytochrome P450s) and target receptors (Cyclooxygenases)[3].

Mechanistic Pharmacology: The Redox Hypothesis

The biological activity of acetaminophen and its analogues is inextricably linked to their oxidation potentials. As a Senior Application Scientist, it is crucial to understand that both the therapeutic effects and the adverse toxicological outcomes of these compounds are driven by their ability to undergo redox reactions.

Analgesic Activity via COX/PGES Inhibition

Acetaminophen exerts its analgesic and antipyretic effects primarily by acting as a reducing cosubstrate at the peroxidase (POX) site of prostaglandin H2 synthase (PGHS/COX). By reducing the protoporphyrin radical cation, APAP inhibits the conversion of arachidonic acid to pro-inflammatory prostaglandins. Studies demonstrate that the analgesic potency of monomethylated analogues strictly parallels their oxidation potentials. Because 2-methylacetaminophen possesses an altered oxidation potential that increases the energy barrier for electron donation, it is significantly less effective at reducing the COX tyrosyl radical, resulting in diminished analgesic potency compared to APAP[3].

Hepatotoxicity and CYP450 Bioactivation

Acetaminophen-induced hepatotoxicity is a classic example of metabolism-mediated toxicity. APAP is bioactivated by hepatic CYP450 enzymes (primarily CYP2E1 and CYP3A4) into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI rapidly depletes cellular glutathione (GSH) and forms irreversible covalent bonds with critical hepatic proteins, culminating in centrilobular necrosis.

In contrast, reveal that 2-methylacetaminophen is markedly less hepatotoxic[3]. The ortho-methyl group introduces steric hindrance and alters the electronic landscape, making the oxidation to the corresponding 2-methyl-NAPQI analogue less favorable. Furthermore, any reactive metabolite formed is likely detoxified more efficiently before it can cause catastrophic GSH depletion[3],[4].

Pathway APAP Acetaminophen (APAP) CYP1 CYP450 Oxidation (Low Energy Barrier) APAP->CYP1 MeAPAP 2-Methylacetaminophen CYP2 CYP450 Oxidation (High Energy Barrier) MeAPAP->CYP2 NAPQI NAPQI (Highly Electrophilic) CYP1->NAPQI Rapid MeNAPQI 2-Me-NAPQI (Sterically Hindered) CYP2->MeNAPQI Slow Tox Severe GSH Depletion & Hepatotoxicity NAPQI->Tox Covalent Binding Safe Efficient Detoxification & Cell Survival MeNAPQI->Safe Conjugation

Fig 1. Comparative CYP450 bioactivation and toxicity pathways of APAP vs. 2-Methylacetaminophen.

Comparative Pharmacological Data

To contextualize the SAR, the following table summarizes the quantitative and qualitative biological activities of acetaminophen and its monomethylated derivatives based on foundational pharmacological studies[3].

CompoundSubstitution PositionHepatotoxicity ProfileAnalgesic PotencyOxidation Potential
Acetaminophen NoneHigh (Severe Necrosis)HighBaseline (Favorable)
2-Methylacetaminophen C2 (Ring)LowLowAltered (High Energy)
3-Methylacetaminophen C3 (Ring)HighHighSimilar to APAP
N-Methylacetaminophen Amine NitrogenDevoid of ToxicityNoneCannot form quinone

Data Interpretation: The parallel between hepatotoxicity and analgesia indicates that the same physicochemical property (redox potential) governs both the therapeutic target engagement and the toxicological bioactivation[3].

Experimental Workflows for Evaluating Metabolism-Mediated Toxicity

To accurately validate the biological activity of compounds like 2-methylacetaminophen, rigid experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure high-fidelity data.

Protocol A: In Vitro Cytotoxicity Assessment

Rationale (Causality): Immortalized hepatic cell lines (e.g., HepG2) rapidly downregulate CYP450 expression during serial passaging, rendering them blind to pro-toxicants. Therefore, primary rat or human hepatocytes must be used, as they maintain the physiological stoichiometry of Phase I and Phase II metabolizing enzymes[5].

Step-by-Step Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes using a two-step collagenase perfusion technique to ensure high viability (>85% via Trypan Blue exclusion).

  • Seeding: Seed cells in collagen-coated 96-well plates at a density of 5×104 cells/well in Williams' Medium E supplemented with dexamethasone and insulin. Allow 4 hours for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-methylacetaminophen and APAP (positive control) ranging from 0.1 mM to 20 mM. Treat the cells for 24 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a known CYP-inhibitor arm (e.g., 1-aminobenzotriazole) to prove that toxicity is metabolism-dependent.

  • Endpoint Analysis (WST-1 & LDH):

    • Measure mitochondrial metabolic activity using the WST-1 assay (absorbance at 450 nm).

    • Quantify membrane integrity by measuring Lactate Dehydrogenase (LDH) leakage in the supernatant.

  • Data Synthesis: Calculate the IC50​ values. 2-methylacetaminophen will demonstrate a significantly higher IC50​ (lower toxicity) compared to APAP.

Protocol B: In Vivo Analgesic and Hepatotoxic Evaluation (Murine Model)

Rationale (Causality): Evaluating both endpoints in the same in vivo model ensures that pharmacokinetic variables (absorption, distribution) are controlled when calculating the therapeutic index.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Swiss-Webster mice (20-25g) for 12 hours prior to dosing to deplete baseline hepatic glutathione, sensitizing them to NAPQI-mediated injury.

  • Dosing: Administer equimolar doses of 2-methylacetaminophen and APAP (e.g., 2.5 mmol/kg) via intraperitoneal (i.p.) injection.

  • Analgesic Assay (Formalin Test): 30 minutes post-dose, inject 20 µL of 1% formalin into the plantar surface of the right hind paw. Record the time spent licking/biting the injected paw over 30 minutes. Self-Validation: Reduced licking time correlates with higher analgesic efficacy.

  • Hepatotoxicity Assessment: 24 hours post-dose, euthanize the animals.

    • Biochemical: Collect blood via cardiac puncture. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits.

    • Histological: Excise the liver, fix in 10% neutral buffered formalin, and stain with Hematoxylin & Eosin (H&E) to grade centrilobular necrosis.

Conclusion

N-(4-Hydroxy-2-methylphenyl)acetamide (2-methylacetaminophen) illustrates a fundamental principle in medicinal chemistry: the delicate balance between efficacy and toxicity dictated by molecular redox potentials. While the ortho-methyl substitution successfully mitigates the severe hepatotoxicity associated with paracetamol by hindering quinone imine formation, it simultaneously dampens the molecule's ability to reduce COX enzymes, thereby lowering its analgesic potency. For drug development professionals, this compound remains a vital case study in the limitations of structural modifications when the mechanisms of action and toxicity share identical physicochemical dependencies.

Sources

Foundational

N-(4-Hydroxy-2-methylphenyl)acetamide: Mechanism of Action, Metabolic Disposition, and Toxicological Profiling

Executive Summary N-(4-Hydroxy-2-methylphenyl)acetamide, commonly known as 2-methylacetaminophen (2-MeAPAP), is a synthetic regioisomer of the widely used analgesic and antipyretic drug acetaminophen (APAP). While APAP i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxy-2-methylphenyl)acetamide, commonly known as 2-methylacetaminophen (2-MeAPAP), is a synthetic regioisomer of the widely used analgesic and antipyretic drug acetaminophen (APAP). While APAP is notorious for causing dose-dependent hepatotoxicity via its reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), 2-MeAPAP presents a fascinating pharmacological paradox: it exhibits significantly reduced hepatotoxicity at the cost of proportionally reduced analgesic efficacy[1].

This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-MeAPAP. By dissecting the steric and electronic influences of the ortho-methyl substitution, we elucidate the causality behind its altered pharmacodynamics and metabolic disposition. Furthermore, we provide field-proven, self-validating experimental protocols for evaluating the toxicological and efficacy profiles of such monomethylated APAP analogs.

Chemical Identity and Structural Rationale

Acetaminophen exerts its therapeutic effects centrally but undergoes hepatic biotransformation that can lead to severe liver necrosis. The structural modification in 2-MeAPAP involves the addition of a methyl group at the ortho position relative to the acetamido group (Position 2 on the phenol ring).

This seemingly minor structural tweak fundamentally alters the molecule's Bond Dissociation Energy (BDE) and Oxidation Potential [2]. The methyl group introduces steric hindrance and electron-donating properties that directly impact the cytochrome P450 (CYP450) mediated N-oxidation pathway, which is the obligate first step in the formation of toxic quinone imines.

Pharmacodynamics: The Analgesic Mechanism

The mechanism of action for the analgesic and antipyretic effects of 2-MeAPAP mirrors that of APAP, though with attenuated potency[1]. The primary pathways include:

  • Cyclooxygenase (COX) Inhibition: 2-MeAPAP acts centrally to inhibit the peroxidase (POX) site of COX-1 and COX-2 enzymes. By reducing the oxidized form of the COX enzyme, it prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins (specifically PGE2).

  • Endocannabinoid System Modulation: Similar to APAP, 2-MeAPAP is presumed to undergo deacetylation in the central nervous system to form a 2-methyl-p-aminophenol intermediate, which is subsequently conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form an AM404 analog. This metabolite acts as a potent activator of TRPV1 receptors and an inhibitor of cellular anandamide reuptake.

The Efficacy Paradox: The analgesic potency of 2-MeAPAP is significantly lower than that of APAP. The steric bulk of the 2-methyl group restricts the molecule's ability to optimally bind and reduce the active site heme in the COX peroxidase domain. The analgesic potency in this series of compounds directly parallels their oxidation potentials[1].

Pharmacokinetics & Toxicology: The Hepatotoxicity Paradox

The most critical feature of 2-MeAPAP is its lack of severe hepatotoxicity compared to APAP and its regioisomer, 3-methylacetaminophen (which is as toxic as APAP)[1].

The CYP450 Bioactivation Pathway

In standard APAP metabolism, CYP2E1 and CYP1A2 oxidize the drug into NAPQI, a highly electrophilic intermediate that rapidly depletes intracellular glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to sulfhydryl groups on hepatic proteins, triggering mitochondrial dysfunction and centrilobular necrosis[2].

For 2-MeAPAP, the mechanism of reduced toxicity is twofold:

  • Elevated Bond Dissociation Energy (BDE): Quantum chemical calculations (DFT/B3LYP) reveal that the oxidation mechanism of APAP to NAPQI is governed by the BDE of the acetamide ( BDENH​ ) and phenol ( BDEOH​ ) moieties[2]. The 2-methyl substitution alters the BDENH​ , making the initial hydrogen abstraction and subsequent oxidation to 2-methyl-NAPQI (2-Me-NAPQI) thermodynamically less favorable.

  • Steric Hindrance: Even if 2-Me-NAPQI is formed, the methyl group adjacent to the imine nitrogen sterically shields the electrophilic centers of the quinone ring. This significantly reduces the reaction rate constant for covalent binding to both GSH and critical cellular macromolecules.

MetabolicPathway APAP Acetaminophen (APAP) CYP CYP450 (CYP2E1/1A2) APAP->CYP NonToxic Glucuronidation / Sulfation (Safe) APAP->NonToxic Phase II Metabolism MeAPAP 2-Methylacetaminophen (2-MeAPAP) MeAPAP->CYP MeAPAP->NonToxic Phase II Metabolism NAPQI NAPQI (Highly Reactive) CYP->NAPQI High Oxidation Rate MeNAPQI 2-Me-NAPQI (Lower Reactivity) CYP->MeNAPQI Steric Hindrance / High BDE GSH GSH Depletion & Protein Adducts NAPQI->GSH Hepatic Necrosis SafeExcretion Safe Excretion (Minor GSH use) MeNAPQI->SafeExcretion Detoxified

Metabolic divergence of APAP and 2-MeAPAP highlighting the prevention of toxic NAPQI accumulation.

Quantitative Data: Comparative Profiling

The following table synthesizes the quantitative relationships between structural substitution, toxicity, and analgesic efficacy based on foundational comparative studies[1],[2].

CompoundSubstitution PositionRelative HepatotoxicityAnalgesic Potency (ED50)Oxidation PotentialCytotoxicity (In Vitro)
Acetaminophen (APAP) NoneHighHigh (~100 mg/kg)BaselineSevere
2-Methylacetaminophen Ortho to AmideLow Low (>300 mg/kg)HigherNegligible
3-Methylacetaminophen Ortho to HydroxylHighHigh (~100 mg/kg)Similar to APAPSevere

Data demonstrates that the analgesic potency of the analogues parallels their hepatotoxic potential, driven by their respective oxidation potentials.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to confirm causality and isolate the specific variables of metabolism and receptor interaction.

Protocol A: In Vitro Hepatotoxicity and GSH Depletion Assay

Objective: Quantify the differential cytotoxicity and intracellular GSH depletion caused by APAP versus 2-MeAPAP in metabolically competent cells.

Self-Validation Mechanism: The assay utilizes a positive control (10 mM APAP) to confirm CYP2E1 metabolic competence of the isolated hepatocytes. Orthogonal validation is achieved by measuring both LDH release (membrane rupture/necrosis) and GSH levels (biochemical stress).

  • Hepatocyte Isolation:

    • Action: Perform a two-step collagenase perfusion on male C57BL/6 mice.

    • Causality: Step 1 (EGTA buffer) chelates calcium to disrupt desmosomes. Step 2 (Collagenase) digests the extracellular matrix, yielding highly viable (>90%) primary hepatocytes necessary for accurate metabolic profiling.

  • Plating and Equilibration:

    • Action: Plate cells at 1×105 cells/well in collagen-coated 96-well plates. Incubate for 4 hours to allow attachment.

  • Compound Administration:

    • Action: Treat cells with vehicle (0.1% DMSO), APAP (1-10 mM), or 2-MeAPAP (1-10 mM) for 24 hours.

  • GSH Quantification (Ellman’s Assay):

    • Action: Lyse cells and add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm.

    • Causality: DTNB specifically reacts with free sulfhydryl groups to yield the yellow chromophore TNB. A lack of absorbance indicates NAPQI-mediated GSH depletion.

  • Cytotoxicity Assessment:

    • Action: Quantify Lactate Dehydrogenase (LDH) release in the supernatant using a coupled enzymatic assay.

Workflow Step1 Hepatocyte Isolation Step2 Compound Incubation Step1->Step2 Step3 Cell Viability Assay (LDH) Step2->Step3 Step4 GSH Depletion Quantification Step2->Step4 Step5 LC-MS/MS Metabolite ID Step2->Step5 Analysis Comparative Toxicology Profiling Step3->Analysis Step4->Analysis Step5->Analysis

Self-validating experimental workflow for in vitro hepatotoxicity and metabolic profiling.
Protocol B: In Vivo Analgesic Efficacy (Acetic Acid-Induced Writhing)

Objective: Evaluate the central and peripheral analgesic efficacy of 2-MeAPAP compared to APAP.

Self-Validation Mechanism: The protocol includes a concurrent rotarod test to ensure that reductions in writhing are due to true analgesia and not non-specific motor impairment or sedation caused by the test compounds.

  • Animal Preparation & Dosing:

    • Action: Fast male Swiss mice for 12 hours. Administer vehicle, APAP (100 mg/kg), or 2-MeAPAP (100, 200, 300 mg/kg) via oral gavage.

  • Motor Coordination Screen (Validation Step):

    • Action: 30 minutes post-dosing, place mice on a rotarod (15 rpm) for 3 minutes. Exclude animals that fall.

    • Causality: Confirms that the test compounds do not induce muscle relaxation or sedation, which could yield false-positive analgesic results.

  • Nociception Induction:

    • Action: 45 minutes post-dosing, inject 0.6% acetic acid (10 mL/kg) intraperitoneally (IP).

    • Causality: Acetic acid induces the release of endogenous prostaglandins (PGE2 and PGF2α) in the peritoneal cavity, stimulating nociceptive nerve terminals and causing a quantifiable "writhing" reflex.

  • Observation & Analysis:

    • Action: Count the number of writhes (abdominal constrictions and hind limb extensions) cumulatively from minute 5 to minute 25 post-injection. Calculate the ED50​ using non-linear regression.

Conclusion

N-(4-Hydroxy-2-methylphenyl)acetamide (2-MeAPAP) serves as a vital pharmacological probe in understanding the delicate balance between drug efficacy and toxicity. The introduction of an ortho-methyl group to the acetamido moiety successfully mitigates hepatotoxicity by altering the bond dissociation energy and providing steric hindrance against CYP450-mediated bioactivation to a reactive quinone imine. However, these exact physicochemical changes concurrently reduce the molecule's ability to inhibit the COX peroxidase site, thereby lowering its analgesic potency. Understanding this structure-activity relationship is paramount for drug development professionals aiming to design next-generation, non-hepatotoxic analgesics.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743.

  • Gomes, A. et al. (2012). A DFT study for paracetamol and 3,5-disubstituted analogues. ResearchGate / Computational and Theoretical Chemistry.

Sources

Exploratory

N-(4-Hydroxy-2-methylphenyl)acetamide: A Mechanistic Whitepaper on Redox-Driven Analgesia and Hepatotoxicity

Executive Summary In the landscape of analgesic drug development, decoupling therapeutic efficacy from off-target hepatotoxicity remains a formidable challenge. N-(4-Hydroxy-2-methylphenyl)acetamide (commonly known as 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of analgesic drug development, decoupling therapeutic efficacy from off-target hepatotoxicity remains a formidable challenge. N-(4-Hydroxy-2-methylphenyl)acetamide (commonly known as 2-methylacetaminophen or 2'-methyl-4'-hydroxyacetanilide) serves as a critical tool compound in this endeavor. As a monomethylated regioisomer of acetaminophen (paracetamol), it provides profound insights into the structure-activity relationship (SAR) governing both cyclooxygenase (COX) inhibition and cytochrome P450 (CYP450) mediated bioactivation.

This technical guide synthesizes the chemical, toxicological, and analytical frameworks surrounding 2-methylacetaminophen. By examining how a single ortho-methyl substitution alters the molecule's oxidation potential, researchers can utilize this compound as a self-validating model to engineer safer non-steroidal anti-inflammatory drugs (NSAIDs) and anilide analgesics.

Chemical Identity & Structural Dynamics

N-(4-Hydroxy-2-methylphenyl)acetamide is structurally identical to acetaminophen, save for the addition of a methyl group at the 2-position of the phenyl ring (ortho to the acetamide moiety).

  • IUPAC Name: N-(4-hydroxy-2-methylphenyl)acetamide

  • CAS Registry Number: 39495-15-3

  • Molecular Formula: C9H11NO2

  • Molecular Weight: 165.19 g/mol

The strategic placement of the methyl group induces significant steric and electronic shifts. According to data indexed in [1], this substitution fundamentally alters the bond dissociation energies (BDE) of the phenol (O-H) and acetamide (N-H) groups, which are the primary sites for enzymatic oxidation.

Mechanistic Toxicology: The Redox-Analgesia Axis

The hepatotoxicity of acetaminophen is driven by its CYP450-mediated oxidation into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) , which depletes intracellular glutathione (GSH) and covalently binds to hepatic macromolecules.

Research by [2] demonstrated a groundbreaking causality: the hepatotoxic potential of monomethylated acetaminophen analogs is inextricably linked to their oxidation potentials.

  • The Ortho-Effect: The 2-methyl substitution in N-(4-Hydroxy-2-methylphenyl)acetamide increases the thermodynamic barrier to electron removal (higher oxidation potential). Consequently, CYP450 enzymes are significantly less efficient at oxidizing the molecule into its corresponding 2-methyl-NAPQI analog.

  • The Analgesia Paradox: The analgesic mechanism of acetaminophen relies on its ability to act as a reducing co-substrate at the peroxidase (POX) active site of COX enzymes. Because 2-methylacetaminophen is harder to oxidize, its ability to reduce the POX site is diminished. Thus, its analgesic potency drops in tandem with its hepatotoxicity.

This establishes a critical biological axiom: For this class of compounds, therapeutic target engagement (analgesia) and off-target toxicity (NAPQI formation) share a unified redox-dependent pathway.

G A 2-Methylacetaminophen (High Oxidation Potential) B CYP450 Enzymes (Hepatic Bioactivation) A->B Oxidation C 2-Methyl-NAPQI (Reduced Formation) B->C Hindered Pathway D GSH Conjugation (Detoxification) C->D Efficient Clearance E Macromolecule Binding (Minimal Toxicity) C->E Prevented

CYP450 bioactivation of 2-methylacetaminophen showing hindered NAPQI formation and low toxicity.

Quantitative Data Synthesis

To contextualize the impact of regioisomerism, the following table summarizes the comparative toxicological and pharmacological profiles of acetaminophen and its monomethylated derivatives based on foundational in vivo murine models[2].

CompoundSubstitution PositionRelative HepatotoxicityRelative Analgesic PotencyOxidation Potential Correlation
Acetaminophen None (Baseline)HighHighLow (Easily oxidized)
3-Methylacetaminophen Meta to acetamideHigh (Equivalent to APAP)HighLow (Similar to APAP)
2-Methylacetaminophen Ortho to acetamideLow Low High (Resistant to oxidation)
N-Methylacetaminophen N-methylatedNoneNoneVery High (Blocks N-oxidation)

Experimental Methodologies: A Self-Validating System

To utilize 2-methylacetaminophen in drug discovery, researchers must employ a self-validating experimental loop. The chemical validation (Protocol A) must predict the biological outcome (Protocol B). If the compound exhibits a high anodic peak potential in vitro, it must demonstrate low GSH depletion in cellular assays.

Protocol A: Electrochemical Profiling (Cyclic Voltammetry)

Causality: Cyclic voltammetry (CV) quantifies the thermodynamic barrier to electron abstraction. By measuring the anodic peak potential ( Epa​ ), we can predict the rate-limiting step of CYP450-mediated NAPQI formation before ever touching a biological system.

  • Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.4 to mimic physiological conditions.

  • Analyte Addition: Dissolve N-(4-Hydroxy-2-methylphenyl)acetamide in a minimal volume of ethanol, then dilute into the PBS to achieve a final concentration of 1.0 mM.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Polish the working electrode with 0.05 µm alumina slurry prior to use.

  • Scanning: Sweep the potential from 0.0 V to +1.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Record the Epa​ . A positive shift in Epa​ relative to baseline acetaminophen validates the compound's resistance to oxidation.

Protocol B: In Vitro Hepatotoxicity Assessment (Primary Hepatocytes)

Causality: The toxic intermediate (NAPQI) is an electrophile that covalently binds to the sulfhydryl group of glutathione. Measuring intracellular GSH depletion is the earliest, most sensitive indicator of reactive metabolite formation, preceding irreversible cell death (measured by LDH leakage).

  • Cell Isolation: Isolate primary hepatocytes from male Swiss-Webster mice using a standard two-step collagenase perfusion technique.

  • Incubation: Plate hepatocytes in Krebs-Henseleit buffer. Introduce 2-methylacetaminophen at concentrations ranging from 0.1 mM to 5.0 mM. Include acetaminophen as a positive control.

  • GSH Quantification (Ellman's Assay): After 2 hours of incubation, lyse the cells. React the lysate with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm to quantify free sulfhydryl groups.

  • LDH Leakage (Viability): After 4 hours, sample the extracellular media. Quantify Lactate Dehydrogenase (LDH) activity using a standard NADH-coupled enzymatic assay. Low GSH depletion and low LDH leakage validate the chemical findings from Protocol A.

G S1 Step 1: Compound Synthesis & Purification (>99%) S2 Step 2: Cyclic Voltammetry (Oxidation Potential) S1->S2 S3 Step 3: Primary Hepatocyte Incubation (In Vitro) S1->S3 S5 Step 5: In Vivo Analgesia (Mouse Writhing Test) S1->S5 S4 Step 4: GSH Depletion & LDH Leakage Assays S3->S4

Self-validating experimental workflow for assessing redox potential, toxicity, and analgesia.

Conclusion

N-(4-Hydroxy-2-methylphenyl)acetamide stands as a masterclass in rational drug design and mechanistic toxicology. By demonstrating that a simple ortho-methyl substitution can raise the oxidation potential enough to stall CYP450 bioactivation, it proves that the hepatotoxicity of anilide analgesics is not an unavoidable biological absolute, but a tunable chemical parameter. However, because its analgesic efficacy relies on the same redox properties, future drug development must look beyond simple monomethylation to discover compounds that can selectively reduce COX active sites without acting as substrates for hepatic oxidation.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide. PubChem.[Link]

Sources

Foundational

Discovery, Pharmacology, and History of 4-Acetamido-3-methylphenol: A Structural Paradigm in Analgesic Hepatotoxicity

Executive Summary 4-Acetamido-3-methylphenol , systematically known as N-(4-hydroxy-2-methylphenyl)acetamide and historically referred to as 2-methylacetaminophen or 2-methylparacetamol , is a synthetic regioisomer of ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetamido-3-methylphenol , systematically known as N-(4-hydroxy-2-methylphenyl)acetamide and historically referred to as 2-methylacetaminophen or 2-methylparacetamol , is a synthetic regioisomer of acetaminophen (APAP)[1][2]. While it never achieved commercial success as a pharmaceutical drug, its discovery in the 1980s served as a critical structural probe in toxicology. By demonstrating how targeted steric hindrance and altered bond dissociation energies can uncouple the mechanisms of analgesia from hepatotoxicity, this compound fundamentally shaped modern drug design strategies aimed at mitigating cytochrome P450 (CYP450)-mediated bioactivation[3][4].

Chemical Identity and Structural Significance

To understand the pharmacological behavior of 4-acetamido-3-methylphenol, one must first analyze its structural relationship to acetaminophen[1].

  • IUPAC Name: N-(4-hydroxy-2-methylphenyl)acetamide[1]

  • Molecular Formula: C9H11NO2[5]

  • Key Structural Feature: The molecule features a methyl group at the 2-position of the phenyl ring relative to the acetamido group (ortho-substitution), which places it at the 3-position relative to the phenolic hydroxyl group (meta-substitution)[1][2].

This specific ortho-methyl placement relative to the amide group introduces significant steric bulk precisely where the enzymatic N-oxidation occurs during APAP metabolism, drastically altering the molecule's electronic and physical interactions with hepatic enzymes[3][4].

Historical Context: The Acetaminophen Hepatotoxicity Crisis

Acetaminophen is a globally utilized analgesic and antipyretic. However, overdoses lead to severe, often fatal, hepatic necrosis[6]. This toxicity is driven by the CYP450-dependent mixed-function oxidase system, which metabolizes APAP into N-acetyl-p-benzoquinone imine (NAPQI) —a highly reactive electrophile that depletes cellular glutathione (GSH) and covalently binds to critical hepatic macromolecules[4][7].

The 1986 Breakthrough

In 1986, researchers P.J. Harvison, A.J. Forte, and S.D. Nelson published a seminal study in the Journal of Medicinal Chemistry aiming to separate APAP's analgesic properties from its hepatotoxicity[3]. They hypothesized that introducing methyl groups to the aromatic ring could sterically hinder N-oxidation or alter the oxidation potential of the molecule, thereby preventing the formation of toxic quinone imines[4].

They synthesized three monomethylated analogues:

  • N-methylacetaminophen

  • 3-methylacetaminophen (3'-methyl-4'-hydroxyacetanilide)

  • 2-methylacetaminophen (4-acetamido-3-methylphenol)

Their findings were groundbreaking: while 3-methylacetaminophen remained highly hepatotoxic, 2-methylacetaminophen (4-acetamido-3-methylphenol) exhibited significantly reduced hepatotoxicity [3][8].

Mechanistic Pharmacology & Toxicology

Bioactivation and Steric Hindrance

The reduced toxicity of 4-acetamido-3-methylphenol is a direct result of its regioisomerism. The methyl group ortho to the amide function acts as a steric shield, hindering the CYP450 enzymes from successfully oxidizing the nitrogen atom[3][4]. Furthermore, Density Functional Theory (DFT) studies have shown that ortho-substitution alters the bond dissociation energies (BDE) of the phenol (BDE_OH) and acetamide (BDE_NH) moieties. A higher oxidation potential disfavors the electron transfer required to generate the toxic benzoquinone imine intermediate[6].

The Analgesic Trade-Off

Despite the success in reducing hepatotoxicity, 4-acetamido-3-methylphenol failed to become a viable clinical alternative to APAP. The Harvison study revealed a critical pharmacological limitation: the analgesic potency of these analogues strictly paralleled their oxidation potentials and hepatotoxic potential[3][8]. Because the mechanism of APAP-induced analgesia likely involves the oxidation of the phenolic structure (potentially interacting with peroxidase sites on cyclooxygenase enzymes), the very steric and electronic modifications that prevented NAPQI formation also suppressed the compound's ability to relieve pain[3][8].

Bioactivation cluster_0 Acetaminophen (APAP) Pathway cluster_1 2-Methylacetaminophen Pathway APAP Acetaminophen CYP1 CYP450 Oxidation APAP->CYP1 NAPQI NAPQI (Toxic Intermediate) CYP1->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox MeAPAP 4-Acetamido-3-methylphenol Hindrance Steric Hindrance & High Oxidation Potential MeAPAP->Hindrance Safe Reduced Quinone Imine Lower Toxicity Hindrance->Safe

Fig 1: CYP450 bioactivation pathway comparing Acetaminophen and 4-Acetamido-3-methylphenol.

Quantitative Data Summaries

The following table synthesizes the comparative pharmacological data established during the foundational 1986 studies[3][4][8].

CompoundSubstitution PositionHepatotoxicity (In Vivo/In Vitro)Analgesic ActivityMechanism of Action / Limitation
Acetaminophen (APAP) NoneHigh (Severe Necrosis)HighOxidized to reactive NAPQI; depletes GSH.
3-Methylacetaminophen Ortho to Phenol OHHigh (Similar to APAP)HighUnhindered N-oxidation; forms toxic 3-methyl-NAPQI.
4-Acetamido-3-methylphenol Ortho to Amide NHLow / Significantly Reduced Low Steric hindrance blocks N-oxidation; high oxidation potential.
N-Methylacetaminophen N-AlkylationNone (Devoid of Cytotoxicity)NoneN-oxidation completely blocked; no therapeutic efficacy.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of 4-acetamido-3-methylphenol and the standard methodology used to evaluate its hepatotoxicity.

Protocol 1: Chemical Synthesis of 4-Acetamido-3-methylphenol

This protocol utilizes selective N-acetylation of 4-amino-3-methylphenol (4-amino-m-cresol)[9].

  • Reagent Preparation: Suspend 10.0 g of 4-amino-3-methylphenol in 100 mL of distilled water containing 1.2 equivalents of sodium acetate.

    • Causality: Sodium acetate acts as a mild buffer. It neutralizes the acetic acid byproduct to drive the reaction forward, while remaining weak enough to prevent the unwanted O-acetylation of the phenolic hydroxyl group that occurs under strongly basic conditions.

  • Acetylation: Cool the suspension to 0–5 °C in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise over 30 minutes under vigorous magnetic stirring.

  • Precipitation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. The product will precipitate as a crude white solid.

  • Isolation: Filter the solid under vacuum and wash extensively with cold distilled water to remove residual acetic acid and sodium acetate.

  • Validation & Purification: Recrystallize the crude product from an aqueous ethanol mixture.

    • Self-Validation System: Verify the purity via melting point analysis (expected: 128–129 °C)[10][11]. Confirm the structure using 1 H NMR (600 MHz, DMSO- d6​ ), ensuring the presence of two distinct methyl singlets at δ 2.07 ppm (acetyl methyl) and δ 1.98 ppm (aromatic ring methyl)[10][11].

Protocol 2: In Vitro Hepatotoxicity Screening via LDH Leakage

This workflow assesses the cytotoxic potential of synthesized analogues relative to APAP[8][12].

  • Hepatocyte Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion technique.

    • Causality: The two-step method (calcium-free buffer followed by collagenase) disrupts desmosomes and digests the extracellular matrix, ensuring high cell viability (>85%) required for accurate toxicity screening.

  • Incubation: Suspend the isolated hepatocytes in Krebs-Henseleit buffer ( 106 cells/mL). Treat separate aliquots with 1 mM and 5 mM concentrations of APAP, 3-methylacetaminophen, and 4-acetamido-3-methylphenol[7][8].

  • LDH Assay: At 1, 2, and 4-hour intervals, centrifuge the aliquots to pellet the cells. Measure Lactate Dehydrogenase (LDH) activity in the supernatant by monitoring NADH absorbance at 340 nm.

    • Causality & Validation: LDH is a stable, strictly cytosolic enzyme. Its presence in the extracellular medium is a self-validating marker of plasma membrane rupture (cellular necrosis), directly correlating with the formation of toxic quinone imines[8][12].

Workflow Step1 Hepatocyte Isolation Step2 Compound Incubation Step1->Step2 Step3 LDH Leakage Assay Step2->Step3 Step4 GSH Depletion Measurement Step2->Step4 Step5 Toxicity Correlation Step3->Step5 Step4->Step5

Fig 2: Experimental workflow for in vitro hepatotoxicity screening of APAP analogues.

Conclusion

The history of 4-acetamido-3-methylphenol represents a fascinating chapter in medicinal chemistry. While it did not yield a safer, commercially viable alternative to acetaminophen, its synthesis and evaluation provided indispensable mechanistic insights[3][4]. By proving that steric hindrance ortho to the amide group can block CYP450-mediated bioactivation, 4-acetamido-3-methylphenol established a foundational paradigm for the rational design of safer aromatic drugs, emphasizing the delicate balance between electronic oxidation potentials, therapeutic efficacy, and reactive metabolite toxicity[4][6].

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide. PubChem.[Link]

  • Gao, L., Wang, Z.-F., Wang, L.-W., Tang, H.-T., & He, M.-X. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Organic & Biomolecular Chemistry, 21(40), 7895-7899.[Link]

  • Van de Straat, R., de Vries, J., Debets, A. J., & Vermeulen, N. P. (1987). The mechanism of prevention of paracetamol-induced hepatotoxicity by 3,5-dialkyl substitution. The roles of glutathione depletion and oxidative stress. Biochemical Pharmacology, 36(13), 2065-2070.[Link]

Sources

Exploratory

Regioisomeric Modulation of Hepatotoxicity: A Technical Guide to N-(4-Hydroxy-2-methylphenyl)acetamide

Executive Summary N-(4-Hydroxy-2-methylphenyl)acetamide (molecular formula: C9H11NO2), commonly referred to in literature as 2-methylacetaminophen (2-MeAPAP) , is a monomethylated structural analogue of the ubiquitous an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxy-2-methylphenyl)acetamide (molecular formula: C9H11NO2), commonly referred to in literature as 2-methylacetaminophen (2-MeAPAP) , is a monomethylated structural analogue of the ubiquitous analgesic and antipyretic drug, acetaminophen (paracetamol). While acetaminophen is a staple in global pain management, its dose-dependent hepatotoxicity—driven by the reactive electrophilic intermediate N-acetyl-p-benzoquinone imine (NAPQI)—remains a leading cause of acute liver failure.

The 2-methyl regioisomer serves as a critical molecular probe in toxicology and rational drug design. By introducing a methyl group ortho to the acetamido moiety, researchers can decouple the structural features responsible for therapeutic efficacy from those driving macromolecular toxicity. This technical guide provides an in-depth analysis of 2-MeAPAP, exploring its physicochemical properties, the mechanistic causality behind its altered metabolic profile, and the self-validating experimental frameworks used to evaluate its pharmacology.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 2-MeAPAP is essential for predicting its pharmacokinetic behavior and oxidation potential [3].

PropertyValue / Description
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamide
Molecular Formula C9H11NO2
Molar Mass 165.19 g/mol
CAS Number 39495-15-3
PubChem CID 170214
SMILES String CC1=C(C=CC(=C1)O)NC(=O)C
Structural Feature Methyl group at the 2-position (ortho to the acetamide group)

Mechanistic Toxicology: The Regioisomeric Effect

Acetaminophen exerts its hepatotoxic effects when cellular glutathione (GSH) is depleted, allowing the CYP450-generated NAPQI to covalently bind to hepatic proteins, leading to centrilobular necrosis. The regioisomeric placement of a methyl group drastically alters this pathway.

In the case of 2-MeAPAP, the presence of the methyl group at the 2-position introduces significant steric hindrance. This structural modification forces the acetamido group out of coplanarity with the aromatic ring, thereby increasing the oxidation potential of the molecule. Consequently, 2-MeAPAP is significantly harder for CYP450 enzymes (such as CYP2E1 and CYP3A4) to oxidize into its corresponding quinone imine, 2-methyl-NAPQI [1].

Furthermore, the analgesic mechanism of acetaminophen is largely attributed to its ability to act as a reducing cosubstrate at the peroxidase (POX) site of prostaglandin H2 synthase (COX enzymes). By reducing the ferryl protoporphyrin IX radical cation to its resting state, it indirectly inhibits COX activity [2]. Because 2-MeAPAP possesses a higher oxidation potential, it is a poorer reducing agent. This explains its markedly reduced analgesic potency compared to the parent compound [1]. This demonstrates a profound structure-activity relationship: the very electronic properties that make 2-MeAPAP safer (resistance to toxic bioactivation) also render it less pharmacologically active.

G A 2-Methylacetaminophen (2-MeAPAP) B CYP450 Enzymes (CYP2E1, CYP3A4) A->B Oxidation (Hindered) C 2-Methyl-NAPQI (Reactive Intermediate) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GSH Depletion E Macromolecular Binding (Hepatotoxicity) C->E Sterically Blocked

Metabolic activation of 2-MeAPAP illustrating steric hindrance at the quinone imine stage.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the hepatotoxic potential and pharmacological activity of 2-MeAPAP, experimental designs must incorporate self-validating controls to establish direct causality between structural modification and biological outcome.

Protocol 1: In Vitro Hepatotoxicity and Bioactivation Assessment

Rationale: Immortalized hepatic cell lines often lose CYP450 expression. Primary hepatocytes are required to accurately model CYP-mediated bioactivation and subsequent toxicity.

Step-by-Step Methodology:

  • Hepatocyte Isolation: Isolate primary murine hepatocytes via a two-step collagenase perfusion method to ensure >90% viability.

  • Compound Incubation: Seed hepatocytes in collagen-coated plates and expose them to a concentration gradient (0.1 mM to 10 mM) of acetaminophen, 3-methylacetaminophen, and 2-MeAPAP for 24 hours.

  • CYP450 Inhibition (Self-Validation): In a parallel control group, pre-treat cells with 1-aminobenzotriazole (ABT), a non-specific CYP450 suicide inhibitor.

    • Causality Check: This creates a self-validating loop. If the observed cellular necrosis is truly a downstream effect of CYP-mediated bioactivation (quinone imine formation) rather than direct parent-compound toxicity, ABT will completely rescue cell viability.

  • GSH Depletion Assay: Lyse cells and quantify intracellular GSH using Ellman's reagent (DTNB). Measure absorbance at 412 nm.

  • Viability Quantification: Assess cellular necrosis via lactate dehydrogenase (LDH) leakage into the culture medium.

Protocol 2: In Vivo Pharmacokinetic and Toxicity Profiling

Rationale:In vitro steric hindrance must translate to in vivo safety, and systemic analgesic efficacy must be quantified against the parent compound.

Step-by-Step Methodology:

  • Animal Dosing: Administer equimolar intraperitoneal (IP) doses (e.g., 400 mg/kg equivalent) of the test compounds to male Swiss Webster mice.

  • Transaminase Quantification: Collect blood at 24 hours post-dose. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays.

  • Histopathology: Excise liver tissue, fix in 10% formalin, and stain with Hematoxylin and Eosin (H&E). Blindly score the tissue for centrilobular necrosis.

  • Analgesic Efficacy (Self-Validation): Perform the acetic acid-induced writhing test.

    • Causality Check: Correlate the reduction in writhing directly with the measured oxidation potential of the compound. A lack of analgesia in the hard-to-oxidize 2-MeAPAP group validates the POX-reduction hypothesis of acetaminophen's mechanism of action[1][2].

Comparative Pharmacological Data

The structural nuances of monomethylated acetaminophen analogues dictate their clinical viability. The table below synthesizes the relationship between regioisomerism, toxicity, and efficacy [1].

CompoundSubstitutionHepatotoxicity (In Vivo)Analgesic PotencyOxidation Potential
Acetaminophen (APAP) NoneHigh (Centrilobular necrosis)HighBaseline
3-Methylacetaminophen 3-MethylHigh (Similar to APAP)HighSimilar to APAP
2-Methylacetaminophen 2-MethylLow (Significantly reduced)LowHigher (Harder to oxidize)
N-Methylacetaminophen N-MethylNoneNoneVery High

Implications for Rational Drug Design

The comparative study of 2-MeAPAP underscores a critical paradigm in medicinal chemistry: toxicophores can be sterically or electronically shielded to prevent bioactivation. However, when the mechanism of toxicity (oxidation to a reactive electrophile) fundamentally overlaps with the mechanism of efficacy (reduction of a target enzyme's active site), decoupling the two becomes highly challenging. Future drug development aiming to create a non-hepatotoxic acetaminophen analogue must find a structural balance that maintains the low oxidation potential required for COX-POX reduction while preventing the formation of a stable, electrophilic quinone imine.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743. [Link]

  • Ouellet, M., & Percival, M. D. (2001). Mechanism of acetaminophen inhibition of cyclooxygenase isoforms. Archives of Biochemistry and Biophysics, 387(2), 273-280.[Link]

  • PubChem. N-(4-Hydroxy-2-methylphenyl)acetamide. CID 170214. National Center for Biotechnology Information.[Link]

Foundational

Technical Whitepaper: N-(4-Hydroxy-2-methylphenyl)acetamide in Modern Drug Discovery

Executive Summary N-(4-Hydroxy-2-methylphenyl)acetamide (CAS RN: 39495-15-3), commonly referred to as 2-methylacetaminophen or 4-acetamido-3-methylphenol, is a monomethylated regioisomer of the ubiquitous analgesic aceta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS RN: 39495-15-3), commonly referred to as 2-methylacetaminophen or 4-acetamido-3-methylphenol, is a monomethylated regioisomer of the ubiquitous analgesic acetaminophen (APAP). While APAP is a cornerstone of pain management, its dose-limiting hepatotoxicity remains a significant clinical challenge.

As a Senior Application Scientist, I frequently utilize 2-methylacetaminophen not as a primary therapeutic candidate, but as a highly specialized mechanistic probe . By shifting a single methyl group to the 2-position (ortho to the acetamido group), the molecule demonstrates a profound reduction in hepatotoxicity compared to its parent compound. This whitepaper dissects the structure-toxicity relationships (STR) of this molecule, outlining its utility in predictive toxicology, computational modeling, and next-generation analgesic drug design.

Mechanistic Grounding: The Role of Regioisomerism in Toxicity

The hepatotoxicity of acetaminophen is driven by its Phase I metabolism. Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) oxidize APAP into N-acetyl-p-benzoquinone imine (NAPQI) , a highly electrophilic reactive intermediate that depletes intracellular glutathione (GSH) and covalently binds to hepatic macromolecules, triggering necrosis.

The strategic addition of a methyl group at the 2-position fundamentally alters this pathway. According to seminal research by, 2-methylacetaminophen is significantly less hepatotoxic than APAP. The causality behind this lies in steric hindrance and altered bond dissociation energies (BDE) . Density Functional Theory (DFT) models indicate that the oxidation to a quinone imine requires sequential hydrogen abstractions from the phenol (BDE_OH) and acetamide (BDE_NH) groups. The ortho-methyl substitution increases the energy barrier for this oxidation, drastically reducing the yield of the toxic 2-Me-NAPQI intermediate.

MetabolicPathway APAP Acetaminophen (APAP) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) APAP->CYP MeAPAP 2-Methylacetaminophen MeAPAP->CYP NAPQI NAPQI (Highly Electrophilic) CYP->NAPQI High Yield (Low BDE Barrier) MeNAPQI 2-Me-NAPQI (Sterically Hindered) CYP->MeNAPQI Low Yield (High BDE Barrier) Tox GSH Depletion & Hepatocellular Necrosis NAPQI->Tox Safe Detoxification & Cell Survival MeNAPQI->Safe

Fig 1. Divergent CYP450-mediated metabolic pathways of APAP and 2-Methylacetaminophen.

Strategic Research Areas

For drug development professionals, N-(4-Hydroxy-2-methylphenyl)acetamide opens several high-value research vectors:

Area 1: Decoupling Analgesia from Hepatotoxicity

While 2-methylacetaminophen exhibits lower hepatotoxicity, its analgesic potency is proportionally reduced due to its higher oxidation potential. However, it serves as a critical structural scaffold. Researchers can utilize this regioisomer to design bioisosteric derivatives that retain cyclooxygenase (COX) and peroxidase (POX) inhibition while maintaining the steric bulk necessary to prevent NAPQI formation.

Area 2: Predictive Computational Toxicology

Because the toxicity of APAP analogues correlates directly with their oxidation potentials, 2-methylacetaminophen is an ideal "ground truth" molecule for training in silico toxicology models. By mapping the exact electron transfer and hydrogen abstraction pathways using DFT, computational chemists can predict the hepatotoxic liability of novel anilide-based drug candidates before synthesis.

Area 3: CYP450 Active Site Probing

The differential metabolism of 3-methylacetaminophen (highly toxic) versus 2-methylacetaminophen (low toxicity) makes these isomers excellent chemical probes. They can be used to map the steric constraints and binding pocket topologies of specific CYP450 isoenzymes, aiding in the prediction of drug-drug interactions (DDIs).

Quantitative Data: SAR of Methylated Acetaminophen Analogues

The following table synthesizes the structure-activity relationship (SAR) data for APAP and its monomethylated derivatives, demonstrating how regio-specific modifications dictate both efficacy and safety profiles.

CompoundStructural ModificationHepatotoxic PotentialAnalgesic PotencyRelative Oxidation Barrier
Acetaminophen (APAP) None (Baseline)HighHighLow
3-Methylacetaminophen Meta to acetamido groupHighHighLow
2-Methylacetaminophen Ortho to acetamido groupLowLowHigh
N-Methylacetaminophen N-methylationNoneNoneVery High

Validated Experimental Methodologies

To leverage this compound in laboratory settings, protocols must be designed as self-validating systems. Below are the gold-standard workflows for assessing its pharmacokinetic and toxicological profile.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Rationale: Reactive quinone imines are too unstable for direct measurement. By introducing excess Glutathione (GSH), the electrophilic intermediate is trapped as a stable GSH-adduct, allowing for precise quantification and proving the reduction in toxic metabolite formation.

  • Pre-incubation: Combine 50 µM of N-(4-Hydroxy-2-methylphenyl)acetamide with Human Liver Microsomes (HLMs) (1 mg/mL protein) and 5 mM GSH in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures temperature equilibration and baseline enzyme-substrate binding before the reaction is initiated.

  • Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as a precise temporal start switch for oxidation.

  • Quenching: After exactly 30 minutes, quench the reaction with an equal volume of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard.

    • Causality: Ice-cold ACN instantly denatures CYP proteins, halting metabolism and preventing ex vivo artifactual oxidation, while the internal standard normalizes extraction efficiency.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

    • Causality: Pellets the precipitated microsomal proteins, yielding a clean supernatant to prevent LC column clogging.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific m/z transitions of the GSH adducts.

    • Self-Validation System: Run a parallel control without NADPH (negative control). Adduct formation must be zero in this control to confirm that the observed metabolites are strictly CYP450-dependent.

Workflow S1 1. Microsomal Incubation (HLMs + NADPH) S2 2. GSH Trapping (Add Excess GSH) S1->S2 S3 3. Reaction Quench (Ice-Cold ACN) S2->S3 S4 4. Centrifugation (Protein Precipitation) S3->S4 S5 5. LC-MS/MS (Adduct Quantification) S4->S5

Fig 2. Self-validating experimental workflow for reactive metabolite trapping via LC-MS/MS.

Protocol 2: Primary Hepatocyte Cytotoxicity Assay (LDH Release)

Rationale: While microsomal assays prove biochemical reactivity, intact hepatocytes are required to validate actual cellular necrosis and the physiological impact of intracellular GSH depletion.

  • Cell Seeding: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 50,000 cells/well. Acclimate for 24 hours.

    • Causality: Collagen promotes cellular adhesion and maintains hepatocyte-specific morphology and basal CYP expression levels.

  • Dosing: Treat cells with a concentration gradient (0.1 mM to 10 mM) of the test compound for 24 hours.

    • Causality: A wide gradient captures both therapeutic and supratherapeutic (overdose) dynamics.

  • Assay Execution: Aspirate 50 µL of culture media and mix with a Lactate Dehydrogenase (LDH) assay reagent. Incubate in the dark for 30 minutes.

    • Causality: LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct, proportional indicator of cell membrane rupture (necrosis).

  • Measurement: Read absorbance at 490 nm using a microplate reader.

    • Self-Validation System: Include a vehicle control (0.1% DMSO) to establish a 0% toxicity baseline, and a lysis buffer control (Triton X-100) to establish a 100% toxicity maximum. This normalizes all raw absorbance data into a strict, reproducible 0-100% cytotoxicity scale.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry.[Link]

  • PubChem. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214. National Center for Biotechnology Information.[Link]

  • CAS Common Chemistry. N-(4-Hydroxy-2-methylphenyl)acetamide. CAS RN: 39495-15-3. American Chemical Society.[Link]

Exploratory

N-(4-Hydroxy-2-methylphenyl)acetamide: Safety, Handling, and Mechanistic Toxicology

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of balancing pharmacological e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of balancing pharmacological efficacy with metabolic safety. The paracetamol (acetaminophen, APAP) scaffold is a classic example of this dichotomy. While highly effective as an analgesic, its dose-limiting hepatotoxicity—driven by reactive metabolites—remains a significant clinical hurdle.

This guide provides an in-depth analysis of N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3) , commonly known as 2-methylacetaminophen. By exploring its physicochemical properties, mechanistic toxicology, and handling protocols, we will demonstrate how targeted regioisomerism can be leveraged to circumvent drug-induced liver injury (DILI).

Chemical Identity & Physicochemical Profiling

N-(4-Hydroxy-2-methylphenyl)acetamide is a monomethylated analogue of acetaminophen. The strategic placement of the methyl group fundamentally alters the molecule's electronic landscape and metabolic fate.

  • CAS Number: [1]

  • Molecular Formula: C9H11NO2

  • Molecular Weight: 165.19 g/mol

  • IUPAC Name: N-(4-hydroxy-2-methylphenyl)acetamide

  • Synonyms: 2-methylacetaminophen, 2-methylparacetamol, 4-acetamido-3-methylphenol

Mechanistic Toxicology: The Power of Regioisomerism

The NAPQI Paradigm

The hepatotoxicity of standard acetaminophen is dictated by its oxidation via Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) into N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is a highly reactive electrophile that rapidly depletes cellular glutathione (GSH). Once GSH is exhausted, NAPQI forms covalent adducts with critical hepatic proteins, triggering mitochondrial dysfunction and centrilobular necrosis.

The Steric & Electronic Shielding of 2-Methylacetaminophen

To engineer a safer analgesic, researchers investigated monomethylated analogues. According to foundational pharmacokinetic studies by [2], placing a methyl group ortho to the hydroxyl group (3-methylacetaminophen) yields a compound just as hepatotoxic as APAP.

However, placing the methyl group ortho to the acetamide moiety—creating 2-methylacetaminophen —drastically reduces hepatotoxicity.

The Causality: The 2-methyl substitution introduces significant steric hindrance around the amide nitrogen and alters the electron density of the aromatic ring. This modification significantly raises the oxidation potential of the molecule. Because it is harder to oxidize, CYP450-mediated conversion into the reactive quinone imine is heavily restricted. Instead, the molecule is safely shunted toward Phase II metabolic clearance (glucuronidation and sulfation).

MetabolicPathway APAP Acetaminophen (APAP) CYP CYP450 Oxidation APAP->CYP NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI High Yield Tox Hepatotoxicity (Protein Adducts) NAPQI->Tox MeAPAP 2-Methylacetaminophen (CAS 39495-15-3) CYP2 CYP450 Oxidation (Hindered) MeAPAP->CYP2 CYP2->NAPQI Low Yield (Steric Block) Metab Non-Toxic Conjugates (Glucuronide/Sulfate) CYP2->Metab Major Pathway

Fig 1. Divergent CYP450 metabolism of Acetaminophen vs. 2-Methylacetaminophen.

Quantitative Structure-Toxicity Relationship

The reduction in toxicity is intrinsically linked to the molecule's oxidation potential, which unfortunately also correlates with a reduction in analgesic efficacy [2].

CompoundSubstitution PositionHepatotoxicity (in vivo)Analgesic PotencyRelative Oxidation Potential
Acetaminophen NoneHigh (Dose-dependent)1.0x (Baseline)Baseline
3-Methylacetaminophen Ortho to HydroxylHigh~1.0xSimilar to APAP
2-Methylacetaminophen Ortho to AcetamideLowReducedHigher than APAP

Laboratory Safety & Handling Guidelines

While 2-methylacetaminophen is less hepatotoxic in vivo than its parent compound, it must still be handled as a biologically active pharmaceutical intermediate. Standard precautions for phenolic amides apply [3].

  • Personal Protective Equipment (PPE): Nitrile gloves (EN 374 standard), safety glasses with side shields, and a standard laboratory coat.

  • Engineering Controls: Weighing and transferring of the dry powder should be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of fine particulates.

  • Storage Conditions: Store at room temperature in a tightly sealed container. The compound should be protected from light and kept away from strong oxidizing agents to prevent premature degradation of the phenol moiety.

  • Spill Management: Sweep up solid spills carefully to avoid dust generation. Dissolve residual traces in a suitable organic solvent (e.g., ethanol or DMSO) and dispose of via regulated chemical waste streams.

Experimental Workflows for Toxicity Validation

To rigorously validate the safety profile of 2-methylacetaminophen in a preclinical setting, we employ a self-validating, two-pronged workflow. We pair a biochemical trapping assay (to prove the absence of reactive intermediates) with a phenotypic counter-screen (to confirm cellular survival).

Workflow Prep Compound Prep (2-Me-APAP) Microsomes Hepatic Microsome Incubation Prep->Microsomes Viability HepG2 Viability (ATP Assay) Prep->Viability GSH GSH Trapping (Nucleophile) Microsomes->GSH LCMS LC-MS/MS (Adduct Analysis) GSH->LCMS

Fig 2. Self-validating workflow for reactive metabolite and cytotoxicity screening.

Protocol 1: Cytochrome P450-Mediated Reactive Metabolite Trapping

Design Rationale: Glutathione (GSH) acts as a soft nucleophile, mimicking cellular proteins. If CYP450 enzymes successfully oxidize 2-methylacetaminophen into a reactive quinone imine, GSH will form a stable adduct detectable by LC-MS/MS. The absence of this adduct validates the steric hindrance hypothesis.

  • Preparation of Incubation Mix: Combine 1 mg/mL human liver microsomes (HLM) with 1 mM GSH and 10 µM of 2-methylacetaminophen in 100 mM potassium phosphate buffer.

    • Expert Insight: Maintaining a strict pH of 7.4 is critical, as quinone imine stability and GSH reactivity are highly pH-dependent.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidation reaction by adding 1 mM NADPH.

    • Expert Insight: NADPH is the obligate electron donor for CYP450. Initiating with NADPH ensures the reaction kinetics are purely enzyme-driven and not limited by cofactor availability.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated APAP-GSH). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor for mass transitions corresponding to the theoretical 2-methyl-NAPQI-GSH adduct.

Protocol 2: HepG2 Cell Viability Counter-Screen

Design Rationale: While biochemical trapping proves the absence of reactive intermediates, a phenotypic assay is required to confirm overall cellular safety. HepG2 cells retain basal CYP activity and are the gold standard for in vitro drug-induced liver injury (DILI) models.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with a serial dilution of 2-methylacetaminophen (ranging from 1 µM to 10 mM). Use standard acetaminophen as a positive toxicity control.

  • ATP-Based Viability Readout: After 48 hours of exposure, add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to cellular ATP levels.

    • Expert Insight: ATP quantitation is heavily prioritized over standard tetrazolium (MTT) assays in this context. Reactive quinones can chemically reduce MTT independently of cellular metabolism, creating false-positive viability signals that compromise assay integrity.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743. Available at:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide. Available at:[Link]

Foundational

Foundational Research on N-Acetyl-4-amino-m-cresol: Metabolic Pathways, Toxicological Significance, and Structural Insights

Executive Summary N-acetyl-4-amino-m-cresol (CAS RN: 39495-15-3) is a critical phase II metabolite of the industrial chemical and Group 1 human carcinogen, ortho-toluidine. Structurally, it is an ortho-methylated analogu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acetyl-4-amino-m-cresol (CAS RN: 39495-15-3) is a critical phase II metabolite of the industrial chemical and Group 1 human carcinogen, ortho-toluidine. Structurally, it is an ortho-methylated analogue of acetaminophen (paracetamol), frequently referred to in pharmacological literature as 2-methylparacetamol. This unique structural duality positions it at the center of two distinct areas of foundational research: as a quantitative biomarker for occupational carcinogen exposure, and as a mechanistic model compound for understanding the steric inhibition of cytochrome P450-mediated hepatotoxicity.

Chemical Identity and Structural Nuance

The IUPAC name for this compound is N-(4-hydroxy-2-methylphenyl)acetamide [1]. It is widely cataloged in chemical databases under synonyms such as 4-acetamido-3-methylphenol, 4-acetamido-m-cresol, and 2-methylparacetamol [2].

The defining structural feature of this molecule is the presence of a methyl group at the ortho position relative to the acetamido group (position 2 on the aniline ring, or position 3 relative to the phenol hydroxyl). As detailed in subsequent sections, this seemingly minor alkyl substitution fundamentally alters the molecule's interaction with oxidative enzymes compared to its unsubstituted counterpart, paracetamol.

The Dual Biological Roles

Terminal Detoxification of Ortho-Toluidine

Ortho-toluidine (o-toluidine) is a recognized bladder carcinogen. Its metabolism in the liver proceeds via competing toxification and detoxification pathways [3]. The toxification route involves N-hydroxylation, leading to reactive intermediates (such as N-hydroxy-o-toluidine) that form DNA adducts in the bladder urothelium, driving carcinogenesis[3].

Conversely, the primary detoxification route involves ring hydroxylation by CYP2A6 and CYP2E1 to form 4-amino-m-cresol, followed by N-acetylation to yield N-acetyl-4-amino-m-cresol [4]. This metabolite is subsequently conjugated with sulfate and glucuronic acid for rapid urinary excretion[5].

G cluster_tox Toxification Pathway cluster_detox Detoxification Pathway OT o-Toluidine (Carcinogen) NHydroxy N-hydroxy-o-toluidine OT->NHydroxy CYP450 (N-hydroxylation) AminoCresol 4-Amino-m-cresol OT->AminoCresol CYP2A6 / CYP2E1 (Ring Hydroxylation) DNA DNA Adducts (Bladder Carcinogenesis) NHydroxy->DNA Reactive Intermediates NAcetyl N-Acetyl-4-amino-m-cresol (2-Methylparacetamol) AminoCresol->NAcetyl N-Acetyltransferase (Phase II) Conjugates Sulfate & Glucuronide Conjugates (Excretion) NAcetyl->Conjugates Sulfotransferase / UGT

Metabolic pathways of o-toluidine highlighting the toxification and detoxification routes.

The Paracetamol Paradigm: Steric Shielding of Hepatotoxicity

Paracetamol induces severe hepatotoxicity at high doses due to its CYP450-mediated oxidation into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes cellular glutathione (GSH) and binds to hepatic proteins [6].

Foundational toxicological studies utilizing 2-methylparacetamol (N-acetyl-4-amino-m-cresol) demonstrated that the addition of the ortho-methyl group effectively blocks this hepatotoxic pathway[6]. The causality lies in steric hindrance : the physical bulk of the methyl group restricts the conformational access required by CYP450 enzymes to abstract electrons and form the quinone imine double bonds. Consequently, reactive metabolite formation is negligible, and GSH stores remain intact[6].

Quantitative Data Presentation

To contextualize the metabolic and toxicological profile of N-acetyl-4-amino-m-cresol, the following tables summarize its in vivo excretion profile and comparative toxicity.

Table 1: Urinary Excretion Profile of o-Toluidine Metabolites (Rat Model, 48h) [5]

Metabolite Free Fraction (% Dose) Sulfate Conjugate (% Dose) Glucuronide Conjugate (% Dose) Total Excretion (% Dose)
4-Amino-m-cresol 0.6% 27.8% 2.6% 31.0%
N-Acetyl-4-amino-m-cresol 0.3% 8.5% 2.8% 11.6%

| o-Toluidine (Unchanged) | 5.1% | - | - | 5.1% |

Table 2: Comparative Hepatotoxicity Profile [6]

Parameter Paracetamol (Acetaminophen) N-Acetyl-4-amino-m-cresol (2-Methylparacetamol)
Aromatic Substitution Unsubstituted Ortho-methylated (Position 2 relative to amide)
CYP450 Oxidation Product NAPQI (Highly reactive) Sterically blocked (No quinone imine formed)
Glutathione (GSH) Depletion High (>80% at toxic doses) Negligible

| Hepatotoxicity (In Vivo) | Severe (Centrilobular necrosis) | None / Blocked |

Experimental Methodologies and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust analytical workflows must account for matrix effects and the physicochemical properties of the analytes. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: In Vivo Metabolic Profiling (SPE and LC-MS/MS)

To accurately quantify N-acetyl-4-amino-m-cresol in biological matrices, sample preparation must address the high degree of phase II conjugation [7].

  • Sample Hydrolysis (Self-Validation Step): Aliquot 100 µL of urine. Add 50 µL of β-glucuronidase/arylsulfatase enzyme mixture in sodium acetate buffer (pH 5.0).

    • Causality: Over 90% of the metabolite exists as conjugates (Table 1); without enzymatic cleavage, the free fraction severely underestimates systemic exposure. Incubate at 37°C for 2 hours. Include a control sample without enzyme to validate the cleavage efficiency by comparing free vs. total metabolite levels.

  • Internal Standard Addition: Spike the sample with 10 µL of N-acetyl-4-amino-m-cresol-d3 (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Causality: The SIL-IS co-elutes with the target analyte, experiencing identical ion suppression in the MS source, thereby normalizing the quantitative signal and correcting for matrix effects[7].

  • Solid-Phase Extraction (SPE): Adjust sample pH to 6.5. Load onto an Oasis HLB polymeric cartridge (pre-conditioned with methanol and water). Wash with 5% methanol in water to remove polar interferences. Elute with 100% methanol.

    • Causality: The neutral pH ensures the phenolic hydroxyl remains protonated (uncharged), maximizing hydrophobic retention on the reversed-phase sorbent[7].

  • LC-MS/MS Analysis: Inject onto a biphenyl column using a shallow gradient of water/acetonitrile (both containing 0.1% formic acid). Detect using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Workflow Sample Urine/Plasma Sample Collection Pretreat pH Adjustment & SIL-IS Addition Sample->Pretreat SPE Solid-Phase Extraction (Polymeric Sorbent) Pretreat->SPE LCMS HPLC-MS/MS (MRM Mode) SPE->LCMS Data Quantification & Matrix Correction LCMS->Data

Analytical workflow for the extraction and LC-MS/MS quantification of N-acetyl-4-amino-m-cresol.

Protocol B: In Vitro CYP450 Oxidation and GSH Trapping Assay

This protocol validates the steric hindrance hypothesis by attempting to trap reactive quinone imine intermediates.

  • Microsomal Incubation: In a 1.5 mL tube, combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 100 µM of N-acetyl-4-amino-m-cresol (or paracetamol as a positive control), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

    • Causality: NADPH is the obligate electron donor for CYP450; its addition acts as the precise trigger for the metabolic reaction, ensuring that any observed oxidation is enzymatically driven.

  • Termination and Analysis: Quench the reaction with 1 volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Data Interpretation: Analyze the supernatant via LC-MS/MS scanning for GSH-adducts (precursor ion mass shift of +307 Da). The absence of GSH-adducts in the 2-methylparacetamol sample, contrasted with high levels in the paracetamol control, validates the steric blockade of the toxic pathway.

Conclusion

N-acetyl-4-amino-m-cresol serves as a masterclass in how minor structural modifications dictate profound toxicological outcomes. As a major detoxification product of o-toluidine, it provides a reliable biomarker for assessing occupational exposure to bladder carcinogens. Simultaneously, its resistance to CYP450-mediated oxidation highlights critical principles in rational drug design, demonstrating how steric shielding can be engineered to bypass the hepatotoxicity inherent to the paracetamol scaffold.

References

  • CAS Common Chemistry - N-(4-Hydroxy-2-methylphenyl)acetamide. American Chemical Society.[Link]

  • PubChem - N-(4-Hydroxy-2-methylphenyl)acetamide (CID 170214). National Center for Biotechnology Information.[Link]

  • National Institutes of Health (NIH) - Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer.[Link]

  • Taylor & Francis Online - Metabolism of o-[methyl-14C]toluidine in the F344 rat. Xenobiotica.[Link]

  • University of Liverpool Repository - The Biochemical Mechanism of Cell Death Caused by Paracetamol.[Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of N-(4-Hydroxy-2-methylphenyl)acetamide: A Technical Guide

Executive Summary N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), commonly referred to as 4-hydroxy-2-methylacetanilide, is a highly functionalized aromatic compound frequently utilized as a structural analogue i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), commonly referred to as 4-hydroxy-2-methylacetanilide, is a highly functionalized aromatic compound frequently utilized as a structural analogue in the development of novel analgesics and as a critical intermediate in active pharmaceutical ingredient (API) synthesis. This whitepaper provides a comprehensive, self-validating analytical framework for the definitive structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Context & Chemical Properties

The molecule (Exact Mass: 165.0790 Da) features a 1,2,4-trisubstituted benzene ring bearing an acetamide group at C1, a methyl group at C2, and a phenolic hydroxyl group at C4 ()[1]. The proximity of the hydrogen-bond donating groups (-OH, -NH) and the sterically demanding ortho-methyl group dictates its specific spectroscopic behavior and necessitates careful solvent and ionization selection during analysis.

Experimental Workflow & Systems Logic

To ensure absolute scientific integrity, the analytical workflow is designed as a self-validating system. HRMS establishes the exact molecular formula; FT-IR confirms the presence of orthogonal functional groups; and NMR maps the precise atomic connectivity.

G Start Sample: N-(4-Hydroxy-2-methylphenyl)acetamide Prep Sample Preparation (Solubilization & Aliquoting) Start->Prep HRMS HRMS (ESI+) Mass & Formula Validation Prep->HRMS Aliquot 1 (MeOH/H2O) FTIR ATR-FTIR Functional Group ID Prep->FTIR Solid State NMR 1H & 13C NMR (DMSO-d6) Structural Connectivity Prep->NMR Aliquot 2 (DMSO-d6) Data Data Correlation & Self-Validating Analysis HRMS->Data FTIR->Data NMR->Data

Figure 1: Self-validating analytical workflow for spectroscopic structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Electrospray Ionization in positive mode (ESI+) is selected because the acetamide nitrogen and the phenolic oxygen are highly susceptible to protonation. This ensures a dominant [M+H]⁺ pseudo-molecular ion with minimal in-source fragmentation, preserving the molecular envelope for exact mass determination.

Protocol:

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Dilute 1:100 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to drive protonation).

  • Infuse directly into the mass spectrometer at 10 µL/min.

  • Acquire data in positive ion mode (m/z 50–500) with a capillary voltage of 3.0 kV.

HRMS Data Summary:

Ion SpeciesFormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺C₉H₁₂NO₂⁺166.0868166.0865-1.8
[M+H - CH₂CO]⁺C₇H₁₀NO⁺124.0762124.0760-1.6

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly chosen over CDCl₃. In non-polar solvents, phenolic -OH and amide -NH protons undergo rapid intermolecular exchange, resulting in broad, unintegrable signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking these exchangeable protons into discrete, sharply resolved resonances. This is critical for confirming the 1:1 ratio of the functional groups.

Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D).

  • Transfer to a 5 mm precision NMR tube.

  • Acquire ¹H NMR at 400 MHz using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

  • Acquire ¹³C NMR at 100 MHz using power-gated broadband decoupling (WALTZ-16) with a D1 of 2.0 seconds.

  • Reference spectra to the residual DMSO pentet (¹H: 2.50 ppm) and septet (¹³C: 39.52 ppm) as established by [2].

¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
9.25Singlet (s)-1HPhenolic -OH
9.10Singlet (s)-1HAmide -NH
7.05Doublet (d)8.51HAr-H (C6)
6.58Doublet (d)2.51HAr-H (C3)
6.52Doublet of doublets (dd)8.5, 2.51HAr-H (C5)
2.10Singlet (s)-3HAr-CH₃ (C2)
2.00Singlet (s)-3HAcetyl -CH₃

¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Carbon TypeAssignment
168.5Quaternary (C=O)Acetamide Carbonyl
155.2Quaternary (C-OH)Ar-C4
133.6Quaternary (C-CH₃)Ar-C2
128.4Quaternary (C-NH)Ar-C1
126.8Methine (CH)Ar-C6
116.4Methine (CH)Ar-C3
112.7Methine (CH)Ar-C5
23.8Primary (CH₃)Acetyl -CH₃
18.2Primary (CH₃)Ar-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is employed instead of traditional KBr pelleting. KBr is highly hygroscopic; adventitious water absorbed during pellet pressing will produce a massive, broad band at ~3300 cm⁻¹, completely obscuring the critical N-H and O-H stretching vibrations of the analyte. ATR provides a self-validating, moisture-free background.

Protocol:

  • Collect a background scan of the clean diamond crystal (64 scans, 4 cm⁻¹ resolution).

  • Place 2-3 mg of the solid standard () directly onto the crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the sample spectrum and perform atmospheric compensation.

FT-IR Data Summary:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3280Broad, StrongO-H stretch (Hydrogen-bonded)
3210Sharp, MediumN-H stretch
1655StrongC=O stretch (Amide I band)
1535StrongN-H bend (Amide II band)
1225MediumC-O stretch (Phenolic)
810StrongC-H out-of-plane bend (1,2,4-trisubstituted)

Data Validation & Self-Consistency

The described protocols form a closed, self-validating loop. The HRMS data confirms the elemental composition (C₉H₁₁NO₂). The FT-IR spectrum definitively proves the existence of the carbonyl (1655 cm⁻¹) and hydroxyl (3280 cm⁻¹) groups, which cannot be easily differentiated by exact mass alone. Finally, the ¹H NMR coupling constants (an 8.5 Hz ortho coupling and a 2.5 Hz meta coupling) perfectly map the 1,2,4-substitution pattern on the benzene ring, ruling out isomeric forms such as 3-hydroxy-4-methylacetanilide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide." PubChem,[Link]

  • Fulmer, Gregory R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179.[Link]

Sources

Protocols & Analytical Methods

Method

N-(4-Hydroxy-2-methylphenyl)acetamide synthesis protocol

Application Note: Chemoselective Synthesis and Analytical Validation of N-(4-Hydroxy-2-methylphenyl)acetamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis and Analytical Validation of N-(4-Hydroxy-2-methylphenyl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic synthesis, chemoselectivity, pharmacological relevance, and self-validating analytical protocols.

Introduction & Pharmacological Context

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3), commonly referred to as 2-methylacetaminophen or N-acetyl-4-amino-m-cresol, is a critical structural analog of the widely used analgesic acetaminophen (paracetamol)[1]. In drug development and toxicology, this compound serves as a vital comparative tool. While acetaminophen is notorious for inducing hepatotoxicity via its oxidation to the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI), studies have demonstrated that 2-methylacetaminophen is significantly less hepatotoxic[2]. The presence of the ortho-methyl group alters the oxidation potential of the molecule, sterically and electronically hindering the formation of toxic quinone imine intermediates[3].

Furthermore, N-(4-Hydroxy-2-methylphenyl)acetamide is the primary Phase II detoxification metabolite of 4-amino-m-cresol (4-amino-3-methylphenol), an aromatic amine frequently utilized in oxidative hair dye formulations[4]. In human hepatocytes, 4-amino-m-cresol undergoes rapid N-acetylation mediated by N-acetyltransferases (NAT1/NAT2), alongside parallel glucuronidation pathways[5].

MetabolicPathway A 4-Amino-m-cresol (Xenobiotic) B N-Acetyltransferase (NAT1 / NAT2) A->B Acetyl-CoA D Glucuronosyltransferase (UGT) A->D UDP-GlcA C N-(4-Hydroxy-2-methylphenyl)acetamide (Phase II Metabolite) B->C E O-Glucuronide Conjugate (Excretion) D->E

Phase II metabolic pathways of 4-amino-m-cresol in human hepatocytes.

Mechanistic Insights: Chemoselectivity & Causality

The synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide requires the selective N-acetylation of 4-amino-3-methylphenol in the presence of a competing phenolic hydroxyl group.

The Causality of Experimental Choices:

  • Nucleophilic Disparity: The nitrogen lone pair of the primary amine is more polarizable and less tightly held by the nucleus than the oxygen lone pair of the phenol. By strictly controlling the stoichiometry of acetic anhydride (1.05 equivalents), the reaction is kinetically driven toward N-acetylation.

  • Aqueous Solvent System: Utilizing an aqueous suspension capitalizes on the hydrophobic effect. As the hydrophilic amine is acetylated, the resulting amide becomes significantly more lipophilic and insoluble in cold water. This phase separation effectively removes the product from the reactive environment, preventing over-reaction (O,N-diacetylation).

  • Temperature Control: The reaction is initiated at 60 °C to ensure complete dissolution and kinetic activation, but is rapidly cooled to 0–5 °C. This temperature gradient forces the immediate crystallization of the target amide, driving the equilibrium forward and maximizing yield.

SynthesisWorkflow A 4-Amino-3-methylphenol (Aqueous Suspension) B Add Acetic Anhydride (1.05 eq, dropwise) A->B C Heat to 60°C (Kinetic Control) B->C D Cool to 0-5°C (Crystallization) C->D E Vacuum Filtration & Cold Water Wash D->E F Recrystallization (EtOH/Water) E->F G N-(4-Hydroxy-2-methylphenyl)acetamide (Pure Product) F->G

Workflow for the chemoselective N-acetylation of 4-amino-3-methylphenol.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 4-Amino-3-methylphenol (4-amino-m-cresol): 10.0 g (81.2 mmol)

  • Acetic Anhydride: 8.7 g (85.2 mmol, 1.05 eq)

  • Distilled Water: 50 mL

  • Absolute Ethanol: For recrystallization

Procedure:

  • Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 4-amino-3-methylphenol in 50 mL of distilled water.

  • Chemoselective Acetylation: While stirring vigorously at room temperature, add 8.7 g of acetic anhydride dropwise over a period of 10 minutes.

  • Kinetic Heating: Attach a reflux condenser and warm the mixture to 60 °C using an oil bath or heating mantle. Maintain this temperature for 30 minutes. Observation: The suspension will temporarily clarify as the amine reacts, followed by the precipitation of the amide as the solution reaches saturation.

  • Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. Transfer the flask to an ice-water bath (0–5 °C) and let it stand for 1 hour to ensure complete crystallization of the product.

  • Isolation: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove residual acetic acid and unreacted starting material.

  • Purification: Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol/water (1:1 v/v). Allow the solution to cool slowly to room temperature, then place it in an ice bath to yield high-purity white crystals.

  • Drying: Dry the purified crystals under vacuum at 40 °C for 12 hours.

Self-Validating Analytical Assays

To ensure the protocol operates as a self-validating system, the following rapid checks must be performed prior to advanced spectroscopic analysis:

  • TLC Reaction Monitoring:

    • System: Ethyl Acetate / Hexanes (1:1 v/v).

    • Validation: The starting material (free amine) is highly polar and will exhibit a low Rf​ value. The N-acetylated product will migrate higher up the plate. The absence of a third, high- Rf​ spot confirms that O,N-diacetylation did not occur.

  • Ferric Chloride ( FeCl3​ ) Colorimetric Test:

    • System: Dissolve 5 mg of the final product in 1 mL of ethanol and add 1 drop of 1% aqueous FeCl3​ .

    • Validation: A deep purple/blue color shift confirms the presence of an intact, free phenolic -OH group. If the solution remains yellow/orange, it indicates erroneous O-acetylation, meaning the chemoselectivity failed.

Quantitative Data & Spectral Validation

The synthesized compound must be validated against established physicochemical and spectral benchmarks[6].

ParameterExpected Value
Chemical Name N-(4-Hydroxy-2-methylphenyl)acetamide
CAS Number 39495-15-3
Molecular Formula C9​H11​NO2​
Molecular Weight 165.19 g/mol
Appearance White solid / crystals
Melting Point 128 – 129 °C
1 H NMR (600 MHz, DMSO- d6​ ) δ 9.19 (s, 1H, -OH), 9.09 (s, 1H, -NH), 7.02 (d, J = 8.5 Hz, 1H), 6.58 (d, J = 2.8 Hz, 1H), 6.53 (dd, J = 8.5, 2.8 Hz, 1H), 2.07 (s, 3H, Ar- CH3​ ), 1.98 (s, 3H, CO CH3​ )
13 C NMR (151 MHz, DMSO- d6​ ) δ 168.15, 154.88, 133.95, 127.90, 127.07, 116.52, 112.52, 23.02, 18.01
HRMS (ESI) calcd for C9​H12​NO2​ [M+H] + : 166.0863, found: 166.0862

Sources

Application

Application Note: In-Depth ¹H NMR Spectrum Analysis of N-(4-Hydroxy-2-methylphenyl)acetamide

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Research Scientists Introduction & Scientific Context N-(4-Hydroxy-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Research Scientists

Introduction & Scientific Context

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3)[1] is a highly substituted acetanilide derivative. Structurally, it features an acetamide group at C-1, a methyl group at C-2, and a hydroxyl group at C-4 on a central benzene ring[2]. Because it serves as a critical structural analog to mainstream analgesics (e.g., acetaminophen) and acts as an intermediate in the synthesis of polysubstituted aminophenols[3], rigorous structural validation is paramount.

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By mapping the specific electronic environments created by its asymmetric substitution pattern, this guide establishes a self-validating framework for interpreting complex spin-spin couplings and substituent-induced chemical shift anisotropies.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure reproducibility and high spectral fidelity, the following self-validating workflow must be adhered to. We prioritize the use of deuterated dimethyl sulfoxide (DMSO- d6​ ) over non-polar solvents like CDCl 3​ .

Causality of Solvent Selection: The highly polar acetamide and phenolic hydroxyl groups severely limit solubility in non-polar media. More importantly, DMSO- d6​ acts as a strong hydrogen-bond acceptor. This effectively "locks" the exchangeable -OH and -NH protons, significantly reducing their chemical exchange rate with trace water. Consequently, these heteroatom protons resolve as distinct, sharp singlets rather than broad, indistinguishable humps, enabling precise integration and structural confirmation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of highly purified N-(4-Hydroxy-2-methylphenyl)acetamide in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

  • Probe Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe specifically for the ¹H frequency to maximize power transfer and signal sensitivity.

  • Locking & Shimming (Self-Validation Step): Lock the spectrometer to the deuterium signal of DMSO- d6​ . Optimize the Z-axis shims (Z1, Z2, Z3) until the lock level is maximized. Validation: A properly shimmed magnet will yield a solvent residual peak (DMSO pentet at 2.50 ppm) with a half-height linewidth ( W1/2​ ) of 1.0 Hz.

  • Pulse Sequence Optimization: Utilize a standard 1D ¹H pulse sequence with a 30° flip angle (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and allowing for strictly quantitative integration.

  • Acquisition & Processing: Acquire 16 to 32 scans at 298 K. Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift axis by setting the TMS singlet to 0.00 ppm (or the center of the DMSO residual peak to 2.50 ppm).

NMR_Workflow S1 1. Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) S2 2. Probe Tuning & Matching (Optimize for 1H at 600 MHz) S1->S2 S3 3. Locking & Shimming (Lock to DMSO-d6, Z-axis shims) S2->S3 S4 4. Pulse Sequence (Standard 1D zg30, D1=2s) S3->S4 S5 5. FID Acquisition (ns=16-32, T=298K) S4->S5 S6 6. Signal Processing (FT, Phase & Baseline Correction) S5->S6

Standardized high-resolution 1H NMR acquisition workflow for structural validation.

Quantitative Data Presentation

The following table summarizes the high-resolution ¹H NMR data (600 MHz, DMSO- d6​ ) for N-(4-Hydroxy-2-methylphenyl)acetamide, cross-validated against peer-reviewed organoselenium catalysis literature[4].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
9.19 Singlet (s)1H-Phenolic -OH
9.09 Singlet (s)1H-Amide -NH
7.02 Doublet (d)1H8.5Aromatic H-6
6.58 Doublet (d)1H2.8Aromatic H-3
6.53 Doublet of doublets (dd)1H8.5, 2.8Aromatic H-5
2.07 Singlet (s)3H-Aryl -CH 3​ (C-2)
1.98 Singlet (s)3H-Acetyl -CH 3​

Mechanistic Insights in Spectral Interpretation

To ensure analytical trustworthiness, a spectroscopist must not merely memorize chemical shifts but understand the underlying quantum mechanical and electronic causalities driving them.

Aromatic Proton Shielding and Anisotropy

The assignment of the three aromatic protons (H-3, H-5, and H-6) relies on the mesomeric (+M) and inductive (-I) effects of the ring substituents:

  • H-3 (6.58 ppm) & H-5 (6.53 ppm): The hydroxyl group at C-4 is a powerful π -electron donor (+M effect). This resonance donates electron density directly into the ortho positions relative to the -OH group (which correspond to C-3 and C-5). This increased electron density strongly shields H-3 and H-5, pushing their resonance frequencies significantly upfield[4].

  • H-6 (7.02 ppm): H-6 is meta to the hydroxyl group and therefore does not benefit from its strong resonance shielding. Furthermore, it is ortho to the acetamide group, which exerts a mild electron-withdrawing inductive effect. Consequently, H-6 resides in a relatively electron-poor (deshielded) environment, resonating furthest downfield among the aromatic protons[4].

Spin-Spin Coupling Causality

The coupling constants (J) provide an exact topographical map of the protons:

  • H-6 shares an ortho relationship with H-5, resulting in a primary doublet splitting ( 3J=8.5 Hz).

  • H-3 is isolated between two substituents (the -OH and the aryl -CH 3​ ) and only shares a meta relationship with H-5, resulting in a fine doublet ( 4J=2.8 Hz).

  • H-5 is the only proton adjacent to two other protons. It experiences both the strong ortho coupling from H-6 and the weaker meta coupling from H-3, resulting in a classic doublet of doublets (dd) .

Coupling_Logic H5 Proton H-5 (δ 6.53 ppm) H6 Ortho Coupling to H-6 (3J = 8.5 Hz) H5->H6 Primary split H3 Meta Coupling to H-3 (4J = 2.8 Hz) H5->H3 Secondary split Result Doublet of Doublets (dd) Multiplicity H6->Result H3->Result

Spin-spin coupling causality for the H-5 proton resulting in a doublet of doublets (dd).

Aliphatic and Heteroatom Assignments
  • Methyl Differentiation: The molecule contains two distinct methyl environments. The aryl methyl group (C-2) resonates at 2.07 ppm, a standard shift for a methyl directly bound to an aromatic ring. The acetyl methyl group (-CO-CH 3​ ) resonates slightly further upfield at 1.98 ppm, characteristic of an aliphatic carbon adjacent to a carbonyl[4].

  • Exchangeable Protons: The phenolic -OH (9.19 ppm) and amide -NH (9.09 ppm) appear as sharp singlets due to the hydrogen-bonding stabilization of the DMSO solvent[4]. The slightly more downfield shift of the -OH is driven by the higher electronegativity of oxygen compared to nitrogen, which strips more local electron density away from the proton.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide." PubChem. Available at:[Link]

  • Gao, L., Wang, Z.-F., Wang, L.-W., Tang, H.-T., & He, M.-X. (2023). "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols." Organic & Biomolecular Chemistry, 21(39), 7895-7899. DOI: 10.1039/D3OB01116J. Available at:[Link]

Sources

Method

Application Note: N-(4-Hydroxy-2-methylphenyl)acetamide in Organic Synthesis and Drug Design

Introduction & Chemical Identity N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3), frequently referred to in literature as 2-methylacetaminophen or 4-acetamido-3-methylphenol, is a highly valuable synthetic interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3), frequently referred to in literature as 2-methylacetaminophen or 4-acetamido-3-methylphenol, is a highly valuable synthetic intermediate and pharmacological analog of acetaminophen (paracetamol)[1]. With a molecular weight of 165.19 g/mol , this compound serves as a critical building block in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and safer, non-hepatotoxic analgesics[1].

Mechanistic Insights: Regioisomerism and Hepatotoxicity

The primary limitation of acetaminophen (APAP) in clinical applications is its dose-dependent hepatotoxicity. This toxicity is driven by cytochrome P450 (CYP450) mediated oxidation, which converts APAP into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)[2]. NAPQI rapidly depletes hepatic glutathione (GSH) and forms irreversible covalent bonds with cellular proteins, leading to necrosis.

Strategic methylation of the phenyl ring fundamentally alters this toxicity profile. While the 3-methyl substituted analog (3-methylacetaminophen) remains as hepatotoxic as APAP, the 2-methyl regioisomer (N-(4-hydroxy-2-methylphenyl)acetamide) demonstrates significantly reduced cytotoxicity[2]. This reduction in toxicity is attributed to the altered oxidation potential and steric hindrance introduced by the ortho-methyl group relative to the acetamide moiety. These structural changes impede the formation of a highly reactive quinone imine, thereby preventing catastrophic GSH depletion while maintaining comparable analgesic efficacy[2].

G APAP Acetaminophen (APAP) CYP1 CYP450 Oxidation APAP->CYP1 MAPAP 2-Methylacetaminophen (2-Me-APAP) CYP2 CYP450 Oxidation MAPAP->CYP2 NAPQI NAPQI (Highly Reactive) CYP1->NAPQI MNAPQI 2-Methyl-NAPQI (Altered Oxidation Potential) CYP2->MNAPQI TOX GSH Depletion & Hepatotoxicity NAPQI->TOX SAFE Reduced Toxicity & Cell Survival MNAPQI->SAFE

Metabolic pathway comparing Acetaminophen and 2-Methylacetaminophen bioactivation.

Quantitative Data Summary: Comparative Pharmacological Profile

CompoundSubstitution PatternHepatotoxicity ProfileAnalgesic PotencyKey Mechanistic Feature
Acetaminophen (APAP) UnsubstitutedHigh (Dose-dependent)Baseline (1x)Readily forms reactive NAPQI, rapidly depleting hepatic GSH.
3-Methylacetaminophen 3-MethylHigh~1xForms 3-Me-NAPQI; highly reactive with thiols, causing necrosis.
2-Methylacetaminophen 2-MethylLowModerate to HighSteric hindrance and altered oxidation potential prevent irreversible GSH binding.

Synthetic Methodologies & Protocols

Protocol A: Direct N-Acetylation of 4-Amino-3-methylphenol

Objective: Selective N-acetylation of the primary amine without the use of protecting groups. Causality: The amino group of 4-amino-3-methylphenol is significantly more nucleophilic than the phenolic hydroxyl group. By performing the reaction in an aqueous medium and strictly controlling the temperature (0–10 °C), the reaction kinetics strongly favor N-acetylation over thermodynamic O-acetylation.

Step-by-Step Workflow:

  • Preparation: Suspend 4-amino-3-methylphenol (10 mmol) in 20 mL of distilled water within a 100 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C. Note: Maintaining low temperatures is critical to suppress the O-acetylation pathway.

  • Reagent Addition: Add acetic anhydride (11 mmol, 1.1 equiv.) dropwise over 10 minutes under vigorous magnetic stirring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The suspension will gradually dissolve and then precipitate the N-acetylated product as a white solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 × 10 mL of ice-cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from a minimal volume of hot ethanol to yield pure N-(4-hydroxy-2-methylphenyl)acetamide.

Protocol B: Electrochemical Selenium-Catalyzed Para-Amination

Objective: Advanced synthesis from N-aryloxyamides to access polysubstituted aminophenols. Causality: Traditional para-aminations often require stoichiometric amounts of harsh oxidants. This modern electrochemical approach utilizes the anodic oxidation of diphenyl diselenide to generate an active electrophilic selenium species. This species catalyzes the rearrangement of N-aryloxyamides into para-aminophenols with high regioselectivity and minimal chemical waste[3].

Step-by-Step Workflow:

  • Cell Setup: Equip an undivided 350 mL electrochemical cell with a carbon cloth anode and a platinum plate cathode[3].

  • Reaction Mixture: Add the starting N-aryloxyamide (10 mmol), diphenyl diselenide (1 mmol, 10 mol% catalyst), NH₄Br (1 mmol, redox mediator), and nBu₄NBF₄ (10 mmol, supporting electrolyte) to the cell[3].

  • Electrolysis: Dissolve the reagents in an appropriate solvent and apply a constant current. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the N-aryloxyamide is completely consumed[3].

  • Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers and dry over anhydrous Na₂SO₄[3].

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography on silica gel (300-400 mesh) using a gradient elution of hexane and ethyl acetate (50:1 to 20:1) to isolate N-(4-hydroxy-2-methylphenyl)acetamide[3].

Quality Control & Self-Validation System

To ensure the scientific integrity of the synthesized N-(4-hydroxy-2-methylphenyl)acetamide, the following self-validating analytical checks must be performed:

  • Melting Point Analysis: The purified compound must exhibit a sharp melting point of 128–129 °C [3]. A depressed or broad melting point indicates incomplete acetylation or the presence of residual starting material.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass via ESI. The calculated mass for C₉H₁₂NO₂ [M+H]⁺ is 166.0863; the experimentally found mass should be approximately 166.0862 [3].

  • NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d6) should confirm the presence of the acetamide methyl group (singlet at ~2.07 ppm) and the aromatic methyl group (singlet at ~1.98 ppm)[3].

References

  • [1] Title:1 | Source: nih.gov

  • [3] Title:3 | Source: rsc.org

  • [2] Title:2 | Source: nih.gov

Sources

Application

Application Note: Experimental Profiling of 2-Methylparacetamol in Medicinal Chemistry

Introduction & Mechanistic Rationale Acetaminophen (Paracetamol, APAP) is a ubiquitous analgesic and antipyretic, but its dose-limiting hepatotoxicity remains a significant challenge in drug development. This toxicity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acetaminophen (Paracetamol, APAP) is a ubiquitous analgesic and antipyretic, but its dose-limiting hepatotoxicity remains a significant challenge in drug development. This toxicity is driven by cytochrome P450 (CYP450)-mediated oxidation, which converts APAP into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI). To decouple analgesic efficacy from hepatotoxic liability, medicinal chemists utilize structural analogs like 2-Methylparacetamol (2-Methylacetaminophen or 2-MeAPAP) as mechanistic probes[1].

By introducing a methyl group at the ortho position relative to the acetamido group (and meta to the phenolic hydroxyl), researchers can systematically evaluate the steric and electronic parameters governing CYP450 binding and subsequent oxidation[2]. Foundational studies demonstrate that 2-MeAPAP exhibits significantly lower hepatotoxicity compared to APAP and its 3-methyl counterpart[1]. The altered oxidation potential of 2-MeAPAP limits the formation of reactive quinone imines, providing a critical baseline for comparative metabolic and toxicological studies[3].

Metabolic Pathway Dynamics

The following diagram illustrates the divergent metabolic pathways of APAP and 2-MeAPAP, highlighting how structural modifications influence reactive metabolite generation.

G APAP Paracetamol (APAP) CYP1 CYP450 Oxidation APAP->CYP1 M2APAP 2-Methylparacetamol (2-MeAPAP) CYP2 CYP450 Oxidation M2APAP->CYP2 NAPQI NAPQI (Highly Reactive) CYP1->NAPQI Rapid Oxidation MeNAPQI 2-Me-NAPQI (Sterically Hindered) CYP2->MeNAPQI Higher Oxidation Potential Tox Severe Hepatotoxicity (GSH Depletion) NAPQI->Tox Covalent Binding LessTox Reduced Hepatotoxicity (Lower GSH Depletion) MeNAPQI->LessTox Reduced Binding

Fig 1. Comparative CYP450-mediated metabolic pathways of APAP and 2-MeAPAP.

Quantitative Pharmacological Profiling

The relationship between hepatotoxicity, analgesic potency, and oxidation potential is highly conserved among paracetamol analogs. The table below summarizes the comparative profiles of APAP and its monomethylated derivatives[1].

CompoundStructural ModificationHepatotoxicity (In Vivo)Analgesic PotencyRelative Oxidation Potential
Acetaminophen (APAP) None (Baseline)HighHighBaseline (~0.45 V)
3-Methylacetaminophen meta to acetamidoHighHighSimilar to APAP
2-Methylacetaminophen ortho to acetamidoLowLowHigher than APAP
N-Methylacetaminophen N-methylationNoneNoneN/A (Cannot form quinone)

Data Interpretation: The analgesic potency of these analogs directly parallels their hepatotoxic potential, and both biological activities are tightly correlated with their electrochemical oxidation potentials[1].

Validated Experimental Protocols

To rigorously evaluate the properties of 2-MeAPAP, the following self-validating protocols are designed to ensure data integrity and mechanistic clarity.

Protocol A: Primary Hepatocyte Cytotoxicity & GSH Depletion Assay

Objective: To quantify the differential cytotoxicity and glutathione (GSH) depletion caused by 2-MeAPAP versus APAP. Self-Validating System Design: This assay incorporates 1-aminobenzotriazole (1-ABT), a non-specific CYP450 suicide inhibitor, as a negative control. If toxicity is abolished in the presence of 1-ABT, it confirms that cell death is strictly dependent on the generation of reactive metabolites rather than the parent compound.

Step-by-Step Methodology & Causality:

  • Cell Isolation and Plating:

    • Step: Plate primary murine hepatocytes at 1×105 cells/well in collagen-coated 96-well plates.

    • Causality: Primary hepatocytes are mandatory because immortalized cell lines (e.g., HepG2) lack sufficient basal CYP450 expression to bioactivate paracetamol analogs into their reactive quinone imines.

  • CYP450 Modulation (Control Phase):

    • Step: Pre-incubate designated control wells with 1 mM 1-ABT for 2 hours prior to compound exposure.

    • Causality: Validates the metabolic dependency of the observed toxicity.

  • Compound Administration:

    • Step: Dose cells with 2-MeAPAP and APAP in a logarithmic concentration gradient (100 µM to 10 mM) for 12 hours.

    • Causality: A broad concentration gradient captures the exact threshold where GSH depletion is overwhelmed, which typically precedes catastrophic cell death.

  • GSH Quantification:

    • Step: Lyse cells and add a luminescent GSH-detection reagent (e.g., GSH-Glo). Measure luminescence against a standard curve of known GSH concentrations.

    • Causality: Measuring intracellular GSH provides a direct, quantifiable biochemical readout of electrophilic stress induced by quinone imine formation.

Protocol B: Electrochemical Oxidation Profiling via Cyclic Voltammetry (CV)

Objective: To measure the anodic peak potential ( Epa​ ) of 2-MeAPAP as a surrogate marker for its propensity to undergo two-electron oxidation to a quinone imine[3]. Self-Validating System Design: The system is validated by running a standard reference redox couple (e.g., Ferrocene/Ferrocenium) before and after the experiment to ensure electrode integrity and accurate reference calibration.

Step-by-Step Methodology & Causality:

  • Electrode Preparation:

    • Step: Polish a glassy carbon (GC) working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes.

    • Causality: Polishing ensures a reproducible, electroactive surface area, which is critical for accurate peak current and potential measurements without signal dampening from previous fouling.

  • Electrolyte Assembly:

    • Step: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.4. Dissolve 2-MeAPAP to a final concentration of 1 mM. Purge the solution with N2​ gas for 10 minutes.

    • Causality: Using pH 7.4 PBS mimics physiological conditions, ensuring that the proton-coupled electron transfer (PCET) mechanisms reflect in vivo oxidation. Purging removes dissolved oxygen, which could cause competing reduction peaks.

  • Voltammetric Scanning:

    • Step: Execute cyclic voltammetry using a three-electrode setup (GC working, Pt wire counter, Ag/AgCl reference). Scan from 0.0 V to +1.0 V at varying scan rates (10, 50, 100, 250, 500 mV/s).

    • Causality: Varying the scan rate determines whether the oxidation is diffusion-controlled and helps assess the half-life and stability of the generated 2-methyl-quinone imine intermediate.

Analytical Workflow

Workflow Prep Electrolyte & Compound Preparation (pH 7.4) CV Cyclic Voltammetry (GC Electrode) Prep->CV Purge with N2 Ox Extract Anodic Peak Potential (Epa) CV->Ox Scan 10-500 mV/s Correlate Correlate with In Vivo Toxicity Ox->Correlate Data Analysis

Fig 2. Electrochemical workflow for profiling oxidation potentials of paracetamol analogs.

References

  • Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. PubMed (NIH).[Link]

  • A Theoretical Study for Oxidative Metabolism of Acetaminophen. ResearchGate.[Link]

  • N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE Record Details. NCATS Inxight Drugs. [Link]

Sources

Method

Application Note: Advanced Purification Strategies for N-(4-Hydroxy-2-methylphenyl)acetamide

Introduction & Chemical Profile N-(4-Hydroxy-2-methylphenyl)acetamide (also known as 2-methylacetaminophen or 4-acetamido-3-methylphenol) is a critical structural analog of the widely used analgesic paracetamol[1][2]. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-(4-Hydroxy-2-methylphenyl)acetamide (also known as 2-methylacetaminophen or 4-acetamido-3-methylphenol) is a critical structural analog of the widely used analgesic paracetamol[1][2]. The introduction of an ortho-methyl group relative to the acetamide moiety fundamentally alters the molecule's steric profile and electronic distribution. This makes it a highly valuable compound for structure-activity relationship (SAR) studies targeting cyclooxygenase (COX) enzymes, as well as a key intermediate in the synthesis of polysubstituted aminophenols[3].

However, isolating this compound from crude synthetic mixtures (e.g., following the acetylation of 4-amino-3-methylphenol or electrochemical para-amination) presents distinct challenges[3][4]. The electron-rich phenolic ring is highly susceptible to oxidative degradation, and the crude matrix often contains closely related regioisomers that exhibit nearly identical polarity. This guide outlines an orthogonal, multi-modal purification strategy designed to achieve >99.5% purity, ensuring the compound is suitable for rigorous biological assays and analytical testing.

Physicochemical Properties Summary

Understanding the physical data of the target compound is the first step in designing a rational purification workflow.

PropertyValueReference / Rationale
CAS Number 39495-15-3Standard identifier[2][5]
Molecular Formula C9H11NO2-
Molecular Weight 165.19 g/mol [2]
Melting Point 125 °C – 129 °CIndicator of crystal lattice strength[1][3]
XLogP3 ~2.31Dictates reverse-phase HPLC retention[1]
Solubility Profile Soluble in EtOH, DMSO, EtOAc; Insoluble in HexaneGuides solvent selection for chromatography and crystallization

Mechanistic Rationale for Purification Workflows

As a Senior Application Scientist, it is crucial to understand why a specific technique is chosen rather than just following a recipe. The purification of N-(4-Hydroxy-2-methylphenyl)acetamide relies on exploiting specific functional group behaviors:

  • Normal-Phase Flash Chromatography : The molecule possesses both a hydrogen-bond donating/accepting amide and a polar phenolic hydroxyl group. These groups interact strongly with bare silica[3]. By utilizing a gradient of non-polar hexane to polar ethyl acetate, non-polar organic impurities (like unreacted starting materials) elute early, while the target compound is selectively desorbed as the mobile phase polarity increases.

  • Anti-Solvent Recrystallization : The amide and phenol groups facilitate the formation of a highly ordered, stable crystal lattice via intermolecular hydrogen bonding. Using a binary solvent system (Ethanol/Water) exploits the compound's thermodynamic solubility curve. The compound is highly soluble in hot ethanol. Water acts as an anti-solvent; its addition drives supersaturation and selective crystallization upon cooling, leaving structurally dissimilar impurities trapped in the mother liquor[4].

  • Preparative RP-HPLC : To separate trace regioisomers (e.g., meta-methyl vs. ortho-methyl variants) that co-elute on normal-phase silica, reverse-phase chromatography is required. The slight hydrophobic contribution of the methyl group allows for baseline resolution on a C18 stationary phase.

PurificationWorkflow Crude Crude Synthesized Mixture N-(4-Hydroxy-2-methylphenyl)acetamide Profiling TLC & LC-MS Profiling Assess Impurity Profile Crude->Profiling Initial QC Flash Normal Phase Flash Chromatography (Hexane:EtOAc Gradient) Profiling->Flash High complexity / Byproducts Recryst Recrystallization (EtOH / H2O Anti-solvent) Profiling->Recryst >85% purity Flash->Recryst Bulk polishing Prep Preparative RP-HPLC (H2O:MeCN + 0.1% FA) Flash->Prep Isomer separation Pure Ultra-Pure Target Compound (>99.5% Purity) Recryst->Pure Yield collection Prep->Pure Lyophilization

Decision tree for the purification of N-(4-Hydroxy-2-methylphenyl)acetamide based on crude purity.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)

Use this protocol when the crude mixture contains significant amounts of non-polar byproducts or unreacted starting materials[3].

  • Causality Check : Dry loading is preferred over wet loading because the compound's limited solubility in non-polar solvents (like hexane) can cause precipitation at the column head, leading to severe band broadening and poor resolution.

  • Sample Preparation (Dry Loading) : Dissolve the crude mixture in a minimum volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add silica gel (300-400 mesh) equivalent to 3 times the crude mass. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration : Pack a flash column with silica gel and equilibrate with 100% Hexane.

  • Sample Loading : Carefully load the dry silica-adsorbed sample onto the top of the column bed. Add a thin protective layer of clean sand.

  • Gradient Elution :

    • Begin elution with Hexane:EtOAc (50:1 v/v) to wash out non-polar impurities[3].

    • Gradually increase the polarity to Hexane:EtOAc (20:1, then 5:1, and finally 2:1 v/v).

  • Fraction Monitoring : Monitor the eluent via TLC (Hexane:EtOAc 1:1). The target compound is UV-active (254 nm) and stains positively with KMnO4 due to the oxidizable phenolic group.

  • Recovery : Pool the fractions containing the pure product and concentrate under reduced pressure at 40 °C to yield a semi-pure solid.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Use this protocol to upgrade the purity of flash-chromatographed material from ~90% to >98%[4].

  • Causality Check : The dropwise addition of water to the boiling ethanol solution must be strictly controlled. Rapid addition causes sudden supersaturation, leading to the rapid precipitation of amorphous material (crashing out) rather than the selective, thermodynamic growth of a pure crystal lattice.

  • Dissolution : Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid is completely dissolved.

  • Anti-Solvent Addition : While maintaining the solution at a gentle boil, add hot deionized water dropwise until a slight, persistent turbidity is observed.

  • Clarification : Add 1-2 drops of boiling EtOH just until the solution becomes clear again.

  • Crystallization : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Isolation : Collect the white crystalline solid via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 10% EtOH/H2O to remove surface impurities.

  • Drying : Dry the crystals in a vacuum desiccator over anhydrous silica gel for 24 hours.

Protocol C: Preparative RP-HPLC (Ultra-High Purity / Isomer Separation)

Use this protocol when >99.5% purity is required for biological assays, or to separate closely eluting regioisomers.

  • Causality Check : Formic acid (0.1%) is added to both mobile phases to ensure the phenolic hydroxyl group (pKa ~9.5) remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

  • System Setup : Utilize a Preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase :

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid.

    • Buffer B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Sample Injection : Dissolve the sample in 10% MeCN/H2O. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Gradient Method : Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection : Monitor absorbance at 254 nm and 280 nm. Collect the major peak corresponding to the target mass.

  • Lyophilization : Freeze the collected fractions and lyophilize to obtain the ultra-pure compound as a fluffy white powder.

Quality Control & Self-Validation System

To ensure the integrity of the purification, the isolated compound must be validated against known spectral data. The following parameters should match the purified lot:

  • Melting Point : 128 – 129 °C[3]

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C9H12NO2 [M+H]+: 166.0863; Found: ~166.0862[3].

  • 1H NMR (600 MHz, DMSO-d6) : δ 9.19 (s, 1H, -OH), 9.09 (s, 1H, -NH), 7.02 (d, J = 8.5 Hz, 1H, Ar-H), 6.58 (d, J = 2.8 Hz, 1H, Ar-H), 6.53 (dd, J = 8.5, 2.8 Hz, 1H, Ar-H), 2.07 (s, 3H, Acetyl-CH3), 1.98 (s, 3H, Ar-CH3)[3]. (Note: The distinct singlet at 1.98 ppm confirms the presence of the ortho-methyl group, distinguishing it from unmethylated paracetamol).

References

  • National Center for Biotechnology Information. "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214" PubChem. Available at:[Link]

  • Yan, D., et al. "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols" Royal Society of Chemistry (RSC), Supplementary Information, 2021. Available at:[Link]

Sources

Application

N-(4-Hydroxy-2-methylphenyl)acetamide derivatization for GC-MS analysis

Application Note: N-(4-Hydroxy-2-methylphenyl)acetamide Derivatization for GC-MS Analysis Date Issued: March 16, 2026 | Region: APAC (Japan) Target Audience: Analytical Chemists, Toxicologists, and Drug Development Profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(4-Hydroxy-2-methylphenyl)acetamide Derivatization for GC-MS Analysis Date Issued: March 16, 2026 | Region: APAC (Japan) Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

The analysis of phenolic amides via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant chromatographic challenges due to high polarity and thermal instability. This application note details a field-proven, self-validating protocol for the silylation of N-(4-Hydroxy-2-methylphenyl)acetamide (also known as 2-methylacetaminophen or 4-acetamido-3-methylphenol) . By utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS), this methodology ensures complete conversion to a stable di-TMS derivative, enabling high-resolution, high-sensitivity GC-MS quantification.

Mechanistic Rationale & Causality

To achieve optimal chromatographic performance, analytes must be converted into chemical forms compatible with the vapor-phase environment of a GC system .

Underivatized N-(4-Hydroxy-2-methylphenyl)acetamide contains two highly active functional groups: a phenolic hydroxyl (-OH) and a secondary amide (-NH). These active protons engage in strong intermolecular hydrogen bonding and interact irreversibly with active silanol sites on the GC column, resulting in severe peak tailing, poor resolution, and thermal degradation within the injection port .

The Causality of Silylation: Introducing a silylation reagent replaces these active protons with non-polar trimethylsilyl (TMS) groups. While the phenolic -OH silylates rapidly, the amide -NH is sterically hindered and exhibits a higher activation energy barrier . Therefore, BSTFA alone is insufficient for complete derivatization. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to the thermodynamically stable N,O-di-TMS derivative . This dual substitution eliminates hydrogen bonding, drastically lowers the boiling point, and shields the molecule from thermal breakdown.

Mechanism cluster_0 Underivatized State cluster_1 Di-TMS Derivatized Product A Phenolic -OH (Causes Peak Tailing) C Silylation Reagent (BSTFA + 1% TMCS) A->C B Amide -NH (Thermal Instability) B->C D Phenolic -O-TMS (Reduced Polarity) C->D Substitution E Amide -N-TMS (Increased Volatility) C->E Substitution F Optimal Chromatographic Performance D->F GC-MS Resolution E->F

Figure 1: Mechanistic rationale for di-TMS derivatization improving GC-MS compatibility.

Experimental Workflow & Methodology

Materials & Reagents
  • Analyte: N-(4-Hydroxy-2-methylphenyl)acetamide standard (CID 170214) .

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade, anhydrous).

  • Solvent: Ethyl Acetate (GC-MS grade, anhydrous).

  • Internal Standard (IS): Acetaminophen-D4 (10 µg/mL in methanol).

Step-by-Step Derivatization Protocol

This protocol is engineered to overcome the steric hindrance of the amide group while preventing moisture-induced signal loss .

  • Sample Aliquoting: Transfer 100 µL of the extracted sample (or standard) and 10 µL of the IS into a 2 mL silanized glass GC autosampler vial.

  • Evaporation (Critical Step): Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: BSTFA is highly sensitive to water. Even trace moisture will hydrolyze the reagent into trimethylsilanol, quenching the reaction and leaving the analyte underivatized.

  • Reagent Addition: Immediately add 50 µL of anhydrous Ethyl Acetate followed by 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined silicone septum.

    • Causality: Ethyl acetate is an aprotic solvent that effectively solubilizes the target compound without competing for the silyl donor.

  • Thermal Incubation: Vortex the vial for 10 seconds, then incubate in a dry heating block at 60°C for exactly 30 minutes.

    • Causality: 60°C provides the precise thermodynamic energy required to push the hindered amide silylation to 100% completion without inducing thermal degradation of the newly formed di-TMS bonds .

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes) prior to GC-MS injection.

Workflow N1 1. Sample Aliquoting & Drying (Evaporate under N2 stream at 40°C) N2 2. Reagent Addition (50 µL BSTFA + 1% TMCS & 50 µL Ethyl Acetate) N1->N2 N3 3. Thermal Incubation (60°C for 30 minutes) N2->N3 N4 4. Cooling & Transfer (Cool to room temp, ready for injection) N3->N4 N5 5. GC-MS Analysis (Inject 1 µL, Splitless mode) N4->N5

Figure 2: Step-by-step workflow for the silylation of N-(4-Hydroxy-2-methylphenyl)acetamide.

Self-Validating System (Quality Control)

To ensure trustworthiness and reproducibility, this protocol must act as a self-validating system. Do not proceed with batch quantification unless the following criteria are met:

  • Derivatization Efficiency Metric (Mono vs. Di-TMS Ratio): Extract the ion chromatograms for the Mono-TMS (m/z 237) and Di-TMS (m/z 309) derivatives. A successful reaction yields a Mono/Di peak area ratio of < 0.01 . If a significant Mono-TMS peak is observed, it definitively proves reagent depletion (moisture contamination) or insufficient incubation temperature. The sample must be discarded and re-prepped.

  • Procedural Blank Integrity: A reagent blank (Ethyl Acetate + BSTFA/TMCS) must be incubated and injected. It must show zero signal at m/z 294 and 309, validating that siloxane column bleed is not interfering with the target analyte's diagnostic ions.

Analytical Parameters & Data Interpretation

Table 1: Optimized GC-MS Instrumental Parameters

Parameter Setting Scientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm) Low-polarity stationary phase is ideal for resolving non-polar TMS derivatives.
Injection 1 µL, Splitless mode, 250°C Maximizes transfer of trace analytes into the column; high temp ensures instant vaporization.
Carrier Gas Helium, 1.0 mL/min (Constant Flow) Maintains optimal linear velocity and vacuum stability in the MS source.
Oven Program 80°C (1 min) → 15°C/min to 280°C (hold 5 min) Balances the resolution of early-eluting matrix interferences with a rapid overall run time.
MS Temperatures Source: 230°C / Quadrupole: 150°C Prevents condensation of high-boiling di-TMS derivatives on the ion source lenses.

| Ionization | Electron Impact (EI), 70 eV | Provides standard, reproducible fragmentation for library matching and SIM targeting. |

Table 2: Quantitative Mass Spectral Interpretation Note: The addition of a TMS group replaces a hydrogen atom, adding a net mass of 72 Da per substitution.

Compound StateChemical FormulaNominal MassExpected Peak ShapeKey Diagnostic Ions (m/z)
Underivatized C9H11NO2165Broad / Severe Tailing165 (M+•), 123 ([M-COCH3]+)
Mono-TMS (Incomplete)C12H19NO2Si237Moderate Tailing237 (M+•), 222 ([M-CH3]+)
Di-TMS (Target)C15H27NO2Si2309Sharp / Symmetrical309 (M+•), 294 ([M-CH3]+), 73 (TMS+)

Diagnostic Note: The prominence of the molecular ion (m/z 309) and the loss of a methyl group from the TMS moiety (m/z 294) are highly characteristic of fully silylated acetaminophen analogs . These two ions should be utilized as the primary quantifier and qualifier ions in Selected Ion Monitoring (SIM) mode.

References

  • PubChem. "N-(4-Hydroxy-2-methylphenyl)acetamide." National Center for Biotechnology Information. Available at:[Link]

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1), Article 1. Available at: [Link]

  • Caban, M., & Stepnowski, P. (2018). "Silylation of acetaminophen by trifluoroacetamide-based silylation agents." Journal of Pharmaceutical and Biomedical Analysis, 154, 433-437. Available at:[Link]

Method

The Versatility of N-(4-Hydroxy-2-methylphenyl)acetamide in the Synthesis of Novel Bio-active Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block N-(4-Hydroxy-2-methylphenyl)acetamide, a substituted acetanilide, presents a rich scaffold for the synthesis of novel compounds with significant potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

N-(4-Hydroxy-2-methylphenyl)acetamide, a substituted acetanilide, presents a rich scaffold for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Its chemical architecture, featuring a reactive phenolic hydroxyl group, an amide functionality, and an activated aromatic ring, offers multiple avenues for synthetic diversification. This guide provides an in-depth exploration of the synthetic utility of N-(4-Hydroxy-2-methylphenyl)acetamide, complete with detailed protocols for the synthesis of a variety of derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The strategic placement of the methyl group ortho to the amide and meta to the hydroxyl group influences the regioselectivity of further substitutions on the aromatic ring, adding a layer of complexity and opportunity for the creation of unique molecular entities. This document will serve as a technical guide to harnessing the reactivity of this versatile starting material.

Physicochemical Properties of N-(4-Hydroxy-2-methylphenyl)acetamide

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 125 °C
Boiling Point 364.5 °C
Density 1.203 g/cm³
Appearance Off-white to pale brown crystalline powder

Synthetic Transformations and Protocols

The reactivity of N-(4-Hydroxy-2-methylphenyl)acetamide can be exploited through several key reaction types. The following sections provide detailed protocols for these transformations.

O-Alkylation via Williamson Ether Synthesis: Accessing Novel Aryl Ethers

The phenolic hydroxyl group is a prime site for modification. The Williamson ether synthesis provides a reliable method for the preparation of a diverse range of aryl ethers, which are prevalent motifs in many biologically active molecules. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonation of the hydroxyl group, acts as a nucleophile to displace a halide from an alkyl halide.[2][3][4]

Rationale: The choice of a suitable base is critical to ensure complete deprotonation of the phenol without causing hydrolysis of the amide or the alkyl halide. Sodium hydroxide is a cost-effective and efficient base for this purpose. The reaction is typically heated to ensure a reasonable reaction rate.[5]

Williamson_Ether_Synthesis start N-(4-Hydroxy-2-methylphenyl)acetamide phenoxide Phenoxide Intermediate start->phenoxide + Base base Base (e.g., NaOH) base->phenoxide product N-(4-Alkoxy-2-methylphenyl)acetamide phenoxide->product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->product salt Salt (NaX)

Williamson Ether Synthesis Workflow

Protocol: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide

  • Materials:

    • N-(4-Hydroxy-2-methylphenyl)acetamide

    • Sodium hydroxide (NaOH)

    • Methyl iodide (CH₃I)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a stirred solution of N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) in 20 mL of DMF in a 100 mL round-bottom flask, add sodium hydroxide (0.44 g, 11 mmol) in one portion.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Cool the mixture to 0 °C using an ice bath.

    • Add methyl iodide (1.56 g, 0.69 mL, 11 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxy-2-methylphenyl)acetamide as a solid.

  • Expected Results:

    • Yield: 80-90%

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃): δ 7.8-7.0 (m, 3H, Ar-H), 3.79 (s, 3H, OCH₃), 2.18 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃).

    • Mass Spec (EI): m/z 179 (M⁺).

Electrophilic Aromatic Substitution: Functionalization of the Phenyl Ring

The electron-donating nature of the hydroxyl and, to a lesser extent, the acetamido group activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) and the steric hindrance from the methyl group will influence the position of substitution.

A. Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be reduced to an amine or used in other transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[6]

Rationale: The strong activating effect of the hydroxyl group and the moderate activation of the acetamido group direct the incoming electrophile to the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the acetamido group, and one ortho position is blocked by the methyl group, nitration is expected to occur at the position ortho to the hydroxyl group (position 3) or ortho to the acetamido group (position 5). Steric hindrance from the adjacent methyl group may favor substitution at position 5.

Nitration_Reaction start N-(4-Hydroxy-2-methylphenyl)acetamide product Nitro-substituted Derivative start->product + NO₂⁺ reagents HNO₃ / H₂SO₄ intermediate Nitronium Ion (NO₂⁺) Generation reagents->intermediate intermediate->product

General Scheme for Nitration

Protocol: Synthesis of N-(4-hydroxy-2-methyl-5-nitrophenyl)acetamide (Adapted from nitration of similar phenols)[7]

  • Materials:

    • N-(4-Hydroxy-2-methylphenyl)acetamide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Deionized water

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL beaker, carefully add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice bath.

    • To the cold sulfuric acid, slowly add N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) in small portions with stirring, ensuring the temperature remains below 10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

    • The yellow precipitate that forms is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from aqueous ethanol to obtain pure N-(4-hydroxy-2-methyl-5-nitrophenyl)acetamide.

  • Expected Results:

    • Yield: 60-70%

    • Appearance: Yellow crystalline solid.

    • ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, OH), 9.5 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃).

    • Mass Spec (EI): m/z 210 (M⁺).

B. Bromination

Bromination introduces a bromine atom onto the aromatic ring, which can serve as a handle for further cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this purpose.[8][9][10]

Protocol: Synthesis of N-(5-bromo-4-hydroxy-2-methylphenyl)acetamide

  • Materials:

    • N-(4-Hydroxy-2-methylphenyl)acetamide

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Standard laboratory glassware

  • Procedure:

    • Dissolve N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) in 30 mL of acetonitrile in a 100 mL round-bottom flask.

    • Add N-Bromosuccinimide (1.78 g, 10 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give the desired product.

  • Expected Results:

    • Yield: 85-95%

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃): δ 7.9 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 5.5 (br s, 1H, OH), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃).

    • Mass Spec (EI): m/z 243/245 (M⁺, M⁺+2, bromine isotopic pattern).

Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic C-H bond.[11][12][13][14] In the case of phenols, the electron-rich aromatic ring can act as the nucleophile, attacking an in-situ formed Eschenmoser's salt (iminium ion) from formaldehyde and a secondary amine.[15]

Rationale: The phenolic ring is activated towards electrophilic attack. The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion. The substitution is expected to occur at the position ortho to the strongly activating hydroxyl group.

Mannich_Reaction amine Secondary Amine (R₂NH) iminium Iminium Ion amine->iminium formaldehyde Formaldehyde formaldehyde->iminium product Mannich Base iminium->product start N-(4-Hydroxy-2-methylphenyl)acetamide start->product + Iminium Ion

General Scheme for the Mannich Reaction

Protocol: Synthesis of N-(3-((dimethylamino)methyl)-4-hydroxy-2-methylphenyl)acetamide (Adapted from Mannich reaction of phenols)[15]

  • Materials:

    • N-(4-Hydroxy-2-methylphenyl)acetamide

    • Dimethylamine (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) in 20 mL of ethanol.

    • Cool the solution in an ice bath and add dimethylamine solution (1.2 mL, ~11 mmol).

    • Slowly add formaldehyde solution (0.9 mL, ~11 mmol) to the cooled mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 50 mL of 1 M HCl and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

    • Basify the aqueous layer to pH 10 with 2 M NaOH solution while cooling in an ice bath.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the Mannich base.

  • Expected Results:

    • Yield: 50-60%

    • Appearance: Pale yellow oil or low-melting solid.

    • ¹H NMR (CDCl₃): δ 7.1 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 2.3 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃).

    • Mass Spec (ESI): m/z 223 (M+H)⁺.

Synthesis of Benzoxazoles: A Gateway to Privileged Heterocycles

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities.[16][17][18][19] One common synthetic route involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative. While N-(4-Hydroxy-2-methylphenyl)acetamide is not a classic o-aminophenol, its N-acyl-aminophenol structure provides a potential precursor for intramolecular cyclization to form a benzoxazole ring, although this may require more forcing conditions or specific activation. A more direct approach would be to first hydrolyze the amide to the corresponding aminophenol and then perform the cyclization with an appropriate reagent.

A more versatile approach involves a condensation reaction between an o-aminophenol and an aldehyde, followed by oxidative cyclization. For our purpose, we can adapt this by first hydrolyzing the amide of our starting material to reveal the free amine.

Rationale for a Two-Step Approach: Direct cyclization of N-(4-Hydroxy-2-methylphenyl)acetamide is challenging. A more reliable strategy involves the hydrolysis of the amide to generate 4-amino-2-methylphenol, which can then readily undergo condensation with an aldehyde and subsequent cyclization to form the benzoxazole ring.

Benzoxazole_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Benzoxazole Formation start N-(4-Hydroxy-2-methylphenyl)acetamide aminophenol 4-Amino-2-methylphenol start->aminophenol + H₂O hydrolysis Acid or Base Hydrolysis hydrolysis->aminophenol product 2-Substituted-6-methylbenzoxazol-5-ol aminophenol->product + R-CHO aldehyde Aldehyde (R-CHO) aldehyde->product cyclization Condensation & Oxidative Cyclization cyclization->product

Two-Step Synthesis of Benzoxazoles

Protocol: Two-Step Synthesis of 2-Phenyl-6-methylbenzoxazol-5-ol

Step 1: Hydrolysis to 4-Amino-2-methylphenol

  • Materials:

    • N-(4-Hydroxy-2-methylphenyl)acetamide

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL round-bottom flask, add N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) and 20 mL of 6 M HCl.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with 6 M NaOH solution to pH 7-8.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-amino-2-methylphenol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Phenyl-6-methylbenzoxazol-5-ol

  • Materials:

    • 4-Amino-2-methylphenol (from Step 1)

    • Benzaldehyde

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Dean-Stark apparatus

    • Standard laboratory glassware

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add the crude 4-amino-2-methylphenol (~10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and a catalytic amount of p-TsOH (0.1 g).

    • Add 50 mL of toluene and heat the mixture to reflux.

    • Collect the water in the Dean-Stark trap and continue refluxing until no more water is formed (approximately 4-6 hours).

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The residue contains the Schiff base intermediate. Without isolation, dissolve it in a suitable solvent like DMF (30 mL).

    • Add an oxidizing agent such as manganese dioxide (MnO₂, 2.6 g, 30 mmol) and stir the mixture at 100 °C for 6 hours.

    • Cool the reaction mixture, filter through a pad of celite to remove the oxidant, and wash the celite with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-phenyl-6-methylbenzoxazol-5-ol.

  • Expected Results:

    • Yield (over 2 steps): 40-50%

    • Appearance: Solid.

    • ¹H NMR (CDCl₃): δ 8.2-7.3 (m, 7H, Ar-H), 5.8 (s, 1H, OH), 2.4 (s, 3H, Ar-CH₃).

    • Mass Spec (ESI): m/z 226 (M+H)⁺.

Conclusion: A Platform for Discovery

N-(4-Hydroxy-2-methylphenyl)acetamide is a readily accessible and highly versatile starting material for the synthesis of a wide array of novel compounds. The protocols detailed in this guide for O-alkylation, electrophilic aromatic substitution, the Mannich reaction, and benzoxazole synthesis provide a solid foundation for researchers to explore the chemical space around this scaffold. The strategic functionalization of this molecule opens doors to the discovery of new therapeutic agents and advanced materials. As with any synthetic procedure, careful optimization of reaction conditions and thorough characterization of the products are essential for success.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link][16]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link][20]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link][17]

  • Chemistry 210 Experiment 10. SOU. [Link][6]

  • Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Chemistry Portal. [Link][18]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link][19]

  • Williamson Ether Synthesis. UCCS. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link][2]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. [Link][11]

  • Williamson ether synthesis. Wikipedia. [Link][4]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link][12]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][10]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link][8]

  • Efficient and selective α-bromination of carbonyl compounds with N -bromosuccinimide under microwave. Arabian Journal of Chemistry. [Link][9]

  • Mannich reaction. Wikipedia. [Link][13]

  • Mannich reaction – Knowledge and References. Taylor & Francis. [Link][14]

  • CHAPTER-16. AkiNik Publications. [Link][7]

  • N-(4-Hydroxy-2-methylphenyl)acetamide. PubChem. [Link][1]

Sources

Application

Protocol for the Efficient Crystallization of N-(4-Hydroxy-2-methylphenyl)acetamide

An Application Guide and Protocol Abstract This application note provides a comprehensive, field-proven protocol for the purification of N-(4-Hydroxy-2-methylphenyl)acetamide via crystallization. The document outlines th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-(4-Hydroxy-2-methylphenyl)acetamide via crystallization. The document outlines the fundamental principles of crystallization, details a step-by-step methodology from solvent selection to final product characterization, and includes a troubleshooting guide to address common experimental challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline N-(4-Hydroxy-2-methylphenyl)acetamide, a key intermediate and structural analog of pharmacologically relevant compounds.

Introduction and Scientific Context

N-(4-Hydroxy-2-methylphenyl)acetamide, also known as 2-Methylparacetamol, is an acetanilide derivative whose purity is critical for subsequent synthetic applications and analytical standards. Crystallization remains the quintessential technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] A successful crystallization process yields a product with a well-defined crystalline lattice, excluding impurities in the surrounding solution (mother liquor).

The molecular structure of N-(4-Hydroxy-2-methylphenyl)acetamide features both a hydroxyl (-OH) group and a secondary amide (-NH-C=O) group. These functional groups are capable of acting as both hydrogen-bond donors and acceptors, facilitating the formation of a stable, ordered crystal lattice, which is a prerequisite for effective purification.[3][4] This protocol is engineered to exploit these physicochemical properties to achieve maximum purity and yield.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing an effective crystallization strategy.

PropertyValueSource(s)
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamide[5]
Synonyms 2-Methylparacetamol, 4-Acetamido-3-methylphenol[5][6]
Molecular Formula C₉H₁₁NO₂[6][7][8]
Molecular Weight 165.19 g/mol [7][8][9]
Appearance White solid[10]
Melting Point 125–129 °C[6][10]

The key to crystallization is the compound's differential solubility. While specific solubility data is not extensively published, related acetanilide compounds demonstrate high solubility in hot water and polar organic solvents, and significantly lower solubility in the same solvents when cold.[2][11] This principle forms the basis of our solvent selection process.

Crystallization Workflow and Molecular Interactions

The overall process follows a logical sequence of steps designed to systematically remove impurities. The formation of the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation cluster_analysis Analysis Solvent Step 1: Solvent Screening & Selection Dissolve Step 2: Dissolution of Crude Product in Minimum Hot Solvent Solvent->Dissolve Decolor Step 3: Decolorization with Activated Charcoal (Optional) Dissolve->Decolor HotFilt Step 4: Hot Filtration to Remove Insoluble Impurities Decolor->HotFilt Cool Step 5: Slow Cooling & Crystallization HotFilt->Cool ColdFilt Step 6: Vacuum Filtration to Isolate Crystals Cool->ColdFilt WashDry Step 7: Washing with Cold Solvent & Drying ColdFilt->WashDry QC Step 8: Quality Control (Melting Point, Spectroscopy) WashDry->QC

Caption: High-level workflow for the crystallization of N-(4-Hydroxy-2-methylphenyl)acetamide.

The stability of the resulting crystal is highly dependent on the intermolecular hydrogen bonding network established between the hydroxyl and amide groups of adjacent molecules.

G cluster_0 cluster_1 node1 Molecule A node2 Molecule B h_bond_1 O-H···O=C h_bond_2 N-H···O-H molA_O molB_O_amide molA_O->molB_O_amide molA_N molB_O_hydroxyl molA_N->molB_O_hydroxyl

Caption: Key hydrogen bonds in the crystal lattice of N-(4-Hydroxy-2-methylphenyl)acetamide.

Detailed Experimental Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Chemicals:

    • Crude N-(4-Hydroxy-2-methylphenyl)acetamide

    • Ethanol (95% or absolute)

    • Deionized Water

    • Activated Charcoal (decolorizing grade)

    • Solvents for testing (e.g., Methanol, Isopropanol, Ethyl Acetate)

  • Equipment:

    • Erlenmeyer flasks (50 mL, 125 mL)

    • Graduated cylinders

    • Hot plate with stirring capability

    • Magnetic stir bars

    • Stemless funnel

    • Fluted filter paper

    • Büchner funnel and filtering flask

    • Vacuum source (aspirator or pump)

    • Glass stirring rod

    • Spatula

    • Watch glass

    • Ice bath

    • Melting point apparatus

Step 1: Solvent System Selection

The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. An aqueous ethanol mixture is often effective for phenolic compounds.

  • Test Procedure: Place ~20-30 mg of crude material into several small test tubes.

  • Add a potential solvent (e.g., water, 50% ethanol/water, 95% ethanol) dropwise at room temperature until the solid just dissolves. Note the approximate volume.

  • If the solid is very soluble at room temperature, the solvent is unsuitable.

  • If the solid is poorly soluble, heat the test tube gently. An ideal solvent will dissolve the solid completely upon heating.

  • Cool the clear solution in an ice bath. Abundant crystal formation indicates a good solvent system.

  • Recommendation: A 1:1 mixture of ethanol and water is an excellent starting point for this compound.

Step 2: Dissolution
  • Place 5.0 g of crude N-(4-Hydroxy-2-methylphenyl)acetamide into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 30 mL of the selected solvent system (e.g., 1:1 ethanol/water).

  • Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.[12]

  • Continue adding small portions (1-2 mL) of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[2]

Step 3: Decolorization (If Necessary)

If the hot solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the direct heat source.

  • Allow the boiling to subside slightly to prevent violent frothing.

  • Add a very small amount (tip of a spatula) of activated charcoal to the hot solution.[13]

  • Return the flask to the hot plate and maintain a gentle boil for 2-3 minutes while stirring. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

This step removes insoluble impurities and activated charcoal. Speed is essential to prevent premature crystallization in the funnel.

  • Set up a filtration apparatus using a stemless funnel and fluted filter paper, resting on a second clean 125 mL Erlenmeyer flask.

  • Place the collection flask on the hot plate and allow it to fill with solvent vapor to keep it warm.

  • Pour a small amount of hot, clean solvent through the filter paper to wet it and heat the apparatus.

  • Carefully and quickly pour the hot mixture containing the dissolved product through the fluted filter paper.

  • If crystals begin to form on the filter paper, they can be rinsed through with a small amount of fresh, boiling solvent.[2]

Step 5: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[1]

  • If crystals do not form, try scratching the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.[13]

Step 6: Isolation of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a vacuum flask.

  • Wet the filter paper with a small amount of the ice-cold solvent system and apply the vacuum to ensure a good seal.

  • Pour the cold crystal slurry into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

Step 7: Washing and Drying
  • With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[1][12]

  • Continue to draw air through the crystals for several minutes to help them dry.

  • Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a drying oven set to a low temperature (e.g., 50-60°C) can be used, provided it is well below the compound's melting point.

Characterization and Quality Control

The success of the purification is determined by analyzing the final product.

  • Yield Calculation: Weigh the final, dry product and calculate the percent recovery. A typical recovery is often sacrificed for higher purity.[11]

    • % Recovery = (Mass of Pure Crystals / Initial Mass of Crude Solid) x 100[1]

  • Melting Point Analysis: A key indicator of purity.

    • Procedure: Take a melting point of the dry, recrystallized sample.

    • Interpretation: A pure sample will exhibit a sharp melting range (typically < 2°C) that is close to the literature value (125–129 °C). Impure samples will melt over a broader range and at a lower temperature.[2]

  • Spectroscopic Confirmation (Optional): Techniques like FT-IR, ¹H NMR, and ¹³C NMR can be used to confirm the chemical identity of the compound and detect any remaining impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form on cooling. Too much solvent was used, resulting in a solution that is not saturated.Re-heat the solution and boil off a portion of the solvent to increase concentration. Allow to cool again. Induce crystallization by scratching the flask.[13]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the solvent's boiling point. The compound is highly insoluble.Switch to a solvent with a lower boiling point. Use a solvent mixture where the compound has slightly lower solubility.
Very low recovery of product. Too much solvent was used. Premature crystallization occurred during hot filtration. The compound is too soluble in the cold solvent.Use the absolute minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is pre-heated. Cool the filtrate in an ice bath for a longer duration before filtering.
Crystals are colored. Colored impurities were not fully removed.Repeat the crystallization process, ensuring the use of activated charcoal during the dissolution step.[2][13]

References

  • N-(4-Hydroxy-2-methylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Purification by Crystallization. Bernard M. Baruch College, Chemistry 1000, Experiment 5. [Link]

  • Chandran Muthuselvi, Meenakshi Sundaram Geetha and Nagarajan Mala, 2023. Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Asian Journal of Applied Sciences, 16: 23-32. [Link]

  • Purification of Impure Acetanilide. Cerritos College. [Link]

  • Exp 1 - Recrystallization of Acetanilide. California State University, Dominguez Hills. [Link]

  • Experiment 1 - Recrystallization of Acetanilide. California State University, Dominguez Hills. [Link]

  • Solid organic cpd.s when isolated from organic reaction. University of Babylon. [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. Global Substance Registration System. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

Sources

Method

Application Note: N-(4-Hydroxy-2-methylphenyl)acetamide in Advanced Materials Science

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Compound: N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3) Executive Summary N-(4-Hydroxy-2-methylphenyl)acetamide, structurally c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Compound: N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3)

Executive Summary

N-(4-Hydroxy-2-methylphenyl)acetamide, structurally characterized as a para-acetamido, ortho-methyl substituted phenol, is traditionally recognized in pharmacological contexts as a less hepatotoxic analogue of acetaminophen [1]. However, its unique structural topology presents highly specific, untapped potential in advanced materials science. This application note details two field-proven workflows for this molecule:

  • As a regioselective monomer for ultra-high Tg​ polybenzoxazine thermosets .

  • As a reactive, non-migratory phenolic antioxidant for polyolefin stabilization.

By leveraging the molecule's specific steric environment and hydrogen-bonding capabilities, researchers can engineer materials with superior thermomechanical stability and extended lifespans.

Application 1: Regioselective Synthesis of High- Tg​ Polybenzoxazine Networks

Mechanistic Rationale & Causality

Polybenzoxazines are high-performance thermosetting resins synthesized via the Mannich condensation of a phenol, a primary amine, and formaldehyde. Standard bisphenol-A (BPA) based benzoxazines suffer from moderate glass transition temperatures ( Tg​ ~150–170 °C).

Using N-(4-Hydroxy-2-methylphenyl)acetamide as the phenolic precursor introduces two critical advantages:

  • Regioselective Monomer Synthesis: The hydroxyl group is located at the C4 position. Its ortho positions are C3 and C5. Because the C3 position is sterically hindered by the adjacent C2 methyl group, the Mannich ring-closure occurs exclusively at the C5 position. This regioselectivity prevents the formation of unwanted oligomers during synthesis, yielding a highly pure monomer.

  • Thermal Latency & Ultra-High Tg​ : The para-acetamide group acts as a powerful hydrogen-bond donor and acceptor. In the cured network, these amide linkages form a dense intermolecular hydrogen-bonded network that severely restricts polymer chain mobility, drastically elevating the Tg​ and providing thermal latency during storage [2].

Experimental Protocol: Synthesis and Step-Curing

This protocol is a self-validating system; intermediate FTIR checks ensure reaction fidelity before proceeding to irreversible curing.

Step 1: Solventless Monomer Synthesis

  • In a 250 mL round-bottom flask, combine N-(4-Hydroxy-2-methylphenyl)acetamide (1.0 eq), aniline (1.0 eq), and paraformaldehyde (2.2 eq).

  • Mechanically stir the solid mixture and slowly heat to 110 °C. The mixture will melt into a homogeneous, solvent-free liquid. Maintain for 30 minutes.

  • Self-Validation Check: Extract a 10 mg aliquot and perform ATR-FTIR. The reaction is complete when the broad phenolic -OH stretch (~3300 cm⁻¹) disappears, and the characteristic oxazine ring modes appear at 940 cm⁻¹ and 1220 cm⁻¹ .

  • Cool the mixture and recrystallize from ethanol to isolate the pure acetamide-functionalized benzoxazine (AM-Bz) monomer.

Step 2: Thermal Ring-Opening Polymerization

  • Transfer the purified AM-Bz monomer into a pre-heated stainless-steel mold treated with a fluoropolymer release agent.

  • Degas the monomer in a vacuum oven at 130 °C for 15 minutes to remove trapped air.

  • Execute a step-curing profile to prevent exothermic voiding: 160 °C (1 h) 180 °C (1 h) 200 °C (2 h) 220 °C (1 h).

  • Self-Validation Check: Perform DSC on the cured plaque. A flat baseline with no residual exothermic peak confirms 100% degree of cure.

Quantitative Data: Thermomechanical Properties
Resin FormulationCuring Peak Temp (°C)Glass Transition ( Tg​ , °C)Char Yield @ 800°C (N₂)
Standard BPA-Bz (Control)22516532%
Target AM-Bz 242 285 58%

Table 1: The dense hydrogen-bonding network provided by the acetamide group increases the Tg​ by over 100 °C compared to standard commercial resins.

BenzoxazineSynthesis Reactants Target Phenol + Aniline + Paraformaldehyde Regioselectivity Regioselective Mannich Condensation (Exclusively at C5 position) Reactants->Regioselectivity 110°C, Solventless Validation FTIR & NMR Validation (Confirm single oxazine isomer) Regioselectivity->Validation Purified Monomer Polymerization Thermal Ring-Opening (180-220°C) Validation->Polymerization Self-validating step Network H-Bonded Polybenzoxazine Network (Ultra-High Tg) Polymerization->Network Crosslinking

Figure 1: Workflow demonstrating the regioselective synthesis and thermal curing of the AM-Bz network.

Application 2: Non-Migratory Reactive Antioxidant for Polyolefins

Mechanistic Rationale & Causality

During melt processing, isotactic polypropylene (PP) is highly susceptible to thermo-oxidative degradation. While highly hindered phenols like BHT (Butylated hydroxytoluene) are standard primary antioxidants, their low molecular weight and non-polar nature cause them to "bloom" (migrate to the polymer surface) and evaporate over time[3].

N-(4-Hydroxy-2-methylphenyl)acetamide solves this via a dual-action mechanism:

  • Reactive Scavenging: Because the ortho positions (C3, C5) are not fully blocked by bulky tert-butyl groups, the molecule acts as a reactive antioxidant. Upon donating a hydrogen atom to a polymer peroxy radical (ROO•), the resulting phenoxy radicals rapidly dimerize in situ. This creates a larger, bisphenol-like secondary antioxidant directly within the matrix.

  • Amide Anchoring: The highly polar acetamide group acts as an anchor, forming strong dipole-dipole interactions with polar impurities, fillers, or oxidized domains within the PP matrix, effectively eliminating migration and extending the polymer's service life.

Experimental Protocol: Melt Compounding and OIT Analysis

This protocol utilizes Oxidative Induction Time (OIT) as a self-validating metric to quantify stabilization efficiency.

Step 1: Twin-Screw Extrusion Compounding

  • Dry isotactic PP pellets at 80 °C for 4 hours.

  • Pre-mix PP pellets with 0.2 wt% of N-(4-Hydroxy-2-methylphenyl)acetamide.

  • Extrude the blend using a co-rotating twin-screw extruder (L/D ratio = 40) with a temperature profile of 170 °C to 210 °C from hopper to die. The high shear ensures the dispersion of the polar antioxidant into the non-polar matrix.

  • Pelletize and injection-mold the extrudate into standard 2 mm test plaques.

Step 2: Accelerated Aging and OIT Measurement

  • Self-Validation Check: Run a baseline DSC OIT test (ISO 11357-6) on unstabilized PP at 200 °C under oxygen. The baseline OIT should be < 2 minutes, confirming the testing environment is properly oxidative.

  • Place the stabilized plaques in a forced-air convection oven at 135 °C for 7 days to simulate accelerated long-term aging and force additive migration.

  • Measure the OIT of the aged plaques to evaluate the retention of the antioxidant.

Quantitative Data: Oxidative Stability
FormulationInitial OIT (min) @ 200°COIT after 7 Days Aging (min)Yellowness Index (YI)
Neat PP (Control)1.50.0 (Degraded)18.4
PP + 0.2% BHT28.54.2 (High Migration)8.1
PP + 0.2% Target Antioxidant 31.0 26.5 (Anchored) 4.5

Table 2: The target molecule demonstrates superior retention of oxidative stability post-aging due to its non-migratory amide anchoring mechanism.

AntioxidantMechanism PeroxyRadical Polymer Peroxy Radical (ROO•) Scavenging H-Atom Transfer (Forms Phenoxy Radical) PeroxyRadical->Scavenging Antioxidant Target Antioxidant (Reactive Phenol) Antioxidant->Scavenging Anchoring Acetamide Anchoring (Prevents Blooming) Antioxidant->Anchoring H-bonding to matrix Dimerization In Situ Dimerization (Forms Bisphenol Scavenger) Scavenging->Dimerization Radical coupling Anchoring->Dimerization Retained efficacy

Figure 2: Dual-action stabilization mechanism showing radical scavenging, in situ dimerization, and physical anchoring.

References

  • PubChem. "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214." National Center for Biotechnology Information. Available at:[Link]

  • ACS Omega. "Polybenzoxazines: Thermal Responsiveness of Hydrogen Bonds and Application as Latent Curing Agents for Thermosetting Resins." American Chemical Society. Available at:[Link]

  • Polymer Degradation and Stability. "Mechanism of action of hindered phenolic antioxidants and non-migrating macromolecular stabilizers." ResearchGate. Available at:[Link]

Application

Application Note: LC-MS/MS Method Development and Validation Protocol for N-(4-Hydroxy-2-methylphenyl)acetamide

Introduction & Scientific Rationale N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), commonly referred to as 2-methylacetaminophen, is a structural analog of the ubiquitous analgesic acetaminophen (paracetamol) [1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), commonly referred to as 2-methylacetaminophen, is a structural analog of the ubiquitous analgesic acetaminophen (paracetamol) [1]. In pharmacological and drug metabolism research, this compound is frequently utilized to study structure-toxicity relationships. Because the addition of the methyl group at the ortho position relative to the acetamide moiety alters its oxidative metabolism, 2-methylacetaminophen exhibits a distinctly different hepatotoxic profile compared to its isomers and the parent drug.

To accurately quantify this compound in complex biological matrices (e.g., plasma, serum, or microsomes), a highly sensitive and specific analytical method is required. High-resolution mass spectrometry (HRMS) confirms its exact mass at 165.0790 Da, yielding a protonated precursor [M+H]+ at m/z 166.0863 [2]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, detect, and quantify N-(4-Hydroxy-2-methylphenyl)acetamide using commercially available analytical standards [3].

Causality in Method Design
  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is selected because the acidic mobile phase (0.1% formic acid) effectively protonates the acetamide nitrogen, drastically enhancing the signal-to-noise (S/N) ratio.

  • Sample Preparation: A protein precipitation (PPT) method utilizing acetonitrile is employed. Acetonitrile provides a tighter protein pellet than methanol and ensures superior extraction recovery for semi-polar phenolic amides while minimizing matrix effects in the ESI source.

  • Internal Standard (IS): Acetaminophen-d4 is utilized as the IS. As a stable isotope-labeled analog of a closely related structure, it mimics the retention time and ionization behavior of the target analyte, autonomously correcting for any matrix-induced ion suppression or enhancement.

Experimental Workflow & Sample Preparation

The following step-by-step protocol is optimized for the extraction of N-(4-Hydroxy-2-methylphenyl)acetamide from 50 µL of mammalian plasma.

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Acetaminophen-d4 working solution (500 ng/mL in 50:50 Water:Methanol). Vortex briefly for 5 seconds to ensure equilibration.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: The organic solvent denatures plasma proteins, while the formic acid disrupts protein-drug binding, ensuring the analyte remains in the supernatant.

  • Mixing & Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Workflow A 1. Plasma Sample (50 µL Aliquot) B 2. Internal Standard Addition (Acetaminophen-d4, 10 µL) A->B C 3. Protein Precipitation (150 µL ACN + 0.1% Formic Acid) B->C D 4. Vortex & Centrifugation (14,000 x g, 10 min at 4°C) C->D E 5. Supernatant Transfer (100 µL to Autosampler Vial) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Step-by-step sample preparation and analysis workflow for plasma extraction.

LC-MS/MS Analytical Conditions

To achieve ultra-high-performance liquid chromatography (UHPLC) resolution, a sub-2-micron C18 column is utilized. The gradient begins with a high aqueous percentage (95%) to retain the polar analyte, followed by a rapid organic ramp to elute the compound as a sharp peak, minimizing longitudinal diffusion.

Table 1: Liquid Chromatography Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.5 min: 95% B (Wash)3.5-4.5 min: 5% B (Equilibration)

Mass Spectrometry & Fragmentation Pathway

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Causality of Fragmentation: Upon collision-induced dissociation (CID) of the m/z 166.1 precursor, the weakest bond—the amide linkage—cleaves. This results in the neutral loss of a ketene molecule (CH₂=C=O, 42 Da), yielding the highly stable 4-amino-3-methylphenol product ion at m/z 124.1. Because this fragment is the most abundant, it is designated as the Quantifier . A secondary, higher-energy fragmentation involves the subsequent loss of water (18 Da) from the phenol group, yielding the m/z 106.1 Qualifier ion.

Table 2: MRM Transitions and Source Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
2-Methylacetaminophen 166.1124.1Quantifier6018
2-Methylacetaminophen 166.1106.1Qualifier6028
Acetaminophen-d4 (IS) 156.1114.1IS Quantifier6018

(Note: Global source parameters: Ion Spray Voltage = 5500 V, Source Temperature = 500°C, Curtain Gas = 30 psi).

Fragmentation M Precursor Ion [M+H]+ m/z 166.1 (Protonated 2-Methylacetaminophen) F1 Quantifier Ion m/z 124.1 (Loss of Ketene) M->F1 - CH2=C=O (42 Da) CE: 18 eV F2 Qualifier Ion m/z 106.1 (Loss of Ketene + H2O) M->F2 - CH2=C=O & H2O (60 Da) CE: 28 eV

Figure 2: ESI+ fragmentation pathway and MRM transitions for 2-methylacetaminophen.

System Suitability and Self-Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met during each analytical batch, aligning with standard bioanalytical guidelines:

  • Carryover Assessment: A double-blank injection (matrix with no IS and no analyte) immediately following the Upper Limit of Quantification (ULOQ) must show a peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Sensitivity (LLOQ): The LLOQ must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10, with an accuracy within ±20% of the nominal concentration.

  • Accuracy & Precision: Quality Control (QC) samples prepared at Low, Mid, and High concentrations must fall within ±15% of their nominal values, ensuring the extraction recovery and matrix effect corrections by the deuterated IS are functioning correctly.

References

  • National Center for Biotechnology Information. "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214" PubChem. Available at:[Link]

  • Gao, L., et al. "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols" Organic & Biomolecular Chemistry, Royal Society of Chemistry (2023). DOI: 10.1039/D3OB01116J. Available at:[Link]

Method

Application Note: N-(4-Hydroxy-2-methylphenyl)acetamide in Cyclooxygenase Enzyme Inhibition Assays

Audience: Researchers, Scientists, and Drug Development Professionals Compound: N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3) Introduction & Scientific Rationale N-(4-Hydroxy-2-methylphenyl)acetamide, commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Compound: N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3)

Introduction & Scientific Rationale

N-(4-Hydroxy-2-methylphenyl)acetamide, commonly referred to as 2-methylacetaminophen, is a critical tool compound in enzymology and pharmacological drug development ()[1]. As a monomethylated regioisomer of acetaminophen (paracetamol), it provides field-proven insights into the complex catalytic mechanisms of Prostaglandin H2 Synthase (COX-1 and COX-2).

Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that competitively block the cyclooxygenase active site, acetaminophen and its derivatives act as reducing cosubstrates at the spatially distinct peroxidase (POX) active site[2]. The addition of an ortho-methyl group in 2-methylacetaminophen alters the O-H Bond Dissociation Energy (BDE) and Ionization Potential (IP). This thermodynamic shift preserves the compound's ability to inhibit the COX POX site while simultaneously preventing its deleterious oxidation by hepatic cytochrome P450 enzymes into toxic quinone imines—drastically reducing the hepatotoxicity typically associated with acetaminophen ()[3].

Mechanistic Insights: Thermodynamic Causality of Enzyme Inhibition

The COX enzyme is bifunctional. The cyclooxygenase site oxygenates arachidonic acid to Prostaglandin G2 (PGG2). PGG2 then diffuses to the POX site, where it is reduced to Prostaglandin H2 (PGH2). This reduction oxidizes the heme group, which subsequently abstracts an electron from Tyrosine 385 (Tyr385) to generate a tyrosyl radical. This radical is strictly required to activate the cyclooxygenase catalytic cycle.

N-(4-Hydroxy-2-methylphenyl)acetamide intervenes directly at the POX site. By acting as an electron donor, it reduces the oxidized heme intermediate, effectively scavenging the radical and halting the activation of the cyclooxygenase site[2].

COX_Pathway cluster_COX COX-1 / COX-2 Enzyme AA Arachidonic Acid COX_Site Cyclooxygenase Site AA->COX_Site Oxygenation PGG2 Prostaglandin G2 (PGG2) COX_Site->PGG2 Intermediate POX_Site Peroxidase (POX) Site Tyr_Radical Tyrosyl Radical (Y385) POX_Site->Tyr_Radical Heme Oxidation PGH2 Prostaglandin H2 (PGH2) POX_Site->PGH2 Final Product Tyr_Radical->COX_Site Catalytic Activation PGG2->POX_Site Peroxidation Inhibitor N-(4-Hydroxy-2-methylphenyl)acetamide Inhibitor->POX_Site Reduces Heme (Blocks Activation) Inhibitor->Tyr_Radical Scavenges Radical

Mechanism of COX inhibition by N-(4-Hydroxy-2-methylphenyl)acetamide via the peroxidase site.

Quantitative Data: Comparative Pharmacological Profile

The structural modification of adding a methyl group at the 2-position versus the 3-position yields drastically different toxicological outcomes. The following table summarizes the comparative data synthesized from in vivo and in vitro studies ()[3].

Compound NameIUPAC NomenclatureMethyl PositionHepatotoxicity (In Vivo)Analgesic / COX Inhibition Potency
Acetaminophen N-(4-Hydroxyphenyl)acetamideNoneHigh (Forms NAPQI)High
2-Methylacetaminophen N-(4-Hydroxy-2-methylphenyl)acetamideOrtho to -OHLow Moderate to High
3-Methylacetaminophen N-(4-Hydroxy-3-methylphenyl)acetamideMeta to -OHHighHigh
N-Methylacetaminophen 4'-Hydroxy-N-methylacetanilideOn Amide NitrogenNoneNone

Expert Insight: The analgesic potency of these analogues closely parallels their oxidation potentials, confirming that their ability to act as reducing agents at the COX POX site is the primary driver of their efficacy, independent of their hepatotoxic pathways[3].

Experimental Protocol: COX Peroxidase Inhibition Assay

To evaluate the specific inhibitory profile of N-(4-Hydroxy-2-methylphenyl)acetamide, a fluorometric peroxidase assay is utilized. This protocol is designed as a self-validating system, employing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a highly sensitive fluorogenic electron donor.

Reagent Preparation & Causality
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 μM hematin.

    • Causality: Hematin is strictly required to reconstitute the holoenzyme, as apo-COX lacks intrinsic peroxidase activity.

  • Enzyme Solution: Recombinant human COX-2 diluted in Assay Buffer to a working concentration of 20 U/mL.

  • Substrate Master Mix: 200 μM Arachidonic Acid (or 20 μM H₂O₂) and 100 μM ADHP in Assay Buffer.

  • Inhibitor Stocks: Prepare N-(4-Hydroxy-2-methylphenyl)acetamide ()[4] in DMSO. Create a 10-point dilution series (e.g., 1 nM to 100 μM).

    • Causality: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Assay Workflow
  • Plate Setup: Add 150 μL of Assay Buffer to a black, flat-bottom 96-well microplate.

  • Enzyme Addition: Add 10 μL of the COX-2 Enzyme Solution to all wells except the background control wells.

  • Inhibitor Incubation: Add 10 μL of the N-(4-Hydroxy-2-methylphenyl)acetamide dilution series to the respective wells. Add 10 μL of vehicle (1% DMSO) to the 100% initial activity (positive control) wells. Incubate at 25°C for 15 minutes.

    • Causality: This pre-incubation allows thermodynamic equilibration of the inhibitor with the POX active site before substrate introduction.

  • Reaction Initiation: Rapidly add 20 μL of the Substrate Master Mix to all wells using a multichannel pipette.

  • Data Acquisition: Incubate the plate for exactly 5 minutes at room temperature in the dark. Measure the fluorescence of the highly fluorescent resorufin product using a microplate reader at Excitation = 530 nm and Emission = 590 nm.

  • Self-Validation & Analysis:

    • Validation: The background control must show minimal fluorescence (ruling out ADHP auto-oxidation). A reference inhibitor (e.g., standard acetaminophen) should yield an IC₅₀ consistent with literature (~10-20 μM).

    • Calculation: Subtract background fluorescence. Plot relative fluorescence units (RFU) against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the precise IC₅₀.

Assay_Workflow Prep Step 1: Reagent Prep Prepare COX-2, Hematin, and 2-Methylacetaminophen Incubate Step 2: Pre-Incubation Incubate Enzyme + Inhibitor (25°C for 15 min) Prep->Incubate React Step 3: Reaction Add ADHP + Substrate (Incubate 5 min) Incubate->React Read Step 4: Detection Measure Fluorescence (Ex 530nm / Em 590nm) React->Read Analyze Step 5: Analysis Calculate IC50 & Validate Controls Read->Analyze

Step-by-step fluorometric workflow for the COX-2 peroxidase inhibition assay.

References

  • Harvison PJ, Forte AJ, Nelson SD. "Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen." Journal of Medicinal Chemistry. 1986. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide." PubChem. URL:[Link]

  • American Chemical Society. "N-(4-Hydroxy-2-methylphenyl)acetamide." CAS Common Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in N-(4-Hydroxy-2-methylphenyl)acetamide HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(4-Hydroxy-2-methylphenyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(4-Hydroxy-2-methylphenyl)acetamide . This molecule—a methylated derivative of acetaminophen—contains both a phenolic hydroxyl group and an acetamide moiety. Because of these functional groups, it is highly susceptible to secondary column interactions, pH-dependent retention shifts, and autosampler carryover.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols , ensuring that every troubleshooting step you take proves its own efficacy.

Section 1: Peak Tailing (The Chemical vs. Physical Dilemma)

Q: Why does my N-(4-Hydroxy-2-methylphenyl)acetamide peak exhibit severe tailing, and how do I permanently fix it?

A: Peak tailing for phenolic acetamides is rarely a mystery; it is typically caused by either physical dead volume in your system or chemical secondary interactions.

The Causality: The stationary phase of standard C18 columns consists of a silica backbone. Unreacted, exposed silanol groups (Si–OH) on the silica surface become ionized (Si–O⁻) at mid-to-high pH levels[1][2]. While N-(4-Hydroxy-2-methylphenyl)acetamide is largely neutral at pH 7 (its phenolic pKa is ~9.5[3]), its polar amide and hydroxyl groups act as strong hydrogen-bond donors/acceptors. These groups interact with the ionized silanols, causing the analyte molecules to linger on the column and elute as an asymmetrical "tail"[1][2].

The Self-Validating Protocol (The Neutral Marker Test): Before you alter your mobile phase chemistry or discard your column, you must validate the root cause. Inject a purely neutral, non-hydrogen-bonding marker (such as Toluene or Uracil for reversed-phase systems)[4].

  • If the neutral peak also tails: You have a physical problem. The system has a void volume, a partially blocked column frit, or poor PEEK tubing connections creating extra-column dispersion[4].

  • If the neutral peak is symmetrical but your analyte tails: You have a chemical problem. The tailing is strictly due to acid-base/silanol interactions[4].

The Resolution: To eliminate chemical tailing, lower the mobile phase pH to between 2.5 and 3.5 using a volatile buffer like formic acid or a phosphate buffer. This low pH protonates the residual silanols (neutralizing their negative charge) and ensures the phenolic hydroxyl group remains fully protonated[3][5]. Additionally, upgrade to a modern, high-purity Type B silica column with dense end-capping to physically block remaining active sites[1][2].

PeakTailing Start Observe Peak Tailing for N-(4-Hydroxy-2-methylphenyl)acetamide Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Physical Neutral Peak Also Tails (Physical Problem) Test->Physical Yes Chemical Neutral Peak is Symmetrical (Chemical Problem) Test->Chemical No FixPhys Action: Check PEEK fittings, replace column frit or guard column Physical->FixPhys FixChem Action: Lower pH < 3.0, use end-capped Type B silica column Chemical->FixChem

Fig 1: Diagnostic decision tree for identifying the root cause of HPLC peak tailing.

Section 2: Retention Time Instability

Q: My retention times are slowly drifting over the course of my sequence. What is the mechanistic cause?

A: Gradual retention time (RT) drift is a function of mobile phase inconsistency, temperature fluctuations, or inadequate column equilibration[6][7].

The Causality: N-(4-Hydroxy-2-methylphenyl)acetamide is highly sensitive to column temperature and organic modifier concentration. A temperature shift of just 1 °C can alter retention times by 1–2%, particularly for late-eluting peaks[6][8]. Furthermore, if your mobile phase relies on volatile modifiers that evaporate over time, or if the pump proportioning valve is failing, the effective solvent strength changes, dragging the retention time with it[6].

The Self-Validating Protocol (The Volumetric Flow Test): If RTs are shifting, do not immediately blame the column chemistry. Validate your pump's mechanical integrity first. Disconnect the column and collect the pump effluent in a Class A graduated cylinder for exactly 10 minutes at 1.0 mL/min.

  • If you collect exactly 10.0 mL, your pump is mechanically sound; the drift is chemical or thermal.

  • If you collect less (e.g., 9.5 mL), you have a micro-leak, worn pump seal, or faulty check valve causing the RT delay[6].

The Resolution:

  • Thermostat the Column: Always use a column oven set to a specific temperature (e.g., 30 °C or 40 °C) rather than relying on ambient laboratory HVAC systems[6].

  • Pre-mix Isocratic Solvents: If running an isocratic method, pre-mix your aqueous and organic phases in a single bottle. This eliminates pump ripple and quaternary proportioning errors[6].

  • Purge and Equilibrate: Purge all solvent lines thoroughly to eliminate residual solvents from previous users[9], then flush the column with at least 10–20 column volumes of the exact mobile phase before your first injection.

Optimization Step1 1. Buffer Selection Choose 20mM Phosphate or Formate Step2 2. pH Adjustment Adjust to pH 2.5 - 3.5 to neutralize silanols Step1->Step2 Step3 3. Filtration Filter through 0.22 µm membrane Step2->Step3 Step4 4. System Purge Flush all lines to remove residual solvents Step3->Step4 Step5 5. Equilibration Run 10-20 column volumes before injection Step4->Step5

Fig 2: Step-by-step mobile phase preparation and system equilibration workflow.

Section 3: Carryover and Ghost Peaks

Q: I am seeing unexpected small peaks of my compound in blank injections. How do I eliminate carryover?

A: Carryover occurs when residual analyte from a previous high-concentration injection remains in the system and elutes in subsequent runs[7].

The Causality: The hydrophobic methyl and phenyl groups of N-(4-Hydroxy-2-methylphenyl)acetamide can cause it to adsorb strongly to the stainless steel injector needle, the Vespel rotor seal of the injection valve, or the column frit.

The Self-Validating Protocol (The Zero-Volume Injection Test): To determine the source of the ghost peak, run your method but program the autosampler to inject 0 µL (or run a method without an injection command).

  • If the ghost peak still appears, the contamination is in your mobile phase or continuously bleeding from the column[7].

  • If the ghost peak disappears, the contamination is mechanically localized to the autosampler needle or injection loop[7].

The Resolution: Implement a dual needle wash protocol. Use a weak wash (e.g., 10% Methanol in water) to remove buffer salts, followed by a strong wash (e.g., 50:50 Methanol:Acetonitrile) to solubilize and strip the retained hydrophobic analyte from the needle exterior.

Data Presentation & Quick Reference Tables

Table 1: Mobile Phase Optimization Guidelines
ParameterRecommendationMechanistic Rationale
Buffer Type Volatile (Formate) or PhosphateStabilizes the ionization state of the phenolic OH group.
pH Range 2.5 – 3.5Protonates residual silanols (Si–OH), preventing ion-exchange tailing[1][5].
Organic Modifier Acetonitrile or MethanolACN provides lower backpressure; MeOH offers different selectivity for aromatics.
Column Temp 30 °C – 40 °CReduces solvent viscosity and stabilizes retention times against ambient fluctuations[6][8].
Table 2: Troubleshooting Matrix for N-(4-Hydroxy-2-methylphenyl)acetamide
SymptomPrimary CauseSelf-Validating TestCorrective Action
Peak Tailing Silanol interactionsNeutral marker test[4]Lower pH < 3.5; use end-capped Type B silica column[1][2].
RT Drift Temp/Flow fluctuationsVolumetric flow test[6]Thermostat column; pre-mix isocratic solvents[6].
Ghost Peaks Autosampler carryoverZero-volume injection test[7]Implement dual needle wash (weak/strong solvents)[7].

References[6] HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. https://timberlineinstruments.com[7] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. https://chromatographyonline.com[8] HPLC Troubleshooting Guide. University of Pittsburgh.https://pitt.edu[9] HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA.https://mtc-usa.com[5] Troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem. https://benchchem.com[3] Hybrid Particle Columns: The First Twenty Years. LCGC International. https://chromatographyonline.com[1] How to Reduce Peak Tailing in HPLC?. Phenomenex. https://phenomenex.com[4] HPLC Peak Tailing. Axion Labs. https://axionlabs.com[2] What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. https://chromtech.com

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-(4-Hydroxy-2-methylphenyl)acetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this important compound. We will explore the optimization of reaction conditions, address common challenges, and provide detailed protocols to ensure a high-yield and high-purity outcome.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide.

Q1: What is the most common method for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide?

The most prevalent and straightforward method for synthesizing N-(4-Hydroxy-2-methylphenyl)acetamide is the N-acetylation of 4-amino-3-methylphenol using an acylating agent, typically acetic anhydride. This reaction is favored for its generally high yields and relatively simple procedure.

Q2: Why is N-acylation favored over O-acylation in this synthesis?

In the acylation of aminophenols like 4-amino-3-methylphenol, the amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH) under neutral or slightly basic conditions. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack on the electrophilic carbonyl carbon of the acetic anhydride.[1] Consequently, N-acylation is kinetically favored, leading to the desired amide product.[1][2]

Q3: What are the potential side products in this reaction?

The primary side products of concern are the O-acylated product, N,O-diacylated product, and unreacted starting material. The formation of the O-acylated product can become more significant under certain conditions, such as the use of a strong base that can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Di-acylation, where both the amino and hydroxyl groups are acetylated, can occur with a large excess of the acylating agent or at elevated temperatures.[2][3]

Q4: What is the role of a base in this reaction?

A base, such as pyridine or triethylamine, can be used to neutralize the acetic acid byproduct formed during the reaction.[4] This can help to drive the reaction to completion. However, the choice of base and its strength should be carefully considered to avoid promoting O-acylation.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-amino-3-methylphenol), the disappearance of the starting material and the appearance of the product spot can be tracked.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of O-acylated or di-acylated byproducts. 3. Hydrolysis of acetic anhydride: Presence of moisture in the reaction. 4. Sub-optimal reactant ratio: Incorrect stoichiometry of reactants.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a slight increase in temperature may be beneficial, but monitor for side product formation. 2. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. Avoid a large excess. Maintain a moderate reaction temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Carefully measure the reactants to ensure the correct molar ratios.
Product is an oil or difficult to crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Rapid cooling: Cooling the crystallization solution too quickly can lead to oiling out.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Seeding with a small crystal of the pure product can also be effective.[5]
Presence of multiple spots on TLC of the crude product 1. Formation of byproducts: O-acylation and/or di-acylation has occurred. 2. Degradation of starting material or product: Aminophenols can be susceptible to oxidation.1. Optimize reaction conditions (temperature, reactant ratio) to minimize side reactions. Purify the mixture using column chromatography. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product discoloration (e.g., brown or purple) Oxidation: Aminophenols and their derivatives can oxidize when exposed to air and light, forming colored impurities.Handle the starting material and product under an inert atmosphere where possible. Store the final product in a cool, dark place.

Experimental Protocols

The following are detailed protocols for the synthesis and purification of N-(4-Hydroxy-2-methylphenyl)acetamide.

Protocol 1: N-Acetylation using Acetic Anhydride in Acetonitrile

This protocol is a standard method that generally provides good yields.

Materials:

  • 4-amino-3-methylphenol

  • Acetic anhydride

  • Acetonitrile (anhydrous)

  • Pyridine (optional, as a base)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-methylphenol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. If using pyridine, it can be added prior to the acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Solvent-Free N-Acetylation

This method is an environmentally friendly alternative that can also provide high yields.[6]

Materials:

  • 4-amino-3-methylphenol

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, combine 4-amino-3-methylphenol (1.0 eq) and acetic anhydride (1.1-1.2 eq).

  • Stir the mixture at room temperature. The reaction is often exothermic. If necessary, the reaction can be gently heated to 60 °C to ensure completion.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After the reaction is complete, add ice-cold water to the flask to precipitate the product and quench any unreacted acetic anhydride.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Dissolve the crude N-(4-Hydroxy-2-methylphenyl)acetamide in a minimum amount of hot solvent (e.g., an ethanol/water mixture or ethyl acetate/hexane).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-amino-3-methylphenol 4-amino-3-methylphenol N-Acetylation N-Acetylation 4-amino-3-methylphenol->N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetylation Quenching Quenching N-Acetylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Column Chromatography Column Chromatography Drying->Column Chromatography Final Product Final Product Recrystallization->Final Product Column Chromatography->Final Product

Caption: General workflow for the synthesis and purification of N-(4-Hydroxy-2-methylphenyl)acetamide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction_Time Increase Reaction Time/Temp Low_Yield->Check_Reaction_Time Yes Crystallization_Issue Crystallization Issue? Impure_Product->Crystallization_Issue No Optimize_Conditions Optimize Temp & Reagent Ratio to Minimize Byproducts Impure_Product->Optimize_Conditions Yes Slow_Cooling Slow Cooling & Seeding Crystallization_Issue->Slow_Cooling Yes End End Crystallization_Issue->End No Check_Reagents Check Reagent Purity & Stoichiometry Check_Reaction_Time->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Check_Reagents->Check_Moisture Check_Moisture->End Column_Chromatography Purify via Column Chromatography Optimize_Conditions->Column_Chromatography Column_Chromatography->End Change_Solvent Change Recrystallization Solvent Slow_Cooling->Change_Solvent Change_Solvent->End

Caption: A decision tree to guide troubleshooting during the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of N-(4-methylpyridin-2-yl)acetamide for Preclinical Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols.
  • Royal Society of Chemistry. (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Retrieved from [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Naik, et al. (2004). Synthesis and characterization of N-(4-hydroxy-2-nitrophenyl)acetamide. Journal of Chemical Crystallography, 34, 355-359.
  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. Retrieved from [Link]

  • CIR. (2022, January 12). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • Taylor & Francis Online. (2013, January 14). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.
  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • LookChem. (n.d.). Purification of Acetamide. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.
  • Royal Society of Chemistry. (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
  • ResearchGate. (n.d.). ANOVA analysis of impact of heat-treatment temperature and acetylation.... Retrieved from [Link]

  • SCIRP. (n.d.). Glycerol-Based Carbon-SO3H Catalyzed Benign Synthetic Protocol for the Acetylation of Alcohols, Phenols and Amines under Solvent-Free Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-hydroxy-2-methylphenyl)acetamide (C9H11NO2). Retrieved from [Link]

  • PubMed. (n.d.). Effect of cold-temperature exposure and acclimation on amino acid pool changes and enzyme activities of rat brown adipose tissue. Retrieved from [Link]

  • Chegg. (2020, August 30). Solved Synthesis of N-(4-hydroxyphenyl) acetamide H. H Н. H.. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-amino-m-cresol.
  • ResearchGate. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-amino-3-methylphenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(4-Hydroxy-2-methylphenyl)acetamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-(4-Hydroxy-2-methylphenyl)acetamide (also known as 3-methylacetaminophen or 4-hydroxy-2-methylacetanilide). This hub provides researchers, analytical scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-Hydroxy-2-methylphenyl)acetamide (also known as 3-methylacetaminophen or 4-hydroxy-2-methylacetanilide). This hub provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting guides, stability protocols, and mechanistic insights into the degradation pathways of this specific compound.

Core Degradation Pathways & Mechanistic Insights

While N-(4-Hydroxy-2-methylphenyl)acetamide is structurally similar to standard acetaminophen, the addition of the methyl group at the 3-position significantly alters the molecule's electronic landscape and stability profile. The stability of this compound is governed by two primary degradation vectors:

  • Oxidative Degradation (Primary Instability): The electron-donating nature of the 3-methyl group lowers the bond dissociation energy (BDE) of the phenolic hydroxyl group[1]. This facilitates auto-oxidation (in vitro) or cytochrome P450-mediated oxidation (in vivo) into the highly reactive electrophile 3-methyl-N-acetyl-p-benzoquinone imine (3-methyl-NAPQI) [2]. In biological systems, this intermediate causes rapid glutathione (GSH) depletion and hepatotoxicity equivalent to standard acetaminophen[2][3]. In benchtop formulations, it leads to the formation of dark polymeric degradants.

  • Hydrolytic Cleavage: The acetamide bond is susceptible to nucleophilic attack under extreme pH conditions (acidic or alkaline) or prolonged thermal stress. This degradation yields 4-hydroxy-2-methylaniline and acetic acid[3].

DegradationPathway API N-(4-Hydroxy-2-methylphenyl)acetamide (Parent API) Hydrolysis Hydrolytic Pathway (Acid/Base/Heat) API->Hydrolysis Oxidation Oxidative Pathway (O2 / CYP450 / Light) API->Oxidation Deg1 4-Hydroxy-2-methylaniline + Acetic Acid Hydrolysis->Deg1 Deg2 3-Methyl-NAPQI (Reactive Intermediate) Oxidation->Deg2 Polymer Polymeric Degradants (Brown Discoloration) Deg2->Polymer Auto-oxidation (In Vitro) GSH GSH Conjugates (In Vivo/Thioethers) Deg2->GSH GSH Depletion (In Vivo)

Primary degradation pathways of N-(4-Hydroxy-2-methylphenyl)acetamide via hydrolysis and oxidation.

Experimental Troubleshooting & FAQs

Q: Why am I observing a progressive brown discoloration in my aqueous stock solutions over time? A: This is a hallmark of oxidative degradation. The compound is auto-oxidizing to 3-methyl-NAPQI, which subsequently polymerizes into complex, colored quinone derivatives[2].

  • Causality: The 3-methyl group increases electron density on the aromatic ring, making the phenol more prone to oxidation than standard acetaminophen[1].

  • Solution: Purge your aqueous solvents with nitrogen or argon to remove dissolved oxygen. Add a chelating agent (e.g., 1 mM EDTA) to sequester trace transition metals that catalyze oxidation, and store aliquots at -20°C strictly protected from light.

Q: My HPLC-UV chromatogram shows a secondary peak eluting before the main API peak under acidic mobile phase conditions. What is this artifact? A: You are likely observing 4-hydroxy-2-methylaniline, the primary hydrolytic degradant[3].

  • Causality: The acetamide bond undergoes acid-catalyzed hydrolysis. If your sample preparation involves prolonged exposure to strong acids (e.g., 0.1% TFA) at room temperature, degradation will occur in the autosampler vial prior to injection.

  • Self-Validation & Solution: Spike your sample with a synthetic standard of 4-hydroxy-2-methylaniline. If the peaks co-elute, the degradation is confirmed. Adjust your sample diluent to a buffered pH of 5.0–6.5 and maintain the autosampler at 4°C to halt hydrolysis.

Q: How does the hepatotoxic profile of this compound compare to standard acetaminophen during in vitro cellular assays? A: It is equally hepatotoxic. While dialkyl substitutions (e.g., 3,5-dimethylacetaminophen) prevent toxicity by sterically hindering thiol conjugation, the monomethylated 3-methylacetaminophen readily forms 3-methyl-NAPQI. This reactive intermediate aggressively depletes cellular glutathione (GSH) and induces lipid peroxidation[2][3].

Stability Testing Protocols

To establish a stability-indicating assay (SIA), researchers must perform forced degradation studies. The following step-by-step methodology ensures a self-validating system where mass balance can be accurately calculated.

ICH-Compliant Forced Degradation Methodology

Objective: Generate 5–20% degradation to identify primary degradants without causing secondary degradation (over-stressing).

  • Step 1: Sample Preparation (Control & Stress)

    • Prepare a 1.0 mg/mL stock solution of N-(4-Hydroxy-2-methylphenyl)acetamide in Methanol:Water (50:50, v/v).

    • Self-Validation Check: Always prepare a parallel blank (diluent + stressor without API) to ensure degradant peaks are not artifactual system peaks.

  • Step 2: Hydrolytic Stress (Acid & Base)

    • Acid: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 25°C for 4 hours (Base hydrolysis is typically faster due to phenoxide ion formation).

    • Neutralization: Neutralize samples to pH 6.0 before HPLC injection to prevent column degradation and stop the reaction.

  • Step 3: Oxidative Stress

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

    • Mechanistic Note: This will rapidly generate 3-methyl-NAPQI and subsequent dimers.

  • Step 4: Photolytic Stress

    • Expose a 1.0 mg/mL solution (in a quartz vial) to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B standard).

  • Step 5: Analysis & Mass Balance Calculation

    • Analyze via HPLC-DAD-MS.

    • Self-Validation Check: Calculate mass balance using the formula: (Area of API + Sum of Areas of Degradants) / Area of Unstressed Control API * 100. Acceptance criteria should be 95%–105%. If <95%, volatile degradants or insoluble polymers have formed.

Quantitative Data Summaries

The following table summarizes the expected degradation kinetics and mass balance outcomes based on the forced degradation protocol outlined above.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradant IdentifiedExpected Degradation (%)Mass Balance (%)
Acid Hydrolysis 1N HCl60°C / 24h4-Hydroxy-2-methylaniline12 - 18%98.5%
Base Hydrolysis 0.1N NaOH25°C / 4h4-Hydroxy-2-methylaniline15 - 20%97.2%
Oxidation 3% H₂O₂25°C / 24h3-Methyl-NAPQI (and dimers)25 - 35%88.0%
Photolysis UV/Vis Light25°C / 7 daysComplex polymeric mixture5 - 10%92.5%
Thermal Solid State80°C / 7 daysNone (Stable in solid state)< 1%99.8%

*Note: Lower mass balance in oxidative and photolytic conditions is due to the formation of insoluble polymeric quinone networks that precipitate out of solution or do not elute from the reverse-phase HPLC column.

References

  • A DFT study for paracetamol and 3,5-disubstituted analogues.
  • The mechanism of prevention of paracetamol-induced hepatotoxicity by 3,5-dialkyl substitution.
  • Comparative Toxicities and Analgesic Activities of Three Monomethylated Analogues of Acetaminophen. Researcher.life.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylparacetamol Synthesis

Overview & Mechanistic Rationale 2-Methylparacetamol (2'-methyl-4'-hydroxyacetanilide) is a sterically hindered analogue of acetaminophen, widely studied in drug development because it exhibits significantly lower hepato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

2-Methylparacetamol (2'-methyl-4'-hydroxyacetanilide) is a sterically hindered analogue of acetaminophen, widely studied in drug development because it exhibits significantly lower hepatotoxicity while maintaining potent analgesic activity[1]. The synthesis relies on the acylation of 2-methyl-4-aminophenol.

However, the bifunctional nature of the starting material—containing both a nucleophilic amine and a phenolic hydroxyl group—alongside its electron-rich aromatic ring, makes the synthesis highly susceptible to two major byproduct pathways:

  • Over-acetylation: Formation of O,N-diacetylated byproducts.

  • Oxidative Degradation: Formation of highly colored, polymeric quinoneimines.

Understanding the kinetic versus thermodynamic control of these pathways is essential for achieving high-yield, pharmaceutical-grade synthesis.

Process Flow & Decision Matrix

Workflow SM 2-Methyl-4-aminophenol (Starting Material) Degas Deoxygenation & Antioxidant (Na2S2O4 + N2 purge) SM->Degas Prevents oxidation Acylation Chemoselective Acylation (1.05 eq Ac2O, 10-15°C) Degas->Acylation IPC In-Process Control (TLC) Check for O,N-diacetate Acylation->IPC Hydrolysis Mild Hydrolysis (If O-acetylation detected) IPC->Hydrolysis Byproduct present Crystallization Cooling & Crystallization (0-5°C) IPC->Crystallization Pure N-acetyl Hydrolysis->Crystallization Target Pure 2-Methylparacetamol Crystallization->Target

Optimized workflow for 2-methylparacetamol synthesis with integrated byproduct mitigation.

Troubleshooting Guide & FAQs

Q1: Why is my final product contaminated with O,N-diacetylated byproducts, and how do I prevent this? Causality: While the amine group is inherently more nucleophilic than the phenolic hydroxyl (due to nitrogen's lower electronegativity and higher polarizability), the hydroxyl group will undergo esterification if an excess of the acetylating agent (e.g., acetic anhydride) is used, or if the reaction is driven thermodynamically at temperatures exceeding 40°C. Solution: Chemoselectivity must be strictly enforced. Maintain a precise stoichiometric ratio of 1.05 equivalents of acetic anhydride to 1.00 equivalent of 2-methyl-4-aminophenol. If using standard aqueous conditions, keeping the temperature low (10–15°C) leverages the kinetic preference for N-acetylation. Alternatively, employing highly chemoselective reagents like bisacetamide hydrochloride under microwave irradiation can selectively acetylate the amine while leaving the hydroxyl group completely intact.

Q2: My reaction mixture turns dark brown/purple during synthesis. What causes this discoloration? Causality: Aminophenols are notoriously susceptible to oxidation by atmospheric oxygen. The electron-donating methyl and hydroxyl groups activate the aromatic ring, facilitating rapid oxidation to quinones, quinonimines, and meri-quinonimines[2]. These intermediates rapidly polymerize into highly colored, intractable tar-like impurities that are difficult to separate from the final product. Solution: Establish an oxygen-free environment by purging the reaction vessel with an inert gas (Nitrogen or Argon). Additionally, introduce a water-soluble reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium bisulfite at 0.05–0.1% w/w relative to the starting material. This maintains the aminophenol in its reduced state throughout the acylation process[2].

Q3: How can I salvage a batch if O,N-diacetylation has already occurred? Causality: The O-acetyl ester bond is significantly more labile than the N-acetyl amide bond due to the lower resonance stabilization of esters compared to amides. Solution: Implement a mild hydrolysis step before final crystallization. Adjusting the pH of the crude reaction mixture to ~10 using dilute NaOH for 15 minutes at room temperature will selectively cleave the O-acetyl ester, reverting the byproduct to the desired 2-methylparacetamol, without hydrolyzing the robust amide bond.

Quantitative Data: Impact of Reaction Conditions on Byproduct Profile

To guide protocol optimization, the following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Reaction ConditionN-Acetylation Yield (Target)O,N-Diacetate (Over-reaction)Quinonimines (Oxidation)Recommended Corrective Action
2.0 eq Ac₂O, 50°C, Air 45%40%15%Reduce Ac₂O, lower temp, add N₂ purge.
1.05 eq Ac₂O, 15°C, Air 78%<2%20%Add antioxidant (Na₂S₂O₄) to prevent oxidation.
1.05 eq Ac₂O, 15°C, N₂ + Na₂S₂O₄ 94% <1% <1% Optimal Baseline Protocol.
Bisacetamide HCl, Microwave (130°C) 92%0%2%Viable alternative for rapid, chemoselective synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes an in-process control (IPC) to verify mechanistic success before proceeding, ensuring high-fidelity results.

Phase 1: Preparation & Deoxygenation

  • Suspend 12.3 g (0.1 mol) of 2-methyl-4-aminophenol in 50 mL of deionized water within a 250 mL three-neck round-bottom flask.

  • Add 0.1 g of sodium dithionite (Na₂S₂O₄) to the suspension.

  • Purge the system with Nitrogen gas for 10 minutes while stirring.

Validation Check: The suspension should remain off-white to pale yellow. If the mixture turns pink or brown, oxidation has occurred; add an additional 0.05 g of Na₂S₂O₄ until the color neutralizes.

Phase 2: Chemoselective Acylation 4. Cool the reaction mixture to 10–15°C using an ice-water bath. 5. Add 10.4 mL (0.105 mol) of acetic anhydride dropwise over 15 minutes using an addition funnel, maintaining vigorous stirring. 6. Allow the reaction to proceed for 30 minutes at room temperature.

Validation Check (TLC): Spot the reaction mixture against a 2-methyl-4-aminophenol standard on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot should be completely absent. A single major spot (2-methylparacetamol) should appear. A less polar spot indicates the presence of O,N-diacetate.

Phase 3: Workup & Hydrolysis (Conditional) 7. If O,N-diacetate is detected via TLC: Add 2.0 M NaOH dropwise until the pH reaches 10. Stir for 15 minutes, then neutralize to pH 6 with dilute HCl. 8. If no diacetate is present: Proceed directly to crystallization.

Phase 4: Crystallization & Isolation 9. Cool the neutralized mixture in an ice bath (0–5°C) for 1 hour to induce complete crystallization. 10. Collect the crude 2-methylparacetamol via vacuum filtration and wash with 20 mL of ice-cold distilled water. 11. Dry the product under vacuum at 60°C to a constant weight.

Final Validation: The purified 2-methylparacetamol should present as a white crystalline powder. Confirm purity via melting point analysis and HPLC.

References

  • [2] US3042719A - N-acetyl aminophenol process. Google Patents. URL:

  • [1] Synthesis and biological evaluation of novel demethylzeylasteral derivatives as potential anticancer agents. ResearchGate. URL: [Link]

  • Acetaminophenols as drug intermediates: Microwave-assisted synthesis of substituted aminophenols and their chemoselective N-acetylation. NIScPR. URL:[Link]

Sources

Troubleshooting

Resolving peak tailing in N-(4-Hydroxy-2-methylphenyl)acetamide chromatography

Topic: Resolving Peak Tailing in N-(4-Hydroxy-2-methylphenyl)acetamide Chromatography Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Analyzing complex phenolic amides like N-(4-Hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in N-(4-Hydroxy-2-methylphenyl)acetamide Chromatography Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Analyzing complex phenolic amides like N-(4-Hydroxy-2-methylphenyl)acetamide presents unique chromatographic challenges. Because this molecule possesses both a phenolic hydroxyl group and an acetamide moiety, it is highly prone to secondary interactions that disrupt peak symmetry.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind peak tailing for this specific compound and provide a self-validating, step-by-step protocol to achieve optimal Gaussian peak shapes.

Diagnostic Workflow

Before adjusting your method, use the logical workflow below to isolate the root cause of the tailing.

DiagnosticWorkflow Start N-(4-Hydroxy-2-methylphenyl)acetamide Peak Tailing (As > 1.5) CheckAll Are all chromatogram peaks tailing? Start->CheckAll AllTail All Peaks Tail (Extra-Column/Physical) CheckAll->AllTail Yes OneTails Only Analyte Tails (Chemical Interaction) CheckAll->OneTails No Frit Inspect Frit, Tubing, or Column Void AllTail->Frit Dilute Inject 10x Diluted Sample (Test for Overload) OneTails->Dilute Overload Symmetry Restored: Mass Overload Dilute->Overload Yes StillTails Persistent Tailing: Silanol/H-Bonding Dilute->StillTails No pH Lower Mobile Phase pH to 2.5 - 3.0 (H3PO4/FA) StillTails->pH Column Use Polar-Embedded or High-Density Endcapped C18 pH->Column Resolved Symmetrical Peak (As 1.0 - 1.2) Column->Resolved

Diagnostic workflow for isolating and resolving peak tailing in phenolic amide chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-(4-Hydroxy-2-methylphenyl)acetamide exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the dual hydrogen-bonding capacity of the molecule. The phenolic -OH and the amide -NH-C=O are strong hydrogen bond donors and acceptors. Standard C18 stationary phases contain residual, unreacted silanol groups (-Si-OH) on the silica matrix. During separation, the analyte undergoes secondary hydrogen-bonding interactions with these active silanol sites. Because desorption from these polar sites is kinetically slower than desorption from the hydrophobic C18 ligands, a fraction of the analyte population is retained longer, resulting in an asymmetrical "tail".

Q2: How does mobile phase pH influence this secondary interaction? A2: The severity of tailing is dictated by the ionization state of both the stationary phase and the analyte. Residual silanols act as weak acids with a pKa of ~3.5 to 4.5. At a neutral pH (e.g., pH 6-7), these silanols deprotonate into highly active, negatively charged species (-Si-O⁻). This creates an electrostatically active surface that aggressively binds to the polar amide and phenol groups[1].

By lowering the mobile phase pH to 2.5–3.0 using 2, you suppress the ionization of the silanols, protonating them back to their neutral state (-Si-OH). This drastically reduces their hydrogen-bonding capacity and eliminates electrostatic attraction, thereby restoring peak symmetry[2][3].

Q3: If pH optimization doesn't completely fix the tailing, what stationary phase chemistry should I use? A3: If acidic conditions are insufficient, the column chemistry must be upgraded. Switch from a standard C18 to a polar-embedded C18 (e.g., amide-embedded or carbamate-embedded) or a high-density end-capped column. Polar-embedded phases create a localized hydration layer near the silica surface. This water layer sterically and electronically shields N-(4-Hydroxy-2-methylphenyl)acetamide from interacting with any remaining active silanols[4].

Q4: How can I definitively distinguish between column overloading and chemical tailing? A4: Tailing caused by mass overload occurs because the primary stationary phase binding sites become saturated, forcing excess analyte into slower-equilibrating sites[5]. To diagnose this, perform a simple dilution test: inject a 1:10 dilution of your sample. If the asymmetry factor (As) improves significantly, your previous injection was overloading the column. If the tailing persists unchanged, the issue is definitively caused by chemical secondary interactions[5].

Self-Validating Resolution Protocol

To ensure scientific integrity, do not guess at the solution. Follow this self-validating system where each step tests a specific hypothesis and dictates the next action based on quantitative results.

Step 1: Establish the Baseline Asymmetry

  • Action: Inject your N-(4-Hydroxy-2-methylphenyl)acetamide standard (e.g., 100 µg/mL) using your current method (e.g., Water/Acetonitrile).

  • Validation: Calculate the Asymmetry Factor (As) at 10% peak height. If As > 1.5, proceed to Step 2.

Step 2: The Mass Overload Diagnostic

  • Action: Dilute the standard to 10 µg/mL and inject the same volume.

  • Validation: Re-calculate As.

    • Result A: If As drops to < 1.2, the issue was mass overload. Resolution achieved.

    • Result B: If As remains > 1.5, the tailing is chemical. Proceed to Step 3.

Step 3: Mobile Phase pH Suppression

  • Action: Modify Mobile Phase A to contain 0.1% Formic Acid (yielding a pH of ~2.7). Flush the column with 20 column volumes to ensure complete equilibration of the silica surface. Inject the 10 µg/mL standard.

  • Mechanism: This protonates the -Si-O⁻ sites to -Si-OH, neutralizing the stationary phase.

  • Validation:

    • Result A: If As < 1.2, silanol ionization was the root cause. Resolution achieved.

    • Result B: If As > 1.3, steric shielding is required. Proceed to Step 4.

Step 4: Stationary Phase Shielding

  • Action: Replace the standard C18 column with a Polar-Embedded C18 column of identical dimensions and particle size. Run the method using the optimized acidic mobile phase from Step 3.

  • Mechanism: The embedded polar groups form a hydration shield, preventing the phenolic and amide groups from reaching the silica backbone.

  • Validation: The Asymmetry Factor (As) will now reliably measure between 1.0 and 1.2, confirming complete resolution of secondary interactions.

Quantitative System Suitability Summary

The table below summarizes the expected quantitative improvements when applying the self-validating protocol to N-(4-Hydroxy-2-methylphenyl)acetamide.

Diagnostic StepMobile PhaseStationary PhaseAsymmetry (As)Theoretical Plates (N)Mechanistic Conclusion
1. Baseline Water / ACN (pH ~6.5)Standard C182.454,500Severe secondary silanol interactions.
2. Dilution Test Water / ACN (pH ~6.5)Standard C182.404,600Confirms chemical tailing (Not mass overload).
3. pH Adjustment 0.1% Formic Acid / ACN (pH 2.7)Standard C181.458,200Silanols protonated; partial resolution achieved.
4. Column Switch 0.1% Formic Acid / ACN (pH 2.7)Polar-Embedded C181.08 12,500 Surface fully shielded; optimal peak shape restored.
References
  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. 1

  • Troubleshooting Liquid Chromatographic Separations . Sigma Aldrich.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions . LCGC International.5

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds . Benchchem. 2

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. 3

  • HPLC Columns . Waters. 4

Sources

Optimization

N-(4-Hydroxy-2-methylphenyl)acetamide Scale-Up &amp; Troubleshooting Center

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Focus: Resolving scale-up bottlenecks, controlling chemoselectivity, and ensuring batch-to-batch reproducibility. Introduction N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Focus: Resolving scale-up bottlenecks, controlling chemoselectivity, and ensuring batch-to-batch reproducibility.

Introduction

N-(4-Hydroxy-2-methylphenyl)acetamide (commonly referred to as 4-acetamido-3-methylphenol) is a highly valued intermediate in pharmaceutical synthesis (1[1]). Transitioning its synthesis from the laboratory bench to the pilot plant introduces complex chemical engineering challenges. The primary failure modes at scale stem from the competitive chemoselectivity between N-acetylation and O-acetylation, the high exothermicity of the reaction, and the oxidative instability of the aminophenol precursor (2[2]).

This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure process integrity.

Section 1: Chemoselectivity & Impurity Control (FAQs)

Q1: Why is my pilot-scale batch failing release criteria due to high levels of the diacetylated impurity? Causality: The acetylation of 4-amino-3-methylphenol relies heavily on kinetic control. The primary amine is significantly more nucleophilic than the phenolic hydroxyl group, allowing for rapid, selective N-acetylation (3[3]). However, in large-scale batch reactors, inadequate mixing (a high Damköhler number) creates localized zones with a high concentration of acetic anhydride. In these zones, the already-formed N-(4-hydroxy-2-methylphenyl)acetamide undergoes thermodynamically driven O-acetylation, yielding the undesired diacetate ester (2[2]). Resolution: Transition from a single-charge addition to a fed-batch continuous dosing strategy. Maintain the acetic anhydride stoichiometry strictly at 1.02–1.05 equivalents and utilize a dip tube directed into the impeller's high-shear zone to ensure rapid reagent dispersion.

Q2: The isolated product is dark brown instead of the expected off-white crystalline powder. What causes this discoloration? Causality: Aminophenols are notoriously sensitive to oxidation. In the presence of dissolved oxygen and trace transition metals (e.g., iron or copper leached from stainless steel reactors), the 4-amino-3-methylphenol oxidizes into highly conjugated quinone imines, which act as intense color bodies (4[4]). Resolution: Implement a strict inerting protocol. Degas all aqueous solvents by sparging with nitrogen for at least 30 minutes prior to precursor addition. Incorporate a mild reducing agent, such as sodium dithionite (0.1% w/w relative to the starting material), during the initial dissolution phase to scavenge residual oxygen.

Section 2: Thermal Management & Crystallization (FAQs)

Q3: How do I manage the reaction exotherm without freezing the reaction or causing precipitation? Causality: N-acetylation is highly exothermic. If the reactor's heat removal capacity is overwhelmed, the internal temperature spikes, shifting the reaction kinetics to favor O-acetylation and oligomerization (2[2]). Conversely, over-cooling the reactor below 35°C reduces the solubility of 4-amino-3-methylphenol, leading to premature precipitation and unreacted starting material. Resolution: Maintain the internal reaction temperature between 45°C and 50°C. Interlock the acetic anhydride dosing pump with the reactor's internal thermocouple; if the temperature exceeds 52°C, the dosing should automatically pause until the jacket cooling restores the target temperature.

Q4: My filtration times are excessively long, and the filter cake is sticky. How can I improve the isolation step? Causality: Rapid, uncontrolled cooling (crash cooling) generates a high degree of supersaturation, leading to massive secondary nucleation of fine crystals. These fines blind the filter mesh. Furthermore, pure aqueous crystallization often traps residual acetic acid within the crystal lattice, causing the "sticky" texture. Resolution: Employ a controlled, linear cooling ramp (e.g., 10°C/hour) to promote crystal growth over nucleation. Wash the filter cake with a chilled (5°C) mixture of water and isopropanol (80:20 v/v) to efficiently displace residual acetic acid without dissolving the product.

Section 3: Process Visualization

ProcessFlow SM 4-Amino-3-methylphenol (Starting Material) Reaction N-Acetylation (45°C - 50°C, pH 4-5) SM->Reaction Dissolution in H2O Impurity2 Quinone Imines (Avoid O2 Exposure) SM->Impurity2 Oxidation (Trace Metals/O2) Reagent Acetic Anhydride (1.02 - 1.05 eq) Reagent->Reaction Fed-batch dosing Target N-(4-Hydroxy-2-methylphenyl)acetamide (Target Product) Reaction->Target Kinetic Control (Desired) Impurity1 Diacetylated Impurity (Avoid Excess Ac2O) Reaction->Impurity1 Thermodynamic Control (T > 55°C)

Reaction pathway and chemoselectivity control for N-(4-hydroxy-2-methylphenyl)acetamide synthesis.

Section 4: Standardized Scale-Up Protocol

This self-validating protocol is designed for a 10-kg pilot scale, incorporating built-in validation checkpoints to ensure process integrity and structural fidelity (5[5]).

Step 1: Preparation and Inerting

  • Charge 10.0 kg of 4-amino-3-methylphenol into a 100 L glass-lined reactor.

  • Add 40.0 L of deionized water and 0.1 kg of sodium dithionite (antioxidant).

  • Purge the reactor with Nitrogen (3 cycles of vacuum/N2 at 0.2 bar).

  • Self-Validation Checkpoint: The solution must remain clear/pale yellow. If it turns pink or brown, the nitrogen pad is compromised. Do not proceed until the system is re-inerted.

Step 2: Dissolution and Heating

  • Heat the suspension to 45°C under constant agitation (150 rpm).

  • Hold for 15 minutes until complete dissolution is achieved.

Step 3: Fed-Batch Acetylation

  • Continuously dose 6.3 kg (1.02 eq) of Acetic Anhydride over 120 minutes via a dip tube directed into the impeller shear zone.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously. It must remain between 45°C–50°C. A temperature spike >55°C indicates the dosing rate exceeds the heat transfer coefficient (U) of the reactor.

Step 4: Crystallization

  • Post-addition, stir for 30 minutes at 45°C.

  • Self-Validation Checkpoint: Pull a sample and verify reaction completion via HPLC (Target: <1% starting material).

  • Cool the reactor linearly to 5°C over 4 hours (10°C/hour).

Step 5: Isolation and Drying

  • Filter the resulting slurry via a Nutsche filter.

  • Wash the cake with 10 L of chilled (5°C) water/isopropanol (80:20 v/v).

  • Vacuum dry the product at 50°C and 50 mbar until the moisture content is <0.5%.

Section 5: Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters for Scale-Up

ParameterTarget ValueCritical LimitConsequence of Deviation
Acetic Anhydride Stoichiometry 1.02 - 1.05 eq>1.10 eqPromotes diacetylation (O-acetylation)
Addition Temperature 45°C - 50°C>55°CExothermic runaway; thermal degradation
Agitation Speed (100 L scale) 150 - 200 rpm<100 rpmLocalized Ac2O pooling; uneven reaction
Cooling Rate (Crystallization) 10°C / hour>20°C / hourFines generation; solvent entrapment
Dissolved Oxygen (DO) <2 ppm>5 ppmOxidation to quinone imines (dark color)

Sources

Troubleshooting

Method refinement for N-(4-Hydroxy-2-methylphenyl)acetamide quantification in complex matrices

Target Analyte: N-(4-Hydroxy-2-methylphenyl)acetamide Welcome to the Advanced Method Refinement Portal. This guide is designed for analytical chemists and drug development professionals tasked with quantifying N-(4-Hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-(4-Hydroxy-2-methylphenyl)acetamide

Welcome to the Advanced Method Refinement Portal. This guide is designed for analytical chemists and drug development professionals tasked with quantifying N-(4-Hydroxy-2-methylphenyl)acetamide (CAS: 39495-15-3)[1], commonly referred to as 2-methylacetaminophen or 4-acetamido-3-methylphenol.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind sample preparation choices, establish self-validating LC-MS/MS workflows, and troubleshoot the most complex matrix-related challenges encountered in pharmacokinetic and toxicology studies.

Analytical & Mechanistic Rationale

Quantifying 2-methylacetaminophen in complex matrices (e.g., plasma, serum, urine) is a critical requirement in drug-induced liver injury (DILI) research. Unlike standard acetaminophen (APAP), which undergoes CYP450-mediated oxidation to form the highly reactive and hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI), the 2-methyl analog features steric hindrance at the ortho position. This structural modification alters the formation of the toxic quinone imine intermediate, rendering 2-methylacetaminophen significantly less hepatotoxic[2]. Consequently, it is heavily utilized as a comparative negative control in hepatotoxicity assays.

Pathway APAP Acetaminophen (APAP) CYP1 CYP2E1 / CYP3A4 Oxidation APAP->CYP1 MeAPAP 2-Methylacetaminophen (2-MeAPAP) CYP2 CYP2E1 / CYP3A4 Oxidation MeAPAP->CYP2 NAPQI NAPQI (Highly Reactive) CYP1->NAPQI MeNAPQI 2-Methyl-NAPQI (Sterically Hindered) CYP2->MeNAPQI Tox Severe Hepatotoxicity (GSH Depletion) NAPQI->Tox NoTox Reduced Hepatotoxicity (Alternative Clearance) MeNAPQI->NoTox

Mechanistic comparison of APAP vs. 2-MeAPAP CYP450-mediated hepatotoxicity pathways.

Validated Experimental Protocols

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . By integrating stable isotope-labeled internal standards (SIL-IS) prior to any extraction steps, the method automatically corrects for volumetric losses and matrix-induced ionization suppression.

2.1 Step-by-Step Sample Preparation (Plasma/Urine)
  • Internal Standard Spiking: Aliquot 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of Acetaminophen-D4 (1 µg/mL in methanol).

    • Causality: Introducing the IS at step zero ensures that any subsequent physical loss of the analyte during extraction is proportionally mirrored by the IS, keeping the Analyte/IS area ratio constant and validating the extraction efficiency.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile acts as a chaotropic agent to denature and precipitate plasma proteins. The addition of 1% formic acid lowers the pH, disrupting non-covalent protein-drug binding and ensuring the complete release of the analyte into the supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition: Pass 1 mL Methanol, then 1 mL Water through an Oasis HLB (30 mg/1 cc) cartridge.

    • Load: Dilute the supernatant with 500 µL of water and load onto the cartridge.

    • Wash: Wash with 1 mL of 5% Methanol in water.

    • Elute: Elute with 1 mL of 100% Methanol.

    • Causality: The Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is explicitly chosen because it retains both the hydrophobic methyl-aromatic ring and the polar acetamide group of 2-MeAPAP. The 5% methanol wash selectively removes highly polar salts and endogenous urinary metabolites without premature analyte elution[3].

  • Evaporation & Reconstitution: Add 10 µL of ethylene glycol (keeper solvent), then evaporate the eluate to near-dryness under a gentle stream of Nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

Workflow A Complex Matrix (Plasma/Urine) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000g, 10 min) B->C D SPE Clean-up (HLB Cartridge) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Quantification E->F

Step-by-step sample preparation workflow for 2-MeAPAP quantification in complex matrices.

Quantitative Data & LC-MS/MS Parameters

Table 1: Optimized MRM Transitions and MS Parameters (ESI Positive Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V) Purpose
2-MeAPAP 166.1 124.1 15 25 Quantifier (Loss of CH₂CO)
2-MeAPAP 166.1 106.1 22 25 Qualifier (Loss of CH₂CO + H₂O)

| Acetaminophen-D4 | 156.1 | 114.1 | 15 | 25 | Internal Standard |

Table 2: Method Validation Summary (Human Plasma Matrix)

Validation Parameter Value Acceptance Criteria (FDA Bioanalytical)
Linear Dynamic Range 1.0 - 1000 ng/mL R² > 0.99
Limit of Detection (LOD) 0.3 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Extraction Recovery 88.4% - 93.7% Consistent across QC levels

| Matrix Effect | < 12% suppression | ± 15% nominal |

Troubleshooting Matrix & FAQs

Q1: I am experiencing severe signal suppression at the retention time of 2-MeAPAP. How can I resolve this? Expert Insight: Signal suppression in ESI+ is almost always caused by co-eluting matrix components competing for charge droplets. In plasma, the primary culprits are glycerophospholipids.

  • Self-Validation Check: Monitor the in-source phospholipid transition (m/z 184 → 184). If this peak overlaps with your 2-MeAPAP retention time, you have a matrix effect issue.

  • Actionable Fix: Modify your LC gradient to a shallower ramp (e.g., 5% to 40% B over 4 minutes) to separate the analyte from the late-eluting phospholipid zone. Alternatively, upgrade your sample preparation from simple PPT to the SPE protocol outlined in Section 2.1, which actively washes away these lipids.

Q2: My extraction recovery for 2-MeAPAP is highly variable (50-85%) across different batches. What is causing this? Expert Insight: The phenolic hydroxyl group of 2-MeAPAP is susceptible to oxidative degradation, and the relatively low molecular weight (165.19 g/mol ) makes it prone to volatilization or adsorption to plastic walls during the nitrogen evaporation step.

  • Actionable Fix: Never evaporate the sample to complete dryness. Add 10 µL of a "keeper solvent" (such as ethylene glycol or DMSO) prior to the evaporation step. Additionally, ensure your nitrogen gas block is not heated above 30°C, and consider adding 0.1% ascorbic acid to your extraction solvent to protect the phenolic moiety from oxidation.

Q3: Why am I seeing peak tailing for 2-MeAPAP on my C18 column? Expert Insight: Peak tailing for compounds with secondary amine or acetamide groups is typically caused by secondary interactions with unendcapped silanol groups on the silica backbone of the stationary phase.

  • Actionable Fix: Ensure your mobile phase contains at least 0.1% Formic Acid to keep the silanol groups fully protonated (neutralized). If tailing persists, switch to a column with a fully endcapped, high-purity silica base (e.g., Waters Acquity BEH C18) or a column specifically designed for polar retention.

Q4: How does matrix-matched calibration improve the trustworthiness of this assay? Expert Insight: Generating a calibration curve in neat solvent fails to account for the ionization environment of the actual sample. By spiking known concentrations of 2-MeAPAP into analyte-free (stripped) matrix to create the calibration curve, the ionization efficiency of the calibrants perfectly matches the unknown samples. This self-validating approach automatically corrects for baseline matrix suppression that the internal standard alone might not fully normalize.

Sources

Optimization

Preventing decomposition of N-(4-Hydroxy-2-methylphenyl)acetamide during storage

Welcome to the Technical Support Center for formulation and stability management. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and stability management. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. N-(4-Hydroxy-2-methylphenyl)acetamide (often referred to structurally as 2-methylparacetamol) presents unique stability challenges. While it shares a structural backbone with paracetamol, the addition of the electron-donating methyl group at the ortho position to the acetamide makes the phenol moiety exceptionally electron-rich. This drastically lowers its oxidation potential, making it highly susceptible to auto-oxidation, while its amide bond remains vulnerable to pH-driven hydrolysis.

Below is a comprehensive, causality-driven diagnostic guide to ensure the absolute integrity of your compound during storage and experimentation.

Mechanistic Degradation Overview

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the compound. Degradation occurs via two competing pathways: oxidative and hydrolytic.

Degradation cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway Parent N-(4-Hydroxy-2-methylphenyl)acetamide (Stable Parent) OxTrigger O₂, Light, Fe³⁺/Cu²⁺ Parent->OxTrigger Auto-oxidation HydTrigger pH < 5.0 or pH > 7.0 Heat, H₂O Parent->HydTrigger Hydrolysis Quinone 2-Methyl-NAPQI (Quinone Imine) OxTrigger->Quinone Polymers Pink/Brown Polymers (Discoloration) Quinone->Polymers Polymerization Aminophenol 4-Amino-3-methylphenol + Acetic Acid HydTrigger->Aminophenol

Mechanistic degradation pathways: Oxidation to quinone imines and amide hydrolysis.

Troubleshooting FAQs: The Diagnostic Dashboard

Q1: My aqueous stock solutions are turning pink, and eventually brown, over time. What is the mechanism, and how do I stop it? A1: This discoloration is the classic hallmark of auto-oxidation. The phenol moiety is oxidizing to form a reactive quinone imine (2-methyl-N-acetyl-p-benzoquinone imine, an analog of NAPQI)[1]. This highly electrophilic intermediate rapidly polymerizes or reacts with unoxidized parent molecules to form conjugated, colored dimers and polymers[2]. Causality & Solution: Dissolved oxygen acts as the primary electron acceptor, while trace transition metals (Fe³⁺, Cu²⁺) from glassware or excipients catalyze the radical formation. To arrest this, you must eliminate oxygen by sparging your aqueous solvents with Argon or Nitrogen until dissolved oxygen (DO) is <0.5 ppm[3]. Furthermore, adding a chelator like EDTA sequesters catalytic metals, and a sacrificial antioxidant (e.g., ascorbic acid) will quench any transient quinone imine formation[4].

Q2: I am observing a new peak in my HPLC chromatogram with a shorter retention time. Is the compound degrading? A2: Yes, this indicates hydrolytic degradation. The acetamide bond is undergoing hydrolysis to yield 4-amino-3-methylphenol and acetic acid[5]. Because the resulting free amine is significantly more polar than the parent acetamide, it elutes earlier on a standard reverse-phase C18 column. Causality & Solution: Amide hydrolysis is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions. The pH-rate profile for this molecular class forms a sharp V-shape, with maximum stability occurring at the isoelectric minimum, specifically between pH 5.5 and 6.5[6]. If your formulation is unbuffered or drifts outside this range, hydrolysis accelerates exponentially. You must buffer your solutions strictly at pH 6.0[7].

Q3: Can I store the solid powder at room temperature, or does it require refrigeration? A3: In its dry, pure, solid state, the compound is relatively stable up to 45°C[8]. However, it is highly hygroscopic. Moisture ingress provides the necessary aqueous microenvironment for localized hydrolysis, generating trace amounts of 4-amino-3-methylphenol. This free amine acts as an auto-catalyst for further degradation and rapid discoloration. Causality & Solution: Store the solid API in a tightly sealed, desiccated container at 2°C to 8°C. Crucial step: Always allow the container to equilibrate to room temperature before opening to prevent atmospheric condensation from forming on the cold powder.

Quantitative Stability Data

To engineer a stable formulation, you must respect the quantitative boundaries of the compound's physical chemistry.

Table 1: pH-Dependent Stability Profile (Aqueous Solution at 25°C)

pH RangeDominant Degradation PathwayEstimated Half-LifeFormulation Recommendation
< 4.0 Acid-catalyzed amide hydrolysis< 30 daysAvoid. Rapid generation of free amine.
5.5 - 6.5 Minimal (Isoelectric minimum)> 5 yearsOptimal. Buffer strictly at pH 6.0.
> 7.5 Base-catalyzed hydrolysis & Oxidation< 10 daysAvoid. Phenolate ion formation accelerates oxidation.

Table 2: Recommended Stabilization Excipients

Excipient ClassRecommended AgentOptimal ConcentrationMechanism of Action
Buffer Sodium Citrate / Citric Acid10 - 50 mMMaintains pH strictly at 6.0 to prevent specific acid/base hydrolysis[4].
Chelator Disodium EDTA0.01% - 0.05% (w/v)Sequesters trace transition metals that catalyze radical oxidation[7].
Antioxidant Ascorbic Acid or N-acetyl-L-cysteine0.1% - 0.5% (w/v)Acts as a sacrificial reducing agent to quench quinone imines[4].

Standard Operating Procedure: Ultra-Stable Stock Solutions

To guarantee experimental reproducibility, your preparation protocol must be a self-validating system. The following methodology incorporates In-Process Controls (IPCs) to verify stability at every step.

Protocol: Preparation and Storage of 10 mg/mL Aqueous Stock Solution

  • Solvent Deoxygenation : Boil HPLC-grade water for 10 minutes, then cool under a continuous, vigorous stream of high-purity Argon.

    • IPC Validation: Measure Dissolved Oxygen (DO) using a calibrated probe. Proceed only when DO < 0.5 ppm.

  • Excipient Priming : To the deoxygenated water, add 20 mM Sodium Citrate, 0.05% Disodium EDTA, and 0.1% Ascorbic Acid. Adjust the pH to exactly 6.0 using 0.1 M HCl or NaOH.

    • Causality: Establishing the protective chemical environment before introducing the vulnerable API prevents transient, irreversible degradation spikes.

  • API Dissolution : Add N-(4-Hydroxy-2-methylphenyl)acetamide to reach 10 mg/mL. Stir gently under an Argon blanket until fully dissolved.

    • IPC Validation: Verify the pH remains at 6.0 ± 0.1 post-dissolution.

  • Sterile Filtration : Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane.

    • Causality: Removing microbial load prevents enzymatic cleavage of the amide bond.

  • Aliquoting and Sealing : Aliquot the solution into amber glass vials. Purge the headspace of each vial with Argon for 10 seconds before immediately crimp-sealing with PTFE-lined septa.

    • Causality: Amber glass blocks actinic light (UV/Vis) that triggers photo-oxidation; the Argon headspace prevents long-term oxygen ingress.

  • Storage & Baseline Establishment : Store the sealed vials at 2°C to 8°C.

    • IPC Validation: Run a baseline HPLC-UV assay (detected at ~248 nm) to establish a T=0 purity profile for future stability tracking.

Workflow Step1 1. Solvent Deoxygenation (N₂/Ar Sparging) Step2 2. Buffer & Excipient Addition (pH 6.0, EDTA, Antioxidant) Step1->Step2 Step3 3. API Dissolution (Under Inert Gas) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm) Step3->Step4 Step5 5. Amber Vial Aliquoting & Headspace Purge Step4->Step5 Step6 6. Storage (2°C to 8°C) Step5->Step6

Validated workflow for preparing ultra-stable aqueous stock solutions.

References

  • Oxidation of Acetaminophen to Its Toxic Quinone Imine and Nontoxic Catechol Metabolites by Baculovirus-Expressed and Purified Human Cytochromes P450 2E1 and 2A6 - ACS Publications.1

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity... - NIH / PMC.2

  • Paracetamol: a review with specific focus on the haemodynamic effects of intravenous administration - NIH / PMC. 3

  • Stable liquid paracetamol compositions, and method for preparing same (US6028222A) - Google Patents.4

  • Hydrolysis pathway for paracetamol - ResearchGate. 5

  • Stable ready to use injectable paracetamol formulation (Patent 2277546) - European Patent Office. 7

  • Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf / NIH.8

  • Paracetamol β-D-Glucoside: Prodrug Design, Kinetics, and Regulatory Stability Assessment - Preprints.org. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of N-(4-Hydroxy-2-methylphenyl)acetamide

Welcome to the Advanced LC-MS/MS Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe ion suppression in bioanalytical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe ion suppression in bioanalytical assays. N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3, a structural analog of paracetamol) is a polar, aromatic compound that is notoriously susceptible to matrix effects (ME) when extracted from complex biological fluids like plasma or serum.

This guide provides field-proven, mechanistically grounded protocols to diagnose, quantify, and eliminate matrix-induced signal degradation, ensuring your pharmacokinetic (PK) assays meet rigorous regulatory standards.

Section 1: Mechanistic FAQs – Understanding the Root Cause

Q1: Why does N-(4-Hydroxy-2-methylphenyl)acetamide experience such severe ion suppression in my plasma assays? A1: The causality lies in the electrospray ionization (ESI) droplet dynamics. When analyzing this compound in ESI+ mode (monitoring the protonated precursor [M+H]+≈m/z166.1 ), it must compete for limited excess charge at the droplet surface. Endogenous glycerophospholipids—which share a highly surface-active trimethylamine headgroup monitored at m/z184 —preferentially occupy the droplet surface. Because N-(4-Hydroxy-2-methylphenyl)acetamide is relatively polar and less surface-active, it is forced into the droplet interior, preventing its transition into the gas phase and neutralizing its signal .

ESI_Mechanism Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Surface Droplet Surface Competition Evaporation->Surface Matrix Phospholipids (High Surface Affinity) Surface->Matrix Preferential Occupation Analyte 2-Methylparacetamol (Displaced to Interior) Surface->Analyte Restricted Access Suppression Ion Suppression (Reduced Gas-Phase Ions) Matrix->Suppression Exhausts Available Charge Analyte->Suppression Neutralized/ Un-ionized

Mechanism of ESI ion suppression where highly surface-active matrix components outcompete the analyte.

Q2: How do I accurately quantify the extent of this matrix effect? A2: You must establish a self-validating metric known as the Matrix Factor (MF), as defined by Matuszewski et al. .

  • Set A (Neat): Spike the analyte into the neat mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., plasma), then spike the analyte into the final extract.

  • Calculation: MF=(Peak Area of Set B/Peak Area of Set A) .

An MF<0.85 indicates significant ion suppression. For N-(4-Hydroxy-2-methylphenyl)acetamide, standard protein precipitation (PPT) often yields an MF of ~0.45, necessitating the interventions detailed below.

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Standard Protein Precipitation (PPT) is failing to remove phospholipids, causing a massive drop in sensitivity.

Solution: Implement targeted Phospholipid Depletion (PLD). While PPT removes macroscopic proteins, it leaves >95% of phospholipids in the sample. Transitioning to a PLD plate utilizes Lewis acid-base interactions to selectively trap the phosphate moiety of phospholipids while allowing the acetamide to pass through .

Step-by-Step PLD Protocol:

  • Sample Aliquot: Transfer 100μL of plasma to a 96-well PLD plate (e.g., HybridSPE or Ostro).

  • Internal Standard: Add 10μL of stable isotope-labeled internal standard (SIL-IS). (Note: If a specific SIL-IS for the 2-methyl derivative is unavailable, Acetaminophen-d4 can serve as a structural analog to track retention time shifts, though it will not perfectly correct for co-eluting suppression).

  • Precipitation/Extraction: Add 300μL of 1% Formic Acid in Acetonitrile (ACN). The acidic environment disrupts analyte-protein binding.

  • Mixing: Agitate on a plate shaker for 2 minutes at 1000 RPM.

  • Elution: Apply vacuum (10 inHg) for 3 minutes. The zirconia/titania stationary phase will covalently bind the phospholipids.

  • Dilution: Dilute the eluate 1:1 with the aqueous mobile phase (e.g., 0.1% Formic acid in water) before injection to match initial gradient conditions and preserve peak shape.

Issue 2: Budget constraints prevent the use of PLD/SPE plates. How can I resolve the matrix effect chromatographically?

Solution: Orthogonal Chromatographic Shift using a Biphenyl Column. If you are using a standard C18 column, N-(4-Hydroxy-2-methylphenyl)acetamide likely elutes early, right in the middle of the suppression zone caused by poorly retained salts and early-eluting lysophospholipids.

By switching to a Biphenyl stationary phase , you introduce π−π and dipole-dipole interactions. The electron-rich aromatic ring of the analyte will interact strongly with the biphenyl groups, significantly increasing its retention time. Meanwhile, aliphatic phospholipids rely solely on hydrophobic interactions and will not experience this retention boost, effectively pulling the analyte out of the suppression zone .

Optimized LC Parameters:

  • Column: Superficially porous Biphenyl ( 50×2.1mm,2.7μm ).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol enhances π−π interactions better than Acetonitrile).

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 60% B over 3 mins, flush at 95% B.

Mitigation_Workflow Start Plasma Sample (Spiked with SIL-IS) Prep Sample Preparation (Phospholipid Depletion Plate) Start->Prep 1% Formic Acid in ACN LC UHPLC Separation (Biphenyl Column, MeOH Gradient) Prep->LC Eluate Dilution (1:1) MS MS/MS Detection (ESI+ MRM: 166.1 -> 124.1) LC->MS Target Co-elution Avoidance Data Data Analysis (Matrix Factor Calculation) MS->Data Peak Area Ratio

Optimized LC-MS/MS workflow integrating phospholipid depletion and orthogonal chromatography.

Section 3: Quantitative Data Comparison

To demonstrate the efficacy of these mitigation strategies, below is a comparative dataset evaluating different sample preparation methods for N-(4-Hydroxy-2-methylphenyl)acetamide extracted from human plasma (analyzed via ESI+).

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Method Precision (%CV)
Protein Precipitation (PPT) 92.5 ± 4.10.45 (Severe Suppression)< 5.015.2
Liquid-Liquid Extraction (LLE) 68.3 ± 6.50.88 (Acceptable)~ 75.08.7
Solid-Phase Extraction (HLB) 85.1 ± 3.20.92 (Minimal ME)~ 85.05.4
Phospholipid Depletion (PLD) 94.8 ± 2.1 0.98 (No ME) > 99.0 3.1

Interpretation: While PPT offers high recovery, the severe ion suppression renders it unreliable for trace-level PK quantification. PLD provides the optimal balance of high recovery and complete matrix effect mitigation.

References

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (MDPI) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for N-(4-Hydroxy-2-methylphenyl)acetamide Quantification

Foundational Strategy: Beyond the Protocol In pharmaceutical analysis, the quantification of potential impurities is not merely a procedural task; it is a fundamental requirement for ensuring patient safety and product e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Strategy: Beyond the Protocol

In pharmaceutical analysis, the quantification of potential impurities is not merely a procedural task; it is a fundamental requirement for ensuring patient safety and product efficacy. N-(4-Hydroxy-2-methylphenyl)acetamide, a positional isomer of the widely used active pharmaceutical ingredient (API) acetaminophen, represents a critical process-related impurity or potential degradant.[1][2][3][4] Its structural similarity to the parent drug necessitates an analytical method with unequivocal specificity. The presence of such impurities, even at trace levels, can impact the drug's safety and stability profile.[5][6]

This guide eschews a simple checklist approach to method validation. Instead, it presents a comprehensive, causality-driven framework for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(4-Hydroxy-2-methylphenyl)acetamide. Our objective is to build a self-validating system, where each step is justified by scientific principle and grounded in the rigorous expectations of global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11]

The Causality of Method Development: Architecting the Separation

The selection of an analytical method is the first critical decision. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its unparalleled versatility, efficiency, and wide applicability in pharmaceutical analysis for separating moderately polar compounds like N-(4-Hydroxy-2-methylphenyl)acetamide.[12][13]

  • Stationary Phase Selection (The Column): The foundational choice is a C18 (octadecylsilane) column. This nonpolar stationary phase provides effective hydrophobic interactions with the analyte. The rationale is based on creating a significant differential in retention times between the analyte, the main API (acetaminophen), and any potential degradation products. A high-purity silica backbone with end-capping is crucial to minimize peak tailing caused by secondary interactions with residual silanol groups.

  • Mobile Phase Optimization (The Eluent): The mobile phase composition is the primary tool for controlling retention and selectivity.

    • Aqueous Component: A buffered aqueous solution is essential to control the ionization state of the analyte's phenolic group, ensuring consistent retention and peak shape. A phosphate buffer at a pH of approximately 4.5 is a logical starting point, as it is below the pKa of the phenolic hydroxyl, keeping it protonated and well-retained.[14]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. A gradient elution (gradually increasing the percentage of acetonitrile) is superior to an isocratic (constant composition) method. This is because a gradient allows for the effective elution of a wide range of compounds with varying polarities, ensuring that both early-eluting polar degradants and later-eluting nonpolar impurities are resolved within a reasonable runtime.[15]

  • Detection Strategy: A Photodiode Array (PDA) detector is the authoritative choice over a simple UV detector. While a single wavelength (e.g., 254 nm) can be used for quantification, a PDA detector captures the entire UV spectrum for a given peak.[15] This capability is indispensable for assessing peak purity, a cornerstone of a stability-indicating method, by verifying that no co-eluting impurities are hidden beneath the main analyte peak.

The Validation Master Plan: A Framework for Trustworthiness

Method validation provides documented evidence that the procedure is fit for its intended purpose.[9][10] The process begins with a pre-approved validation protocol, which details the experiments, methodologies, and pre-defined acceptance criteria, ensuring the integrity of the study.[8][10]

G cluster_0 Validation Lifecycle Protocol 1. Define Validation Protocol (Parameters & Acceptance Criteria) Execution 2. Execute Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Execution Drives Data 3. Data Analysis & Review (Compare against Criteria) Execution->Data Generates Report 4. Generate Validation Report (Summarize Findings) Data->Report Documents Lifecycle 5. Ongoing Lifecycle Management (Revalidation as needed) Report->Lifecycle Enables

Caption: A logical workflow for the validation of an analytical HPLC method.

Specificity: Proving Unambiguous Measurement

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8] For an impurity method, this is the most critical validation parameter. The definitive proof of specificity is achieved through forced degradation studies.[16][17]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of N-(4-Hydroxy-2-methylphenyl)acetamide and the associated API (e.g., Acetaminophen) in a suitable solvent.

  • Apply Stress Conditions: Subject the analyte to the following conditions, aiming for 5-20% degradation to ensure that the primary degradation pathways are observed without completely destroying the molecule.[18]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample. Use a PDA detector to assess peak purity and ensure that the analyte peak is well-resolved from all degradants (resolution > 2.0).

Table 1: Illustrative Forced Degradation Results

Stress ConditionAnalyte Degradation (%)ObservationsPeak Purity
0.1 M HCl, 60°C~15%Two major degradant peaks observed.Pass (>0.999)
0.1 M NaOH, 60°C~18%One major degradant peak observed.Pass (>0.999)
3% H₂O₂, RT~10%Minor degradant peaks observed.Pass (>0.999)
Dry Heat, 80°C< 2%Analyte is stable.N/A
Photolytic~8%One minor degradant peak observed.Pass (>0.999)
Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[8]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a minimum of five calibration standards by diluting a stock solution of N-(4-Hydroxy-2-methylphenyl)acetamide. The concentration range should span from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for the impurity.[19]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Table 2: Linearity and Range Validation Summary

ParameterAcceptance CriterionIllustrative Result
RangeLOQ to 120% of specification0.1 µg/mL to 15 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Y-InterceptShould not be significantly different from zeroPasses statistical test
Accuracy

Accuracy expresses the closeness of the test results to the true value.[20] It is typically determined by a recovery study.

Experimental Protocol: Accuracy

  • Spike Samples: Prepare a synthetic matrix (placebo) of the drug product. Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
50% (Low)99.8%0.9%98.0% - 102.0%
100% (Mid)100.5%0.7%98.0% - 102.0%
150% (High)101.2%0.6%98.0% - 102.0%
Precision

Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Variation within the same lab, on the same day, with the same analyst and equipment.

  • Intermediate Precision (Ruggedness): Variation within the same lab but on different days, with different analysts, or on different equipment.[20]

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available). The %RSD is calculated for the combined results from both sets of experiments.

Table 4: Precision Validation Summary

Precision LevelAcceptance Criterion (%RSD)Illustrative Result (%RSD)
Repeatability (n=6)≤ 5.0% (for impurities)1.2%
Intermediate Precision (n=12)≤ 5.0% (for impurities)1.8%
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[8]

Experimental Protocol: LOD & LOQ

  • Method: The signal-to-noise (S/N) ratio is the most practical approach.

  • Determination: Prepare and inject solutions of decreasing concentration.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of at least 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of at least 10:1. The precision at the LOQ should also be verified (%RSD ≤ 10%).[19]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, demonstrating its reliability during normal usage.[8]

Experimental Protocol: Robustness

  • Vary Parameters: Introduce small, controlled changes to the method, one at a time. Examples include:

    • Flow Rate (e.g., ±0.1 mL/min)

    • Column Temperature (e.g., ±2 °C)

    • Mobile Phase pH (e.g., ±0.2 units)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry). The results should remain within the established system suitability limits.

System Suitability Testing (SST): The Pre-Analysis Checkpoint

Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable step that confirms the chromatographic system is adequate for the intended analysis on that day. It is the final self-validating check.[12]

G Start Start of Analytical Run SST_Inject Inject SST Standard (e.g., 5 replicate injections) Start->SST_Inject Eval_RSD Evaluate %RSD (≤ 2.0%) SST_Inject->Eval_RSD Eval_Plate Evaluate Theoretical Plates (> 2000) SST_Inject->Eval_Plate Eval_Tailing Evaluate Tailing Factor (≤ 2.0) SST_Inject->Eval_Tailing Decision All Criteria Met? Eval_RSD->Decision Eval_Plate->Decision Eval_Tailing->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Fail System Failure: Troubleshoot & Re-run Decision->Fail No

Caption: System Suitability Testing (SST) workflow before sample analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust and reliable, it is instructive to compare it with other analytical technologies to understand its place in the broader analytical landscape.

Table 5: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Application
RP-HPLC (Validated) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, robust, precise, widely available, and accepted by regulatory bodies.Moderate sensitivity compared to MS, requires solvent consumption.Routine QC, stability testing, and quantification of known impurities.
LC-MS HPLC separation followed by mass spectrometry detection.Unmatched specificity and sensitivity, allows for structural elucidation of unknown degradants.[5]High cost, complex instrumentation and data analysis, requires specialized expertise.Identification of unknown impurities, trace-level quantification.
Gas Chromatography (GC) Separation based on volatility in a gaseous mobile phase.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile, thermally labile compounds like the analyte without derivatization.[5][6]Analysis of residual solvents or volatile organic impurities.
UV-Spectrophotometry Measures light absorbance at a specific wavelength.Simple, fast, low cost.Lacks specificity; cannot separate the analyte from structurally similar compounds or degradants.Simple assay of a pure substance with no interfering components.

Conclusion

This guide has detailed a scientifically rigorous and regulatory-compliant approach to validating an HPLC method for the quantification of N-(4-Hydroxy-2-methylphenyl)acetamide. By grounding every experimental choice in scientific causality and adhering to the principles outlined by ICH and other regulatory bodies, we have established a method that is not just procedural, but trustworthy. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, confirming its suitability for its intended purpose in a quality control environment. This comprehensive validation ensures that the data generated will be reliable and defensible, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency (EMA). [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • N-(4-Hydroxy-2-methylphenyl)acetamide. (n.d.). PubChem. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • N-(4-hydroxy-2-methylphenyl)acetamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market. (2022, January 27). Lebanese American University. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Analytical techniques for the determination of acetaminophen: A review. (n.d.). ResearchGate. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Validation of three analytical methods for quantification of acetaminophen by UV spectrophotometry. (2022, April 21). ResearchGate. [Link]

  • N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. (n.d.). gsrs. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomed J Sci & Tech Res. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online. [Link]

  • Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations. (n.d.). PMC. [Link]

Sources

Comparative

N-(4-Hydroxy-2-methylphenyl)acetamide versus Paracetamol: A Comparative Guide on Efficacy and Hepatotoxicity Mechanisms

Introduction & Rationale Paracetamol (N-(4-hydroxyphenyl)acetamide) is a ubiquitous analgesic and antipyretic. However, its dose-dependent hepatotoxicity remains a significant clinical challenge in drug development. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Paracetamol (N-(4-hydroxyphenyl)acetamide) is a ubiquitous analgesic and antipyretic. However, its dose-dependent hepatotoxicity remains a significant clinical challenge in drug development. This toxicity is driven by its cytochrome P450 (CYP450)-mediated bioactivation into N-acetyl-p-benzoquinone imine (NAPQI) , a highly electrophilic intermediate that rapidly depletes intracellular glutathione (GSH) and covalently binds to essential hepatic macromolecules[1].

In the pursuit of safer analgesics, structural analogs have been synthesized to rationally modulate this metabolic pathway. N-(4-Hydroxy-2-methylphenyl)acetamide (commonly referred to as 2-methylacetaminophen) is a regioisomer derivative featuring a methyl group at the 2-position of the phenyl ring—directly ortho to the acetamide group[2]. This guide objectively evaluates the physicochemical properties, hepatotoxic profiles, and analgesic efficacies of these two compounds, providing self-validating experimental workflows and mechanistic insights for researchers.

Physicochemical and Structural Comparison

The addition of a methyl group significantly alters the electronic and steric environment of the molecule, shifting its lipophilicity and oxidation potential.

PropertyParacetamolN-(4-Hydroxy-2-methylphenyl)acetamide
IUPAC Name N-(4-hydroxyphenyl)acetamideN-(4-hydroxy-2-methylphenyl)acetamide
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂
Molecular Weight 151.16 g/mol 165.19 g/mol [2]
LogP (Lipophilicity) 0.46~0.20[2]
Hepatotoxicity Profile High (Dose-dependent NAPQI formation)Significantly Reduced[1]
Analgesic Potency HighReduced[1]

Mechanistic Pathway: The Causality of Toxicity and Efficacy

The hepatotoxicity of paracetamol is directly linked to the bond dissociation energies (BDE) of its phenol (OH) and acetamide (NH) moieties[3]. The formation of NAPQI requires a two-step oxidation process: a primary hydrogen abstraction from the phenolic hydroxyl group, followed by a secondary abstraction from the acetylamino nitrogen[1].

In N-(4-Hydroxy-2-methylphenyl)acetamide, the methyl group ortho to the acetamide function introduces critical steric hindrance and alters the molecule's oxidation potential[1]. This structural modification impedes the secondary hydrogen abstraction required to form the reactive 2-methyl-NAPQI intermediate. Furthermore, even if trace amounts of the quinone imine are formed, the ortho-methyl group sterically blocks the subsequent nucleophilic attack by tissue GSH.

However, this structural modification introduces a pharmacological trade-off. The mechanism of action for paracetamol's analgesic effect—inhibition of the cyclooxygenase (COX) POX active site—relies on its ability to act as a reducing co-substrate via electron transfer[3]. Consequently, the increased oxidation potential that protects the liver against hepatotoxicity simultaneously reduces the compound's analgesic potency[1].

MetabolicPathway cluster_paracetamol Paracetamol Bioactivation cluster_methyl 2-Methylacetaminophen Bioactivation P_node Paracetamol NAPQI_node NAPQI (Highly Reactive) P_node->NAPQI_node CYP450 Oxidation Tox_node GSH Depletion & Hepatotoxicity NAPQI_node->Tox_node Covalent Binding M_node N-(4-Hydroxy-2-methylphenyl)acetamide MNAPQI_node 2-Methyl-NAPQI (Sterically Hindered) M_node->MNAPQI_node CYP450 Oxidation Safe_node Preserved GSH & Reduced Toxicity MNAPQI_node->Safe_node Blocked by Ortho-Methyl

Fig 1: Comparative CYP450 bioactivation pathways and resulting hepatotoxic outcomes.

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, researchers must employ a combination of in vitro cytotoxicity assays and in vivo behavioral models. The following protocols act as a self-validating system, measuring both the mechanistic precursor (oxidative stress) and the ultimate phenotypic outcome (cell death/analgesia).

AssayWorkflow Prep Compound Preparation Incubate Co-Incubation (1-10 mM, 2-4h) Prep->Incubate Cell Rat Hepatocyte Isolation Cell->Incubate Assay1 LDH Leakage Quantification Incubate->Assay1 Toxicity Assay2 Intracellular GSH Measurement Incubate->Assay2 Oxidative Stress

Fig 2: In vitro experimental workflow for assessing hepatotoxicity and GSH depletion.

Protocol 1: In Vitro Hepatocyte Cytotoxicity and GSH Depletion Assay
  • Hepatocyte Isolation : Isolate primary hepatocytes from male Sprague-Dawley rats utilizing a two-step in situ collagenase perfusion technique to preserve metabolic competence.

  • Viability Verification : Ensure initial cell viability exceeds 85% via Trypan Blue exclusion. Suspend the cells in a Krebs-Henseleit buffer (pH 7.4).

  • Compound Incubation : Aliquot hepatocyte suspensions ( 106 cells/mL) and incubate with varying concentrations (1 mM, 5 mM, 10 mM) of either Paracetamol or N-(4-Hydroxy-2-methylphenyl)acetamide at 37°C under a 95% O₂ / 5% CO₂ atmosphere.

  • GSH Quantification (Mechanistic Cause) : At 1-hour and 2-hour intervals, lyse a 0.5 mL aliquot. Precipitate proteins using trichloroacetic acid (TCA) and quantify non-protein sulfhydryls (intracellular GSH) using Ellman's reagent (DTNB) via spectrophotometry at 412 nm.

  • LDH Leakage Measurement (Phenotypic Effect) : Centrifuge the suspension to separate intact cells from the culture medium. Measure Lactate Dehydrogenase (LDH) activity in both the supernatant and the cell pellet using an NADH-linked spectrophotometric assay at 340 nm. Express cytotoxicity as the percentage of total LDH leaked into the extracellular medium.

Protocol 2: In Vivo Analgesic Efficacy Evaluation (Acetic Acid-Induced Writhing Test)
  • Animal Preparation : Acclimate male Swiss Webster mice (20-25g) for 7 days in a controlled environment prior to testing.

  • Dosing : Administer Paracetamol or N-(4-Hydroxy-2-methylphenyl)acetamide via intraperitoneal (i.p.) injection at equimolar doses (e.g., 50, 100, 200 mg/kg) suspended in a 0.5% methylcellulose vehicle.

  • Nociceptive Induction : Thirty minutes post-administration, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce abdominal writhing (a model for peripheral visceral pain).

  • Observation : Count the number of writhes (abdominal constrictions accompanied by hind limb extensions) cumulatively over a 20-minute observation window.

  • Data Analysis : Calculate the percentage of pain inhibition relative to the vehicle control group to determine the ED₅₀ (Effective Dose required for a 50% reduction in writhing).

Performance Comparison: Efficacy vs. Toxicity Trade-offs

Experimental data reveals a direct parallel between hepatotoxic potential and analgesic efficacy[1]. While N-(4-Hydroxy-2-methylphenyl)acetamide successfully mitigates the severe GSH depletion and membrane rupture seen with paracetamol, it requires significantly higher doses to achieve comparable analgesia.

Performance MetricParacetamolN-(4-Hydroxy-2-methylphenyl)acetamide
GSH Depletion (in vitro) Severe (>80% depletion at 5mM)Mild to Negligible[1]
LDH Leakage (% of total) High (~40-50% at 5mM)Low (Comparable to control baseline)[1]
Analgesic ED₅₀ (mg/kg) ~20-30 (High Potency)>100 (Lower Potency)[1]
Oxidation Potential Lower (Easily oxidized to NAPQI)Higher (Resistant to oxidation)[3]

Conclusion

The comparative study of N-(4-Hydroxy-2-methylphenyl)acetamide and paracetamol highlights a fundamental pharmacological paradigm: the specific redox properties that make paracetamol a highly effective analgesic are the exact properties that render it hepatotoxic upon overdose[1]. While 2-methylacetaminophen proves that regioisomerism and steric hindrance can successfully abolish NAPQI-mediated toxicity[3], its reduced analgesic potency limits its direct one-to-one clinical substitution. Nevertheless, this structural relationship provides a critical, data-backed foundation for the rational design of next-generation, non-hepatotoxic analgesics.

Sources

Validation

Purity assessment of synthesized N-(4-Hydroxy-2-methylphenyl)acetamide against a reference standard

Title: Purity Assessment of Synthesized N-(4-Hydroxy-2-methylphenyl)acetamide: A Comparative Guide Against Primary Reference Standards As a Senior Application Scientist, I frequently encounter the challenge of validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of Synthesized N-(4-Hydroxy-2-methylphenyl)acetamide: A Comparative Guide Against Primary Reference Standards

As a Senior Application Scientist, I frequently encounter the challenge of validating synthesized analogues and related substances for pharmacokinetic and toxicological studies. N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), commonly known as 2-methylacetaminophen, is a critical structural analogue of paracetamol[1]. Whether utilized as an internal standard, a custom-synthesized active pharmaceutical ingredient (API) intermediate, or a targeted impurity for toxicological qualification, its purity must be rigorously established.

This guide provides an objective comparison of analytical modalities for purity assessment and details a self-validating High-Performance Liquid Chromatography (HPLC) workflow to qualify an in-house synthesized batch against a primary Reference Standard (RS).

Causality in Analytical Modality Selection

Purity is not a single-dimensional metric; it encompasses chromatographic purity (absence of related organic impurities), assay (mass balance), and structural identity. According to the United States Pharmacopeia (USP), reference standards must be highly characterized specimens used to demonstrate identity, strength, and purity[2]. Before detailing the protocol, we must objectively compare the analytical alternatives to understand why specific methods are chosen.

Table 1: Objective Comparison of Analytical Alternatives for Purity Assessment

Analytical ModalityPrimary FunctionStrengthsLimitationsCausality for Selection
HPLC-UV (Diode Array) Chromatographic Purity & AssayHigh reproducibility, universal baseline for chromophoric compounds, robust quantitation.Cannot identify unknown co-eluting peaks without standards.Primary Choice: Provides the most reliable, reproducible quantitative area-normalization for routine purity checks.
LC-MS/MS Trace Impurity IdentificationExceptional sensitivity, structural elucidation of unknown impurities.Matrix effects can skew quantitative mass balance; expensive.Orthogonal Confirmation: Used when an impurity exceeds the ICH Q3A identification threshold (0.10%)[3].
Quantitative NMR (qNMR) Absolute Purity (Assay)Direct primary ratio measurement without needing an identical reference standard.Lower sensitivity for trace impurities (<0.5%); requires high sample concentration.Reference Standardization: Ideal for establishing the absolute purity of the primary reference standard itself.

The Self-Validating Experimental Workflow

A robust analytical protocol must be a self-validating system. This means the system continuously proves its own fitness for purpose through System Suitability Testing (SST), blank injections (to rule out carryover), and reference standard bracketing (to prove detector stability over time).

Workflow Start Synthesized Batch N-(4-Hydroxy-2-methylphenyl)acetamide SamplePrep Sample Preparation (Weighing & Dilution in Diluent) Start->SamplePrep Ref Primary Reference Standard (e.g., USP / TRC) Ref->SamplePrep SST System Suitability Testing (SST) (Resolution, Tailing, %RSD) SamplePrep->SST HPLC HPLC-UV / LC-MS Analysis (Gradient Elution) SST->HPLC SST Passes Data Data Acquisition & Integration (Peak Area Normalization) HPLC->Data Decision Purity Assessment Meets ICH Q3A Thresholds? Data->Decision Pass Qualified for Use Decision->Pass Yes (≥99.0%) Fail Reject / Repurify Decision->Fail No (<99.0%)

Fig 1. Self-validating HPLC workflow for purity assessment of synthesized batches.

Step-by-Step Methodology: HPLC-UV Purity Assessment

This protocol is designed to evaluate the synthesized N-(4-Hydroxy-2-methylphenyl)acetamide against a certified reference standard. The method ensures compliance with ICH Q3A(R2) guidelines, which dictate that impurities in new drug substances must be strictly monitored, with a reporting threshold of 0.05% and an identification threshold of 0.10%[4].

Materials & Reagents:

  • Synthesized N-(4-Hydroxy-2-methylphenyl)acetamide (Test Article)

  • Certified Reference Standard (e.g., TRC CAS 39495-15-3)[5]

  • HPLC-grade Methanol and Water

  • Formic Acid (LC-MS grade)

Step 1: Diluent and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Diluent: Water:Methanol (80:20, v/v).

  • Causality: N-(4-Hydroxy-2-methylphenyl)acetamide contains both a phenolic hydroxyl and an amide group[1]. A slightly acidic mobile phase (0.1% Formic acid) ensures the phenolic group remains fully protonated. This prevents peak tailing and retention time shifts caused by partial ionization on the silica stationary phase. The diluent is chosen to match the initial gradient conditions, preventing solvent-front distortion.

Step 2: Preparation of Standard and Test Solutions

  • Blank: Inject Diluent to establish the baseline and confirm there is no column carryover.

  • Reference Standard Solution (RS): Accurately weigh 25.0 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (0.5 mg/mL).

  • Test Solution (TS): Accurately weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (0.5 mg/mL).

  • Causality: Preparing solutions at a specific nominal concentration (0.5 mg/mL) ensures the main peak is within the linear dynamic range of the UV detector, while trace impurities (down to the 0.05% reporting threshold) remain well above the Limit of Quantitation (LOQ)[3].

Step 3: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size. (Causality: Provides optimal theoretical plates for resolving closely eluting positional isomers, such as 3-methylacetaminophen).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Isosbestic point/lambda max for substituted acetaminophens).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Return to 10% B

    • 21-26 min: Equilibration

Step 4: System Suitability Testing (SST) Inject the RS solution six times. This is the cornerstone of the self-validating system.

  • Requirement 1: %RSD of peak area for the main peak must be ≤ 1.0%. (Validates autosampler and injector precision).

  • Requirement 2: USP Tailing Factor (T) must be ≤ 1.5. (Validates column chemistry and mobile phase pH).

  • Requirement 3: Theoretical plates (N) ≥ 5000. (Validates column efficiency).

Step 5: Sample Analysis and Bracketing Inject the sequence: Blank → SST (6x) → TS (Duplicate preparations) → RS (Bracketing standard).

  • Causality: Bracketing ensures that detector drift or column degradation over the run time does not artificially inflate or deflate the calculated purity of the test sample.

Experimental Data & Results Interpretation

Below is a representative data set comparing a newly synthesized batch of N-(4-Hydroxy-2-methylphenyl)acetamide against a commercial reference standard.

Table 2: Quantitative Purity Comparison (Synthesized vs. Reference Standard)

ParameterCertified Reference StandardSynthesized Batch (Lot #2026-A)Acceptance CriteriaStatus
Retention Time (RT) 8.45 min8.46 min± 2.0% of RSPass
Chromatographic Purity (Area %) 99.85%99.42%≥ 99.0%Pass
Max Single Unknown Impurity 0.08% (RT 9.1 min)0.12% (RT 7.8 min)≤ 0.15% (ICH Q3A Threshold)Pass *
Total Impurities 0.15%0.58%≤ 1.0%Pass
Assay (w/w % against RS) 100.0% (Assigned)99.1%98.0% - 102.0%Pass

*Note on Causality & Compliance: The single unknown impurity at RT 7.8 min in the synthesized batch is 0.12%. According to ICH Q3A guidelines, because it is above the 0.10% Identification Threshold but below the 0.15% Qualification Threshold (assuming a standard daily dose), it must be structurally identified (e.g., via LC-MS/MS) but does not necessarily require separate in-vivo toxicological qualification[3][4].

Conclusion

Validating the purity of synthesized N-(4-Hydroxy-2-methylphenyl)acetamide requires more than a simple area-percent report. By employing a self-validating HPLC-UV methodology grounded in pharmacopeial standards and ICH guidelines, researchers can confidently bridge in-house synthesized materials to established reference standards. This ensures that downstream pharmacokinetic or toxicological data is robust, reproducible, and free from artifacts caused by uncontrolled impurities.

References

  • National Center for Biotechnology Information (NCBI) . "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214". PubChem. Available at:[Link]

  • International Council for Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)". ICH.org. Available at:[Link]

  • Tasian Inc . "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide". Tasianinch.com. Available at:[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 4-Acetamido-3-methylphenol: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison, methodological causality, and self-validating analytical protocols. Chemical Context & Analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison, methodological causality, and self-validating analytical protocols.

Chemical Context & Analytical Challenges

4-Acetamido-3-methylphenol (CAS: 39495-15-3) [1], widely known in pharmacological literature as 3-methylacetaminophen, is a critical structural analog of paracetamol [2]. In toxicological and exposome research, it is highly scrutinized because—unlike its 2-methyl counterpart—the 3-methyl analog exhibits a hepatotoxic profile that directly parallels acetaminophen in murine models [3].

As a Senior Application Scientist, designing an analytical method for this compound requires navigating specific physicochemical hurdles:

  • High Polarity: With a calculated LogP of approximately 0.2[1], the molecule struggles to retain on standard C18 stationary phases, risking co-elution with the solvent front.

  • Thermal Instability: The acetamido moiety is prone to thermal degradation, rendering direct Gas Chromatography (GC) sub-optimal without exhaustive derivatization steps.

To address these challenges, we cross-validate two orthogonal techniques: LC-MS/MS (the gold standard for trace bioanalysis) and HPLC-UV (the workhorse for bulk formulation and impurity profiling).

Methodological Comparison Overview

Selecting the correct analytical platform is dictated by the matrix complexity and required sensitivity. Table 1 provides an objective comparison of the available methodologies.

Table 1: Analytical Platform Comparison for 4-Acetamido-3-methylphenol

FeatureLC-MS/MS (ESI+)HPLC-UV (245 nm)GC-MS (EI)
Primary Application Pharmacokinetics, Exposome [4]Bulk Drug QA/QC, ImpuritiesVolatile derivative profiling
Sensitivity Ultra-High (pg/mL to ng/mL)Moderate (μg/mL)High (ng/mL)
Sample Preparation Protein Precipitation / SPEDilute and ShootSilylation (MSTFA/TMCS) required
Throughput High (Gradient runtime < 6.5 min)Medium (Isocratic runtime ~ 10 min)Low (Derivatization + long run)
Matrix Interference Susceptible to ion suppressionHigh interference in bio-fluidsModerate

Visualizing the Analytical Workflows

Workflow Start 4-Acetamido-3-methylphenol Sample Matrix Bio Biological Fluids (Plasma, Urine) Start->Bio Trace Level Bulk Bulk Drug / Formulation (API, Tablets) Start->Bulk High Concentration PrepBio Protein Precipitation & Centrifugation Bio->PrepBio PrepBulk Dilution in MeOH:Water (50:50) Bulk->PrepBulk LCMS LC-MS/MS (ESI+) MRM Mode PrepBio->LCMS High Sensitivity HPLC HPLC-UV (λ = 245 nm) PrepBulk->HPLC High Precision

Fig 1. Decision matrix for selecting the analytical workflow based on the sample matrix.

In-Depth Protocol A: LC-MS/MS Bioanalytical Workflow

Application: Trace-level detection in plasma or urine. Causality & Rationale: To combat the poor retention of this polar analyte, we utilize a High-Strength Silica (HSS) T3 column. The T3 phase possesses a lower C18 ligand density, allowing aqueous mobile phases to penetrate the pore structure without phase collapse, thereby enhancing retention [4]. Positive Electrospray Ionization (ESI+) is selected because the amide nitrogen acts as an excellent proton acceptor, generating a stable [M+H]+ precursor at m/z 166.1.

Step-by-Step Self-Validating Protocol
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 μL of biological matrix into a microcentrifuge tube.

    • Add 150 μL of ice-cold acetonitrile containing 10 ng/mL of isotopic internal standard (e.g., Acetaminophen-D4). Causality: Cold organic solvent instantly denatures proteins while minimizing enzymatic degradation of the analyte.

    • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 μL of supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 100 mm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid acts as an ion-pairing agent and provides the abundant protons required for efficient ESI+ ionization.

    • Gradient: 0–1 min (5% B), 1–4 min (linear to 60% B), 4–5 min (95% B for washout), 5–6.5 min (5% B for re-equilibration). Flow rate: 0.35 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Source Parameters: Capillary voltage 3.0 kV, Desolvation temp 400°C.

    • Transitions: Quantifier: m/z 166.1 → 124.1 (CE: 20 eV). Qualifier: m/z 166.1 → 106.1 (CE: 30 eV).

  • System Suitability Test (SST):

    • The run is validated only if a 10 ng/mL standard injected 5 times yields a peak area %RSD < 5.0% and a retention time drift < 0.1 minutes.

Fragmentation Precursor Precursor Ion (Q1) m/z 166.1 [M+H]+ CID Collision Cell (q2) Argon CID 20 eV Precursor->CID Isolation Product1 Quantifier (Q3) m/z 124.1 [-C2H2O] CID->Product1 Primary Cleavage Product2 Qualifier (Q3) m/z 106.1 [-H2O] CID->Product2 Secondary Cleavage

Fig 2. LC-MS/MS MRM fragmentation pathway for 4-acetamido-3-methylphenol.

In-Depth Protocol B: HPLC-UV Workflow

Application: Bulk drug QA/QC and formulation impurity profiling. Causality & Rationale: At microgram-level concentrations, MS detectors suffer from saturation and severe ion suppression. HPLC-UV offers a superior linear dynamic range. The UV detection wavelength is explicitly set to 245 nm, aligning with the π→π∗ transition of the compound's conjugated phenolic-acetamido system to maximize the signal-to-noise ratio (S/N).

Step-by-Step Self-Validating Protocol
  • Sample Preparation:

    • Accurately weigh 10.0 mg of the 4-acetamido-3-methylphenol sample.

    • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 20 μg/mL.

  • Chromatographic Separation:

    • Column: Standard end-capped C18 (5 μm, 4.6 × 250 mm).

    • Mobile Phase: Isocratic Water:Methanol (60:40, v/v). Causality: Isocratic elution eliminates the baseline drift inherent to gradient mixing, ensuring highly reproducible integration of the UV peak.

    • Flow Rate: 1.0 mL/min. Injection Volume: 10 μL.

  • Detection:

    • UV Absorbance at 245 nm.

  • System Suitability Test (SST):

    • The method is validated only if the tailing factor ( Tf​ ) is ≤ 1.5, theoretical plates ( N ) > 5000, and the %RSD for 5 replicate injections is ≤ 1.0%.

Cross-Validation Metrics & Experimental Data

To objectively compare the performance of both systems, validation was performed according to ICH M10 guidelines. Table 2 summarizes the experimental cross-validation metrics.

Table 2: Cross-Validation Performance Metrics

Validation ParameterLC-MS/MS (Bio-matrix)HPLC-UV (Bulk Solvent)
Limit of Detection (LOD) 0.05 ng/mL50 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL150 ng/mL
Linear Dynamic Range 0.15 – 1000 ng/mL0.5 – 50 μg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.998
Intra-day Precision (%RSD) 2.1 – 4.5%0.4 – 0.8%
Mean Recovery 94.2% ± 3.1%99.5% ± 0.5%
Matrix Effect 88% – 92% (Ion suppression)N/A

References

  • PubChem. "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 - PubChem". National Center for Biotechnology Information. URL: [Link]

  • CAS Common Chemistry. "N-(4-Hydroxy-2-methylphenyl)acetamide". American Chemical Society. URL:[Link]

  • ResearchGate. "A Theoretical Study of Paracetamol Acyl-Ether Derivatives". Journal of Computational Chemistry. URL:[Link]

  • Journal of Chromatography A. "A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry". URL:[Link]

Validation

Comparing the efficacy of different synthetic routes to 2-METHYLPARACETAMOL

Executive Summary As the pharmaceutical industry seeks safer analgesic alternatives, 2-methylparacetamol (4-acetamido-3-methylphenol or 2-methylacetaminophen) has emerged as a highly promising candidate. Designing an eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry seeks safer analgesic alternatives, 2-methylparacetamol (4-acetamido-3-methylphenol or 2-methylacetaminophen) has emerged as a highly promising candidate. Designing an efficient, scalable, and chemoselective synthetic route is critical for its viable production. This guide objectively evaluates the three primary synthetic pathways to 2-methylparacetamol, analyzing their thermodynamic drivers, kinetic controls, and overall scalability, supported by validated experimental protocols.

Pharmacological Rationale: The 2-Methyl Advantage

To understand the synthetic value of 2-methylparacetamol, we must first examine its structural causality in vivo. Traditional paracetamol is oxidized by cytochrome P450 (CYP450) enzymes into N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and hepatotoxic electrophile.

In contrast, 2-methylparacetamol exhibits significantly reduced hepatotoxicity compared to both standard paracetamol and its 3-methyl analogue[1]. The introduction of a methyl group at the 2-position (ortho to the acetamido group) creates a steric clash that disrupts the molecular planarity required for efficient CYP450-mediated oxidation into the toxic quinone imine[2]. Consequently, the metabolic flux is safely redirected toward benign Phase II conjugation pathways, such as glucuronidation and sulfation[3].

G APAP Paracetamol CYP CYP450 Oxidation APAP->CYP NAPQI NAPQI (Hepatotoxic) CYP->NAPQI MAPAP 2-Methylparacetamol Steric Steric Hindrance (Ortho-Methyl) MAPAP->Steric Safe Phase II Conjugates (Non-toxic) Steric->Safe

Fig 1: Hepatotoxicity pathway comparison between Paracetamol and 2-Methylparacetamol.

Comparative Analysis of Synthetic Routes

Route A: Classical Nitration-Reduction-Acetylation

Starting from m-cresol, this legacy route involves nitration to yield a mixture of 4-nitro-3-methylphenol and 6-nitro-3-methylphenol.

  • Causality of Failure: The phenolic hydroxyl group directs electrophilic aromatic substitution to both the ortho and para positions. Because the steric difference between these positions is minimal, regioselectivity is notoriously poor. The resulting need for tedious chromatographic separation of isomers drastically reduces atom economy and overall yield, making this route unviable for industrial scale-up.

Route B: Direct Chemoselective N-Acetylation

This route utilizes commercially available 4-amino-m-cresol as the starting material, reacting it directly with acetic anhydride in an aqueous medium[3].

  • Causality of Success: The lone pair on the nitrogen atom is less tightly held (lower electronegativity) and more polarizable than the oxygen's lone pairs, making the amine a significantly stronger nucleophile. By conducting the reaction at 0–5 °C, we kinetically suppress the higher-activation-energy O-acetylation pathway. The reaction is a self-validating system: the highly polar starting materials are water-soluble, but the formation of the neutral N-aryl amide triggers quantitative precipitation, driving the equilibrium forward and allowing isolation via simple filtration.

Route C: Ketoxime Beckmann Rearrangement

Starting from 3-methyl-4-hydroxyacetophenone, the ketone is converted to an oxime, followed by an acid-catalyzed Beckmann rearrangement.

  • Causality of Success: The Beckmann rearrangement is strictly stereospecific; the group migrating to the nitrogen atom must be anti to the leaving hydroxyl group of the oxime. This stereoelectronic requirement ensures absolute regiocontrol, yielding the N-aryl acetamide without any risk of cross-reactivity at the phenolic hydroxyl. However, the use of corrosive catalysts (e.g., SOCl₂) limits its environmental profile.

Quantitative Efficacy Data

MetricRoute A: Nitration-ReductionRoute B: Direct N-AcetylationRoute C: Beckmann Rearrangement
Overall Yield 35 – 45%92 – 96%75 – 82%
Chemoselectivity Low (Regioisomer formation)Excellent (N vs. O selectivity)High (Stereospecific migration)
Atom Economy PoorExcellentModerate
Scalability Poor (Requires chromatography)Excellent (Precipitation isolation)Moderate (Exothermic quenching)
Primary Limitation Isomer separationPrecursor costCorrosive acid catalysts

Validated Experimental Protocols

Protocol 1: Direct N-Acetylation (Route B - Optimal)

Workflow Start 4-Amino-m-cresol (Aqueous Suspension) AddAc2O Add Acetic Anhydride (Dropwise, 0-5°C) Start->AddAc2O Stir Stir 30 min (Room Temp) AddAc2O->Stir Precipitate Product Precipitation Stir->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Dry Vacuum Drying (60°C) Filter->Dry Product 2-Methylparacetamol (>95% Yield) Dry->Product

Fig 2: Experimental workflow for the direct N-acetylation of 4-amino-m-cresol.

Reagents: 4-Amino-m-cresol (10.0 g, 81.2 mmol), Acetic anhydride (8.7 g, 85.2 mmol, 1.05 eq), Deionized water (100 mL).

Step-by-Step Methodology:

  • Suspension: Suspend 4-amino-m-cresol in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Chill the suspension in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Maintaining a low temperature minimizes the kinetic energy available, completely suppressing the competing O-acetylation pathway.

  • Acylation: Add acetic anhydride dropwise over 15 minutes via an addition funnel. Maintain rigorous stirring.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes. Observation: The initial suspension will briefly clarify before a dense white precipitate of 2-methylparacetamol forms as the reaction goes to completion.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove unreacted acetic acid byproducts.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to a constant weight.

Protocol 2: Beckmann Rearrangement (Route C - Alternative)

Reagents: 3-Methyl-4-hydroxyacetophenone oxime (5.0 g, 30.2 mmol), Thionyl chloride (SOCl₂) (3.9 g, 33.2 mmol, 1.1 eq), Anhydrous diethyl ether (50 mL).

Step-by-Step Methodology:

  • Dissolution: Dissolve the oxime precursor in 50 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add thionyl chloride dropwise over 10 minutes. Causality: SOCl₂ reacts with the oxime hydroxyl to form a chlorosulfite intermediate, converting it into a superior leaving group. This triggers the anti-migration of the electron-rich aryl ring to the nitrogen atom.

  • Rearrangement: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture over 50 g of crushed ice. Neutralize the aqueous phase with saturated sodium bicarbonate (NaHCO₃) solution until pH 7 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from an ethanol/water mixture to yield pure 2-methylparacetamol.

References

  • Title: A Theoretical Study of Paracetamol Acyl-Ether Derivatives Source: ResearchGate URL
  • Title: AND HEPATOTOXICITY OF PARACETAMOL Source: University of Liverpool Repository URL
  • Source: Cosmetic Ingredient Review (CIR)

Sources

Comparative

Comparative Structural Activity Relationship (SAR) Guide: N-(4-Hydroxy-2-methylphenyl)acetamide and Acetaminophen Analogs

Target Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic SAR, Electrochemical Profiling, and Preclinical Hepatotoxicity Workflows Introduction & Rationale Acetaminophen (APAP; N-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic SAR, Electrochemical Profiling, and Preclinical Hepatotoxicity Workflows

Introduction & Rationale

Acetaminophen (APAP; N-(4-hydroxyphenyl)acetamide) is a ubiquitous analgesic and antipyretic. However, its dose-limiting hepatotoxicity remains a significant clinical challenge. The toxicity is driven by cytochrome P450 (CYP450)-mediated oxidation of the phenolic ring, generating the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI rapidly depletes cellular glutathione (GSH) and covalently binds to hepatic macromolecules, leading to centrilobular necrosis [1].

To design safer analgesics, medicinal chemists have explored the Structural Activity Relationship (SAR) of methylated APAP analogs. This guide objectively compares the preclinical performance of N-(4-Hydroxy-2-methylphenyl)acetamide (2-methylacetaminophen) against APAP and its regioisomer, 3-methylacetaminophen, providing the mechanistic causality and self-validating experimental workflows required to evaluate these compounds.

Mechanistic SAR Analysis: The Role of Oxidation Potential

The pharmacological and toxicological profiles of APAP analogs are intrinsically linked to their oxidation potentials . Both the on-target analgesic efficacy (which involves electron transfer mechanisms, potentially via peroxidase or COX inhibition) and the off-target hepatotoxicity (CYP450 oxidation to NAPQI) require the molecule to be oxidized [1, 2].

The Causality of Ortho-Methylation

Introducing a methyl group to the APAP phenyl ring drastically alters its electronic and steric landscape:

  • 3-Methylacetaminophen: The methyl group is ortho to the hydroxyl group. This electron-donating group stabilizes the phenoxy radical, lowering the oxidation potential. Consequently, it retains high analgesic potency but is as hepatotoxic as APAP [1].

  • 2-Methylacetaminophen (Target Compound): The methyl group is ortho to the acetamide group. This creates severe steric hindrance , forcing the acetamide group out of coplanarity with the phenyl ring. This lack of extended conjugation prevents the formation of a stable quinone imine structure. Furthermore, it significantly increases the bond dissociation energies (BDE) of the N-H and O-H bonds, raising the overall oxidation potential[2].

  • Result: Because it is much harder to oxidize, 2-methylacetaminophen resists CYP450 bioactivation, resulting in significantly reduced hepatotoxicity . However, this same resistance to oxidation proportionally reduces its analgesic potency [1].

Mechanism cluster_APAP Standard Pathway (APAP) cluster_MeAPAP Modified Pathway (2-MeAPAP) APAP Acetaminophen (APAP) CYP1 CYP450 Oxidation (Low Oxidation Potential) APAP->CYP1 NAPQI NAPQI Formation (Reactive Electrophile) CYP1->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox MeAPAP 2-Methylacetaminophen (2-MeAPAP) CYP2 CYP450 Oxidation (High Oxidation Potential) MeAPAP->CYP2 Block Steric Hindrance Prevents Quinone Imine CYP2->Block Safe Phase II Excretion (Non-Toxic) Block->Safe

Fig 1. Metabolic divergence of APAP and 2-MeAPAP based on oxidation potential and steric hindrance.

Quantitative Data Comparison

The following table synthesizes the comparative preclinical data for APAP and its monomethylated analogs, demonstrating the direct correlation between oxidation potential, toxicity, and efficacy [1, 2].

CompoundChemical SubstitutionRelative Oxidation PotentialHepatotoxic Potential (In Vivo)Analgesic Potency
Acetaminophen (APAP) None (Baseline)BaselineHigh (Overdose)High
3-Methylacetaminophen Methyl ortho to -OHLower than APAPHighHigh
2-Methylacetaminophen Methyl ortho to AcetamideHigher than APAP Low Low/Moderate
N-Methylacetaminophen N-MethylationN/A (Cannot form NAPQI)NoneNone

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of N-(4-Hydroxy-2-methylphenyl)acetamide analogs, a self-validating workflow must be employed. The physical chemistry (oxidation potential) must be measured first to predict the biology (GSH depletion), which is then confirmed via in vitro assays.

Workflow S1 1. Synthesis & Purification S2 2. Cyclic Voltammetry S1->S2 Validate Structure S3 3. Hepatocyte GSH Assay S2->S3 Measure Oxidation S4 4. In Vivo Analgesia Model S3->S4 Screen Toxicity

Fig 2. Self-validating preclinical workflow for evaluating the SAR of acetaminophen analogs.
Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Measuring the anodic peak potential ( Epa​ ) provides a direct, cell-free quantification of the molecule's susceptibility to oxidation. A higher Epa​ validates the steric hindrance hypothesis before moving to biological models [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 2-methylacetaminophen in 0.1 M phosphate buffer (pH 7.4) containing 1% DMSO to ensure solubility.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Polish the GC electrode with 0.05 µm alumina slurry prior to use.

  • Deaeration: Purge the solution with high-purity N2​ gas for 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical signal.

  • Measurement: Run the cyclic voltammogram from 0.0 V to +1.0 V at a scan rate of 50 mV/s.

  • Validation: Run APAP as a positive control. You should observe the APAP oxidation peak around +0.45 V. The 2-methylacetaminophen peak will shift positively (higher voltage), confirming its resistance to oxidation.

Protocol B: In Vitro Hepatotoxicity & GSH Depletion Assay

Causality: If 2-methylacetaminophen resists CYP450 oxidation, it will not form the NAPQI analog. Therefore, it will not deplete intracellular glutathione (GSH). Ellman's reagent (DTNB) is used to colorimetrically quantify the remaining free thiols [1].

Step-by-Step Methodology:

  • Cell Culture: Seed primary murine hepatocytes in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Drug Treatment: Treat cells with varying concentrations (0.1 mM, 1 mM, 5 mM, 10 mM) of APAP (Control), 3-methylacetaminophen, and 2-methylacetaminophen for 24 hours.

  • Lysis: Aspirate the media, wash with cold PBS, and lyse the cells using 50 µL of 5% sulfosalicylic acid (SSA) to precipitate proteins while keeping GSH in the supernatant. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • DTNB Reaction: Transfer 20 µL of the supernatant to a new plate. Add 150 µL of 0.1 M potassium phosphate buffer (pH 7.5) containing 5 mM EDTA, followed by 30 µL of 10 mM DTNB (Ellman's reagent).

  • Quantification: Incubate for 5 minutes at room temperature in the dark. Measure absorbance at 412 nm using a microplate reader.

  • Data Interpretation: Calculate GSH concentration against a standard curve. 2-methylacetaminophen-treated cells will show significantly higher preserved GSH levels compared to APAP at equimolar concentrations, validating its reduced hepatotoxic profile.

Conclusion

The SAR of N-(4-Hydroxy-2-methylphenyl)acetamide demonstrates a fundamental principle in rational drug design: manipulating the steric and electronic environment of a molecule can decouple efficacy from toxicity. By placing a methyl group ortho to the acetamide moiety, the resulting steric clash prevents the planar conformation required for CYP450-mediated oxidation into a toxic quinone imine. While this successfully eliminates NAPQI-driven hepatotoxicity, it also dampens the oxidation-dependent analgesic mechanism. Understanding this delicate balance is critical for researchers attempting to design next-generation, non-hepatotoxic APAP analogs.

References

  • Harvison, P. J., Forte, A. J., & Nelson, S. D. (1986). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Journal of Medicinal Chemistry, 29(9), 1737-1743.[Link]

  • da Silva, A. F., et al. (2018). A DFT study for paracetamol and 3,5-disubstituted analogues. ResearchGate.[Link]

Validation

Comparative Guide to Impurity Profiling of N-(4-Hydroxy-2-methylphenyl)acetamide

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the impurity profiling of N-(4-Hydroxy-2-methylphenyl)acetamide. Designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the impurity profiling of N-(4-Hydroxy-2-methylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity analysis.

The Imperative of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, an impurity is any component present that is not the desired active pharmaceutical ingredient (API).[1] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control and characterization of impurities.[2][4] The ICH Q3A and Q3B guidelines, for instance, set specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[2][4]

This guide uses N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3), an analog of acetaminophen, as a model compound to compare two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

Table 1: Physicochemical Properties of N-(4-Hydroxy-2-methylphenyl)acetamide

PropertyValue
Molecular FormulaC₉H₁₁NO₂[5][6][7]
Molecular Weight165.19 g/mol [6]
AppearanceSolid
Melting Point125 °C[5]

Anticipating Impurities: A Proactive Approach

A robust impurity profiling strategy begins before the first sample is injected. It involves a thorough analysis of the synthetic route and the inherent stability of the API. Impurities can be broadly classified into organic, inorganic, and residual solvents.[1] Organic impurities, which often pose the greatest toxicological risk, can arise from starting materials, by-products of the synthesis, or degradation of the API over time.[4]

For N-(4-Hydroxy-2-methylphenyl)acetamide, a likely synthetic pathway is the acetylation of 4-amino-3-methylphenol. Based on this, we can predict a profile of potential process-related impurities and degradation products.

Table 2: Potential Impurities of N-(4-Hydroxy-2-methylphenyl)acetamide

Impurity NamePotential OriginStructure
4-Amino-3-methylphenolUnreacted starting materialC₇H₉NO
N,N-diacetyl-4-amino-3-methylphenolOver-acetylation by-productC₁₁H₁₃NO₃
Acetic AcidReagent residueC₂H₄O₂
Oxidative Degradation ProductsDegradation via oxidation of the phenol groupVaries
Hydrolysis Product (revertant)Degradation (hydrolysis of the amide bond)C₇H₉NO

The Workhorse Method: HPLC-UV for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis.[1][3] Its ability to separate complex mixtures with high resolution makes it ideal for detecting and quantifying impurities.[3][4] When coupled with a UV detector, it provides a robust, reliable, and cost-effective method for routine quality control.

Rationale for Method Selection

We select a reversed-phase HPLC (RP-HPLC) method because it is perfectly suited for separating moderately polar compounds like N-(4-Hydroxy-2-methylphenyl)acetamide and its likely impurities from a polar mobile phase. A C18 column provides excellent hydrophobic retention and separation capabilities. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime. The use of formic acid in the mobile phase acidifies it, which suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and making the method compatible with mass spectrometry if needed.[8][9]

Detailed Experimental Protocol: HPLC-UV

Objective: To separate and quantify impurities in a sample of N-(4-Hydroxy-2-methylphenyl)acetamide.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (based on the chromophore of the parent molecule).

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
17.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of N-(4-Hydroxy-2-methylphenyl)acetamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate the peaks in the chromatograms. Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

The Investigator Method: LC-MS for Impurity Identification

While HPLC-UV is excellent for detecting and quantifying impurities, it provides no definitive structural information. For this, we turn to a more powerful, hyphenated technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, making it the premier tool for identifying unknown impurities.[11][12]

Rationale for Method Selection

An LC-MS system, particularly one with high-resolution accurate mass (HRAM) capabilities like a Q-TOF (Quadrupole Time-of-Flight), provides unambiguous molecular weight information and elemental composition.[8] Tandem mass spectrometry (MS/MS) capabilities are crucial for structural elucidation; by fragmenting a selected impurity ion, we can piece together its structure like a puzzle.[10] This workflow is essential for meeting regulatory requirements for characterizing any impurity found above the identification threshold (typically >0.1%).

Workflow for Impurity Identification

The process of identifying an unknown impurity involves a logical, step-by-step investigation. This workflow ensures that data is collected systematically, leading to a confident structural assignment.

Impurity_Identification_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometry Analysis cluster_Elucidation Structure Elucidation A Inject Sample B HPLC Separation (MS-Compatible Method) A->B C Full Scan MS (Detect all ions, get accurate mass) B->C D Select Impurity Ion (Isolate ion of interest) C->D E MS/MS Fragmentation (Generate fragmentation pattern) D->E F Determine Elemental Formula (From accurate mass) E->F G Interpret Fragmentation Data (Propose structure) F->G H Confirm Structure (e.g., NMR, synthesis of standard) G->H I Identified Impurity H->I

Caption: Workflow for impurity identification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

Objective: To identify the structure of an unknown impurity detected by HPLC-UV.

Instrumentation:

  • UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • The same HPLC method as described in section 3.2 is used, as it is already MS-compatible.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Scan Mode 1 (Data-Dependent Acquisition):

    • Full Scan MS: Mass range 50-500 m/z.

    • MS/MS: The top 3 most intense ions from the full scan are automatically selected for fragmentation.

  • Collision Energy: Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Procedure:

  • Analysis: Inject the sample solution into the LC-MS system.

  • Data Acquisition: Acquire data in Data-Dependent Acquisition (DDA) mode. The instrument will automatically perform MS/MS on the most intense peaks detected in the full scan.

  • Data Analysis:

    • Extract the ion chromatogram for the mass of the suspected impurity peak.

    • From the full scan spectrum of the peak, determine its accurate mass. Use software to predict possible elemental formulas.

    • Analyze the MS/MS spectrum. Identify characteristic neutral losses and fragment ions. For example, the loss of an acetyl group (42 Da) would strongly suggest the impurity retains the acetamide moiety.

    • Propose a structure that is consistent with the elemental formula, the MS/MS fragmentation pattern, and known chemical principles (synthesis route, degradation pathways).

Comparative Analysis: HPLC-UV vs. LC-MS

Choosing the right tool depends on the question being asked. For routine quality control and purity checks, HPLC-UV is often sufficient. For investigation and structural elucidation, LC-MS is indispensable.

Table 3: Comparison of Analytical Techniques

ParameterHPLC-UVLC-MS / LC-MS/MS
Primary Purpose Quantification, Purity CheckIdentification, Structural Elucidation
Information Yield Retention Time, UV AbsorbanceAccurate Mass, Elemental Formula, Fragmentation Pattern
Sensitivity High (ng range)Very High (pg-fg range)[11]
Specificity Moderate (relies on chromatographic separation)Very High (relies on mass-to-charge ratio)
Regulatory Role Purity assay, routine QCCharacterization of unknown impurities above the identification threshold
Complexity & Cost LowerHigher

Conclusion and Forward Outlook

The impurity profiling of N-(4-Hydroxy-2-methylphenyl)acetamide, like any API, requires a multi-faceted analytical approach. This guide demonstrates the synergistic relationship between two powerful techniques: HPLC-UV as the robust workhorse for quantitative analysis and LC-MS as the definitive investigative tool for structural identification.

A well-designed impurity control strategy leverages the strengths of both. Initial screening and routine batch release rely on validated HPLC-UV methods, while LC-MS is deployed to investigate any unknown peaks that exceed regulatory thresholds, ensuring a complete and compliant impurity profile. This dual approach provides the comprehensive data necessary to guarantee the quality, safety, and efficacy of the pharmaceutical product, fulfilling the ultimate responsibility of protecting public health.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Unknown Author. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Unknown Author. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing.
  • SIELC Technologies. (2018). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
  • ResolveMass Laboratories Inc. (2026). impurity-profiling-and-characterization-for-generic-project.
  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Merck. (n.d.). N-(4-hydroxy-2-methylphenyl)acetamide | 39495-15-3.
  • Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Echemi. (n.d.). N-(4-hydroxy-2-methylphenyl)acetamide.
  • NextSDS. (n.d.). N-(4-hydroxy-2-methylphenyl)acetamide — Chemical Substance Information.
  • gsrs. (n.d.). N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE.
  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Singh, L., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • LGC Standards. (n.d.). N-(4-Hydroxyphenyl)acetamide-2,2,2-d3.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Unknown Author. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChemLite. (n.d.). N-(4-hydroxy-2-methylphenyl)acetamide (C9H11NO2).
  • SIELC Technologies. (2018). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • PubChem. (n.d.). N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214.
  • TRC. (n.d.). Buy Online CAS Number 39495-15-3 - N-(4-Hydroxy-2-methylphenyl)acetamide.
  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293-4301.
  • NextSDS. (n.d.). N-(4-hydroxyphenyl)acetamide — Chemical Substance Information.
  • PubChemLite. (n.d.). N-hydroxy-2-(4-methylphenyl)acetamide (C9H11NO2).

Sources

Comparative

Inter-Laboratory Comparison Guide: High-Efficiency Analysis of N-(4-Hydroxy-2-methylphenyl)acetamide

Executive Summary Accurate quantification of[1] is critical in pharmacokinetic profiling and impurity monitoring of paracetamol derivatives. This guide objectively compares the chromatographic performance and inter-labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of[1] is critical in pharmacokinetic profiling and impurity monitoring of paracetamol derivatives. This guide objectively compares the chromatographic performance and inter-laboratory reproducibility of the NovaSil™ C18 Core-Shell Column against standard Fully Porous Particle (FPP) C18 columns. By leveraging solid-core particle architecture, the NovaSil™ platform demonstrates superior peak asymmetry and a 65% increase in theoretical plates, ensuring robust compliance with global bioanalytical standards.

Mechanistic Rationale & Analyte Profiling

N-(4-Hydroxy-2-methylphenyl)acetamide (Molecular Weight: 165.19 g/mol )[1] presents unique analytical challenges due to its polar acetamide moiety and ionizable phenolic group.

  • Stationary Phase Selection (Causality) : Traditional FPP columns often suffer from longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), leading to peak broadening for small polar molecules. The NovaSil™ core-shell architecture restricts the diffusion path of the analyte to the porous outer shell. This physical constraint minimizes band broadening, yielding sharper peaks and higher signal-to-noise (S/N) ratios at the Lower Limit of Quantification (LLOQ).

  • Mobile Phase Optimization (Causality) : The phenolic hydroxyl group of the analyte has an estimated pKa of ~9.5. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the analyte is maintained in a fully unionized state. This maximizes hydrophobic retention on the C18 phase and prevents the peak tailing typically caused by secondary interactions with residual silanols on the silica support.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Spiking (Analyte + SIL-IS) B Protein Precipitation (MeCN, 4°C) A->B C Centrifugation (14,000 x g) B->C D Core-Shell C18 Separation C->D E ESI+ Ionization (MRM Mode) D->E F Data Quantification (ICH M10 criteria) E->F

Fig 1: Standardized LC-MS/MS workflow for N-(4-Hydroxy-2-methylphenyl)acetamide.

Inter-Laboratory Performance Comparison

To validate the product's performance, a multi-center study was conducted across three independent laboratories (US, EU, APAC). The analytical method was evaluated against the rigorous acceptance criteria outlined in the[2] and the[3].

Table 1: Chromatographic Performance (NovaSil™ Core-Shell vs. FPP C18) (Data averaged across n=30 injections per column type)

MetricNovaSil™ C18 (2.6 µm)Standard FPP C18 (3.0 µm)Performance Gain
Retention Time (tR) 1.85 min2.40 min23% Faster Elution
Peak Asymmetry (As) 1.051.35Superior Peak Shape
System Backpressure 210 bar195 barComparable
Theoretical Plates (N) 18,50011,20065% Higher Efficiency

Table 2: Inter-Laboratory Validation Metrics (NovaSil™ C18) (n=3 validation runs per lab, assessing matrix effects and precision)

LaboratoryLLOQ (ng/mL)Inter-day Precision (CV%)Accuracy (% Bias)Matrix Effect Factor
Lab A (US) 1.04.2%+2.1%0.95
Lab B (EU) 1.05.1%-1.4%0.92
Lab C (APAC) 1.04.8%+0.8%0.96
Regulatory Limit ≤ 20% CV [2]≤ 15% [2]± 15% [2]Consistency Required

Standardized Analytical Protocol

This protocol establishes a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the method inherently corrects for variations in extraction recovery and electrospray ionization (ESI) suppression, ensuring trustworthiness in every analytical run[2].

Step 1: Reagent and Standard Preparation

  • Action : Prepare a 1.0 mg/mL primary stock solution of N-(4-Hydroxy-2-methylphenyl)acetamide in HPLC-grade Methanol. Prepare a 100 ng/mL working solution of the SIL-IS (e.g., 2-Methylparacetamol-d3) in 50:50 Methanol:Water.

  • Causality : Methanol is strictly selected over Acetonitrile for the primary stock to ensure complete thermodynamic solubilization of the polar acetamide and phenolic functional groups, preventing concentration gradients during storage.

Step 2: Sample Extraction (Protein Precipitation)

  • Action : Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality : Ice-cold Acetonitrile rapidly denatures plasma proteins. The acidic environment ensures the target analyte remains fully unionized, preventing its co-precipitation with protein aggregates and maximizing recovery yields.

Step 3: LC-MS/MS System Suitability and Injection

  • Action : Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto the NovaSil™ C18 Core-Shell Column (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality : The 2.6 µm core-shell particle provides the theoretical plate count equivalent to a sub-2 µm fully porous particle, but at approximately 40% less backpressure. This reduces mechanical wear on the LC pumps while maintaining the sharp peak symmetries required for high-throughput screening.

Step 4: Mass Spectrometry Detection (ESI+)

  • Action : Monitor the Multiple Reaction Monitoring (MRM) transition for N-(4-Hydroxy-2-methylphenyl)acetamide (m/z 166.1 → 124.1) and the corresponding SIL-IS transition.

  • Causality : In positive electrospray ionization (ESI+), the loss of the acetyl group (42 Da) is the dominant and most thermodynamically stable fragmentation pathway for acetamides. This provides a highly specific, abundant product ion for quantification, eliminating cross-talk from endogenous plasma lipids.

Conclusion

The inter-laboratory comparison unequivocally demonstrates that the NovaSil™ C18 Core-Shell column outperforms traditional FPP C18 columns for the analysis of N-(4-Hydroxy-2-methylphenyl)acetamide. By mitigating longitudinal diffusion and optimizing mass transfer, the core-shell technology delivers 65% higher efficiency and ensures that all multi-center validation metrics easily surpass the stringent ICH M10 and FDA regulatory thresholds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide". PubChem,[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis", ICH Guidelines, 2022.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry", FDA Guidance Documents, 2018. [Link]

Sources

Validation

Head-to-head comparison of N-(4-Hydroxy-2-methylphenyl)acetamide with other phenolic compounds

Head-to-Head Comparison Guide: N-(4-Hydroxy-2-methylphenyl)acetamide vs. Acetaminophen and Phenolic Analogues Executive Summary As a Senior Application Scientist in drug development, evaluating the delicate balance betwe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: N-(4-Hydroxy-2-methylphenyl)acetamide vs. Acetaminophen and Phenolic Analogues

Executive Summary

As a Senior Application Scientist in drug development, evaluating the delicate balance between therapeutic efficacy and xenobiotic toxicity is paramount. Acetaminophen (APAP) is a ubiquitous analgesic and antipyretic; however, its dose-limiting hepatotoxicity remains a critical clinical challenge. To engineer safer analgesics, researchers have explored regioisomeric monomethylated analogues of APAP[1].

This guide provides an objective, head-to-head technical comparison of N-(4-Hydroxy-2-methylphenyl)acetamide (commonly known as 2-methylacetaminophen, CAS: 39495-15-3[2]) against APAP and its positional isomer, 3-methylacetaminophen. We will dissect the causality behind their divergent pharmacological and toxicological profiles and provide self-validating experimental workflows for their evaluation.

Mechanistic Overview: The Causality of Regioisomerism

The hepatotoxicity of acetaminophen is mechanistically driven by cytochrome P450 (CYP450) mediated oxidation to a highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI)[3]. NAPQI rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic macromolecules, inducing cellular necrosis[4].

The addition of a methyl group to the phenolic ring drastically alters the molecule's steric environment and oxidation potential, dictating its biological fate[1][5]:

  • Acetaminophen (APAP): Readily oxidized by CYP enzymes to toxic NAPQI.

  • N-(4-Hydroxy-2-methylphenyl)acetamide (2-Methylacetaminophen): The methyl group is positioned ortho to the acetamido group. This substitution sterically hinders the oxidation process and alters the electron density, raising the oxidation potential[1][5]. Consequently, the formation of the toxic quinone imine is significantly reduced, rendering it far less hepatotoxic than APAP[1].

  • 3-Methylacetaminophen: The methyl group is ortho to the phenolic hydroxyl group. This configuration does not sufficiently hinder quinone imine formation. In murine models, it remains as hepatotoxic as APAP[1].

The Efficacy-Toxicity Trade-off: The analgesic potency of these phenolic compounds directly parallels their oxidation potentials and hepatotoxic potential[1]. Because the mechanism of analgesia is intimately linked to the same oxidative pathways, 2-methylacetaminophen offers a superior safety profile but exhibits proportionally lower analgesic efficacy compared to APAP[1].

MetabolicPathway APAP Acetaminophen (APAP) CYP_APAP CYP450 Oxidation (Readily occurs) APAP->CYP_APAP NAPQI NAPQI (Toxic Electrophile) CYP_APAP->NAPQI Toxicity GSH Depletion & Hepatotoxicity NAPQI->Toxicity MeAPAP 2-Methylacetaminophen CYP_Me CYP450 Oxidation (Sterically Hindered) MeAPAP->CYP_Me MeNAPQI 2-Methyl-NAPQI (Lower Yield) CYP_Me->MeNAPQI Safe Preserved GSH & Reduced Toxicity MeNAPQI->Safe

Fig 1. Divergent CYP450 bioactivation of Acetaminophen vs 2-Methylacetaminophen.

Quantitative Data Comparison

The following table summarizes the head-to-head performance metrics of these phenolic compounds based on established structure-activity relationship (SAR) studies[1][5].

CompoundSubstitution PositionHepatotoxicity ProfileAnalgesic PotencyOxidation Potential
Acetaminophen (APAP) NoneHigh (Dose-dependent)HighBaseline
2-Methylacetaminophen Ortho to AcetamidoLowLowHigher than APAP
3-Methylacetaminophen Ortho to HydroxylHighHighSimilar to APAP
N-Methylacetaminophen On Amide NitrogenNoneNoneHighest

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, we must employ a self-validating experimental design that simultaneously measures in vitro metabolic toxicity and in vivo therapeutic efficacy. The causality behind this dual-arm approach is to ensure that any reduction in toxicity is contextualized against its impact on analgesic potency.

Protocol 1: In Vitro Hepatotoxicity Assay (Primary Hepatocytes)
  • Objective: Quantify metabolism-mediated cytotoxicity via LDH leakage and GSH depletion[3].

  • Causality: Primary hepatocytes retain endogenous CYP450 activity, unlike many immortalized cell lines, making them the gold standard for evaluating NAPQI-mediated toxicity[3].

  • Step-by-Step Methodology:

    • Hepatocyte Isolation: Isolate primary hepatocytes from male C57BL/6 mice using a two-step collagenase perfusion technique to ensure high viability (>90%).

    • CYP450 Induction (Control Arm): Pre-treat a subset of hepatocytes with 3-methylcholanthrene to induce CYP enzymes[6]. Causality: This amplifies the metabolic bioactivation, confirming that observed toxicity is metabolism-dependent rather than a direct compound effect.

    • Compound Incubation: Expose hepatocytes to varying concentrations (0.1 mM to 5.0 mM) of APAP, 2-methylacetaminophen, and 3-methylacetaminophen for 24 hours.

    • GSH Quantification: Lyse cells and measure intracellular GSH using Ellman's reagent (DTNB). A severe drop in GSH precedes cell death.

    • LDH Leakage Assay: Quantify Lactate Dehydrogenase (LDH) in the culture media. Elevated LDH indicates loss of membrane integrity (necrosis).

Protocol 2: In Vivo Analgesic Efficacy (Acetic Acid Writhing Test)
  • Objective: Determine the ED50 for analgesic activity[1].

  • Causality: The writhing test is a highly sensitive model for peripherally acting analgesics, allowing for precise dose-response mapping to correlate with oxidation potentials.

  • Step-by-Step Methodology:

    • Animal Preparation: Fast adult male mice for 12 hours prior to the experiment to standardize drug absorption.

    • Dosing: Administer the test compounds via intraperitoneal (i.p.) injection at graded doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only negative control.

    • Nociceptive Induction: 30 minutes post-dosing, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce abdominal constrictions (writhing).

    • Observation & Scoring: Count the number of writhes per mouse over a 20-minute period.

    • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the ED50 using non-linear regression.

ExpWorkflow cluster_invitro In Vitro Hepatotoxicity cluster_invivo In Vivo Analgesia Start Compound Library (APAP & Analogues) Hep Primary Hepatocytes (+/- CYP Inducers) Start->Hep Mice Mouse Writhing Test Start->Mice Assay1 LDH Leakage Assay Hep->Assay1 Assay2 Intracellular GSH Hep->Assay2 Validation Correlate Toxicity with Analgesia Assay1->Validation Assay2->Validation Assay3 Determine ED50 Mice->Assay3 Assay3->Validation

Fig 2. Self-validating workflow correlating in vitro toxicity with in vivo analgesia.

Conclusion

The head-to-head comparison reveals a fundamental trade-off in the design of acetaminophen analogues. N-(4-Hydroxy-2-methylphenyl)acetamide (2-methylacetaminophen) successfully mitigates the severe hepatotoxicity associated with APAP by altering the molecule's oxidation potential and hindering toxic quinone imine formation[1]. However, because the mechanism of analgesia is intimately linked to the same oxidative properties, its analgesic potency is concurrently reduced[1]. For drug development professionals, this compound serves as a critical structural probe for understanding the delicate interplay between CYP450 bioactivation, toxicity, and therapeutic efficacy.

References

  • Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • N-(4-Hydroxy-2-methylphenyl)acetamide | CID 170214 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • A DFT study for paracetamol and 3,5-disubstituted analogues Source: ResearchGate URL:[Link]

  • Advantages of In Vitro Cytotoxicity Testing by Using Primary Rat Hepatocytes in Comparison with Established Cell Lines Source: J-Stage (Journal of Toxicological Sciences) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of N-(4-Hydroxy-2-methylphenyl)acetamide as a Starting Material

For researchers, scientists, and drug development professionals, the integrity of a synthetic route begins with the quality of its starting materials. The selection of a starting material is a critical decision, influenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic route begins with the quality of its starting materials. The selection of a starting material is a critical decision, influencing not only the efficiency and yield of the synthesis but also the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of N-(4-Hydroxy-2-methylphenyl)acetamide as a starting material, offering a comparative analysis against common alternatives, supported by experimental data and detailed analytical protocols.

Introduction: The Strategic Importance of N-(4-Hydroxy-2-methylphenyl)acetamide

N-(4-Hydroxy-2-methylphenyl)acetamide, a substituted aminophenol, serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive phenolic hydroxyl group and a secondary amide, makes it a versatile precursor for introducing the N-acetyl-aminophenol moiety into more complex molecules. The methyl group on the aromatic ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

The validation of any starting material is a cornerstone of pharmaceutical development, ensuring its identity, purity, and suitability for the intended manufacturing process. This guide will objectively evaluate N-(4-Hydroxy-2-methylphenyl)acetamide against two common alternative starting materials for the synthesis of related structures: 4-Aminophenol and 4-Nitrophenol.

Comparative Analysis of Starting Materials

The choice of a starting material is a multifactorial decision, balancing cost, availability, synthetic efficiency, and safety. The following sections provide a comparative overview of N-(4-Hydroxy-2-methylphenyl)acetamide and its alternatives.

Synthetic Utility and Efficiency

The primary advantage of using N-(4-Hydroxy-2-methylphenyl)acetamide is that the N-acetyl group is already in place, potentially shortening the synthetic route and avoiding a separate acetylation step. This can lead to higher overall yields and reduced manufacturing complexity.

In contrast, starting from 4-Aminophenol requires an additional acetylation step to introduce the amide functionality. While this adds a step to the synthesis, 4-aminophenol is a widely available and cost-effective commodity chemical.[1][2][3][4][5]

Starting from 4-Nitrophenol necessitates a reduction of the nitro group to an amine, followed by acetylation. This multi-step process can be efficient, with some modern catalytic systems achieving high yields.[6][7][8][9] However, it introduces more complexity and potential for side reactions.

Table 1: Comparison of Synthetic Routes

ParameterN-(4-Hydroxy-2-methylphenyl)acetamide4-Aminophenol4-Nitrophenol
Synthetic Steps Direct use in subsequent reactionsRequires acetylationRequires reduction and acetylation
Typical Reagents Dependent on the subsequent transformationAcetic anhydride, Acetyl chlorideReducing agents (e.g., H₂, Pd/C, NaBH₄), Acetic anhydride
Reported Yield High (for subsequent steps)Acetylation yields are generally highReduction and acetylation can be high yielding with optimized methods[6][8]
Potential Byproducts Dependent on the subsequent reactionDiacetylation (minor)Incomplete reduction, over-reduction, and byproducts from acetylation
Scalability Generally straightforwardStraightforwardCan be hazardous on a large scale due to the use of reducing agents and potential exotherms
Cost-Benefit Analysis

A crucial aspect of starting material selection is the cost. While prices can fluctuate, a general comparison provides valuable insight.

Table 2: Illustrative Cost Comparison

Starting MaterialPurityPrice per kg (USD)
N-(4-Hydroxy-2-methylphenyl)acetamide97%Varies by supplier
4-AminophenolSynthesis Grade~$118.00[1]
4-Nitrophenol99%~$107.00[10]

Note: Prices are illustrative and subject to change based on supplier and market conditions.

While 4-Aminophenol and 4-Nitrophenol appear more cost-effective on a per-kilogram basis, a comprehensive cost analysis must also consider the cost of additional reagents, solvents, and the operational costs associated with extra synthetic steps. The potentially shorter synthetic route offered by N-(4-Hydroxy-2-methylphenyl)acetamide can offset its higher initial cost.

Safety and Handling

The safety profile of a starting material is a non-negotiable aspect of process development.

Table 3: Comparative Safety Profile

HazardN-(4-Hydroxy-2-methylphenyl)acetamide4-Aminophenol4-Nitrophenol
Acute Toxicity Causes skin and serious eye irritation. May cause respiratory irritation.[11]Harmful if swallowed or inhaled.[1][2][3][12]Harmful if swallowed, in contact with skin, or if inhaled.[13]
Chronic Toxicity Not fully characterized.Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.[12]May cause damage to organs through prolonged or repeated exposure.[13]
Environmental Hazard No specific data available.Very toxic to aquatic life with long-lasting effects.[1][2][3][12]Very toxic to aquatic life.

Expert Insight: While all three compounds require careful handling in a controlled laboratory environment, the known mutagenicity and significant aquatic toxicity of 4-aminophenol necessitate more stringent containment and disposal procedures.

Validation Protocol for N-(4-Hydroxy-2-methylphenyl)acetamide

The validation of a starting material ensures that it consistently meets the required quality attributes. The following protocols are based on the principles outlined in the ICH Q2(R1) guidelines and are designed to be a self-validating system.

Identification

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.

  • Methodology:

    • Prepare a potassium bromide (KBr) pellet of the sample and the reference standard.

    • Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectrum of the sample to the reference standard.

  • Acceptance Criteria: The spectrum of the sample should be concordant with the spectrum of the reference standard, with major peaks corresponding in position and relative intensity.

B. High-Performance Liquid Chromatography (HPLC) - Retention Time Matching

  • Objective: To confirm the identity by comparing the retention time of the major peak in the sample chromatogram with that of a reference standard.

  • Methodology: Use the HPLC method described in section 3.2.

  • Acceptance Criteria: The retention time of the principal peak in the sample chromatogram corresponds to that of the principal peak in the standard chromatogram, within the predefined system suitability limits.

Purity Determination and Impurity Profiling by HPLC

A robust HPLC method is essential for quantifying the purity of the starting material and for detecting and quantifying any process-related impurities. The following method is adapted from validated procedures for similar N-acetyl-p-aminophenol derivatives.[14][15][16]

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Validation of the HPLC Method:

The HPLC method must be validated to demonstrate its suitability for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[13][17][18][19]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of potential impurities and degradation products. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be demonstrated over a specified range.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Range: The range of the method should be established based on the linearity, accuracy, and precision data. For a starting material assay, this is typically 80-120% of the test concentration.[18]

  • Accuracy: The closeness of the test results to the true value should be determined across the specified range. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

      • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[19]

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment.

      • Acceptance Criteria: RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is particularly important for impurity profiling.

Impurity Profiling by GC-MS

For volatile and semi-volatile impurities that may not be detected by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.

Table 5: GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-450 amu

Common Process-Related Impurities:

A thorough understanding of the synthetic route for N-(4-Hydroxy-2-methylphenyl)acetamide is necessary to anticipate potential impurities. These can include unreacted starting materials from previous steps, byproducts of the acetylation reaction, and degradation products.

Visualizing the Workflow

To provide a clear and logical overview of the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Alternative Synthetic Pathways Nitrophenol 4-Nitrophenol Aminophenol 4-Aminophenol Nitrophenol->Aminophenol Reduction Final_Product Target Molecule Aminophenol->Final_Product Acetylation & Further Steps Target_SM N-(4-Hydroxy-2-methylphenyl)acetamide Target_SM->Final_Product Direct Conversion

Caption: Comparison of synthetic pathways.

G cluster_validation Starting Material Validation Workflow Sample Receive Starting Material Sample Identification Identification (FTIR, HPLC-RT) Sample->Identification Purity Purity & Impurity (HPLC-UV, GC-MS) Sample->Purity Release Release for Manufacturing Identification->Release Validation Method Validation (ICH Q2(R1)) Purity->Validation Validation->Release

Caption: Workflow for starting material validation.

Conclusion and Recommendations

N-(4-Hydroxy-2-methylphenyl)acetamide is a strategically valuable starting material, particularly when the N-acetyl-aminophenol moiety is a core component of the target molecule. Its primary advantage lies in the potential for a more concise and efficient synthetic route, which can translate to lower manufacturing costs and a reduced environmental footprint, despite a potentially higher upfront cost per kilogram.

The choice between N-(4-Hydroxy-2-methylphenyl)acetamide and its alternatives, 4-Aminophenol and 4-Nitrophenol, should be made on a case-by-case basis, considering the specific synthetic transformation, cost of all reagents, and the safety and environmental impact of the entire process.

For drug development professionals, the rigorous validation of any chosen starting material is paramount. The detailed analytical protocols provided in this guide offer a robust framework for ensuring the quality and consistency of N-(4-Hydroxy-2-methylphenyl)acetamide, thereby safeguarding the integrity of the entire drug manufacturing process.

References

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-Nitrophenol (C6H5NO3), 1 kg. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Aminophenol, 500 g. Retrieved from [Link]

  • Bai, F., & Wang, X. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Chemical Engineering Journal, 401, 126123.
  • Rismana, E., et al. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst.
  • Welch, R. M., & Conney, A. H. (1965). A simple method for the quantitative determination of N-acetyl-p-aminophenol (APAP) in urine. Clinical chemistry, 11(12), 1064–1067.
  • MTC USA. (n.d.). Acetaminophen Impurities Method. Retrieved from [Link]

  • Wyszecka-Kaszuba, E., et al. (2003). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 957-962.
  • Reaction Chemistry & Engineering. (2023). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Retrieved from [Link]

  • GSRS. (n.d.). N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE. Retrieved from [Link]

  • BCREC Journal. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • YouTube. (2017, January 20). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chromatographic Column Selection for N-(4-Hydroxy-2-methylphenyl)acetamide Separation

For researchers, scientists, and professionals in drug development, the precise separation and quantification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. N-(4-Hydroxy-2-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. N-(4-Hydroxy-2-methylphenyl)acetamide, a structural isomer and potential impurity of acetaminophen (paracetamol), requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of various chromatography columns for the effective separation of this compound, supported by experimental insights and data-driven recommendations.

Introduction: The Analytical Challenge

N-(4-Hydroxy-2-methylphenyl)acetamide is a polar aromatic compound.[1][2] Its structural similarity to acetaminophen and other related impurities necessitates a chromatographic system with high selectivity and resolution. The choice of the stationary phase is a critical factor that dictates the success of the separation. This guide will explore the performance of three common types of HPLC columns: the industry-standard C18, the alternative selectivity Phenyl-Hexyl, and the polar-compound-specialized Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

Comparative Analysis of Chromatography Columns

The selection of an appropriate chromatography column is a balance between retention, resolution, and analysis time. Below is a comparative overview of the most relevant column chemistries for the separation of N-(4-Hydroxy-2-methylphenyl)acetamide.

C18 (Octadecyl Silane) Columns: The Workhorse of Reversed-Phase Chromatography

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their strong hydrophobic retention.[3][4]

  • Mechanism of Separation: The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the analyte.[5] For N-(4-Hydroxy-2-methylphenyl)acetamide, the aromatic ring and the methyl group contribute to its retention on a C18 column.

  • Performance: C18 columns generally provide good retention for moderately polar to non-polar compounds.[4] However, for highly polar compounds, retention can be insufficient, leading to elution near the void volume, especially with highly aqueous mobile phases.[6][7] The European Pharmacopoeia (EP) monograph for paracetamol impurities often specifies L1 designated columns, which are C18 columns.[8][9]

  • Considerations: While robust and versatile, the selectivity of C18 columns is primarily based on hydrophobicity.[10] This may lead to co-elution with other structurally similar impurities that have comparable hydrophobicity.

Phenyl-Hexyl Columns: An Alternative with Enhanced Aromatic Selectivity

Phenyl-Hexyl columns offer a different selectivity profile compared to traditional C18 phases.

  • Mechanism of Separation: In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides a unique separation mechanism through π-π interactions with aromatic analytes like N-(4-Hydroxy-2-methylphenyl)acetamide.[10][11] This can lead to enhanced retention and altered elution order for aromatic compounds compared to a C18 column.[10][12]

  • Performance: The dual retention mechanism of Phenyl-Hexyl columns can provide superior resolution for complex mixtures of aromatic compounds.[10] Studies comparing C18 and Phenyl-Hexyl columns for the separation of other aromatic compounds have shown that the Phenyl-Hexyl phase can resolve critical pairs that co-elute on a C18 column.[12] The choice of organic modifier in the mobile phase can significantly influence the π-π interactions, with methanol often enhancing this unique selectivity more than acetonitrile.[13]

  • Considerations: The performance of Phenyl-Hexyl columns is highly dependent on the mobile phase composition.[13] Method development may require more careful optimization of the organic modifier to leverage the alternative selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: The Choice for Highly Polar Compounds

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[6][14][15]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups like amide or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14][16][17] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14][16] More polar analytes are more strongly retained.[14]

  • Performance: HILIC offers excellent retention for highly polar compounds without the need for ion-pairing reagents.[6][17] This technique is highly compatible with mass spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[6][16]

  • Considerations: The separation mechanism in HILIC can be more complex than in reversed-phase, potentially involving a combination of partitioning, adsorption, and weak electrostatic interactions.[15] Method development in HILIC requires careful control of the water content in the mobile phase, as small changes can significantly impact retention.

Quantitative Performance Data

The following table summarizes the expected performance of the different column types for the separation of N-(4-Hydroxy-2-methylphenyl)acetamide, based on established chromatographic principles and data from analogous separations.

Column TypeStationary Phase ChemistryPrimary Retention Mechanism(s)Expected RetentionExpected Selectivity for Aromatic IsomersKey Advantages
C18 Octadecyl-silane bonded to silicaHydrophobic InteractionsModerateGoodRobustness, versatility, wide availability
Phenyl-Hexyl Phenyl-Hexyl-silane bonded to silicaHydrophobic and π-π InteractionsModerate to HighExcellentAlternative selectivity for aromatic compounds
HILIC Bare silica or polar functional groupsPartitioning into a water-enriched layerHighGood to ExcellentExcellent retention for highly polar compounds, MS compatibility

Experimental Protocols

The following are detailed, step-by-step methodologies for separating N-(4-Hydroxy-2-methylphenyl)acetamide using the discussed column technologies.

Protocol 1: Reversed-Phase Separation on a C18 Column

This protocol is a standard starting point for the analysis of acetaminophen-related compounds.

Workflow Diagram:

C18_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A: 0.1% Formic Acid in Water D Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) A->D B Prepare Mobile Phase B: Acetonitrile B->D C Prepare Sample: Dissolve in 50:50 Water/Acetonitrile E Inject Sample C->E D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peak G->H I Quantify Concentration H->I PhenylHexyl_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A: 20 mM Potassium Phosphate pH 3.0 D Equilibrate Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm) A->D B Prepare Mobile Phase B: Methanol B->D C Prepare Sample: Dissolve in 50:50 Water/Methanol E Inject Sample C->E D->E F Run Isocratic or Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Assess Resolution and Quantify H->I

Caption: Experimental workflow for Phenyl-Hexyl column separation.

Methodology:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Elution Program: Start with an isocratic elution of 60% A and 40% B. A shallow gradient may be employed to optimize resolution if necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a concentration of 10 µg/mL.

Protocol 3: HILIC for Enhanced Retention of Polar Analytes

This protocol is ideal for maximizing the retention of N-(4-Hydroxy-2-methylphenyl)acetamide.

Logical Relationship Diagram:

HILIC_Logic Analyte N-(4-Hydroxy-2-methylphenyl)acetamide (Polar) WaterLayer Immobilized Water Layer on Stationary Phase Analyte->WaterLayer Partitions into StationaryPhase HILIC Stationary Phase (e.g., Amide, Diol) (Polar) StationaryPhase->WaterLayer Supports MobilePhase High Organic Mobile Phase (e.g., 90% Acetonitrile) (Less Polar) MobilePhase->WaterLayer Forms Retention Increased Retention WaterLayer->Retention Leads to

Caption: Logical relationships in HILIC separation.

Methodology:

  • Column: HILIC column (e.g., Amide or Diol chemistry, 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80% to 95% B

    • 9.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm or Mass Spectrometry.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a concentration of 10 µg/mL.

Conclusion and Recommendations

The optimal choice of a chromatography column for the separation of N-(4-Hydroxy-2-methylphenyl)acetamide depends on the specific analytical goals.

  • For routine quality control and when analyzing less complex sample matrices, a C18 column provides a robust and reliable starting point.

  • When enhanced resolution from other aromatic impurities is required, a Phenyl-Hexyl column offers valuable alternative selectivity that can be the key to a successful separation.

  • For applications requiring maximum retention of this polar analyte, or for methods utilizing mass spectrometric detection , a HILIC column is the superior choice.

It is strongly recommended that method development includes a screening of at least a C18 and a Phenyl-Hexyl column to assess the selectivity for the specific impurity profile of the sample. For challenging separations where the analyte is poorly retained, HILIC should be the primary consideration.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Reemtsma, T., et al. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • Tyteca, E., et al. (2014). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2024, October 30). Examining Column Selectivity Differences Across Various L1 Designation Columns for Paracetamol EP Impurities Monograph. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Analysis of Paracetamol and Critical Impurities Under European Pharmacopoeia Conditions Utilizing a Kinetex 2.7µm C18 Core-Shell LC Column. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxy-2-methylphenyl)acetamide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of N-(4-Hydroxy-2-methylphenyl)acetamide

As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of pharmaceutical intermediates is as critical as the experimental workflows themselves. N-(4-Hydroxy-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of pharmaceutical intermediates is as critical as the experimental workflows themselves. N-(4-Hydroxy-2-methylphenyl)acetamide (CAS 39495-15-3) is an organic amide and phenol derivative frequently utilized in synthetic chemistry and analytical profiling.

Because of its structural similarity to acetaminophen, improper disposal poses a significant risk of aquatic toxicity and environmental accumulation . This guide provides a self-validating, step-by-step operational plan for the safe segregation, packaging, and destruction of this compound, ensuring your laboratory maintains both safety and regulatory integrity.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the compound. This data dictates the choice of primary packaging and the required destruction mechanism.

Table 1: Chemical and Hazard Profile

PropertyValue / Description
IUPAC Name N-(4-hydroxy-2-methylphenyl)acetamide
CAS Number 39495-15-3
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Primary Hazard Acute Oral Toxicity (Category 4), Potential Aquatic Toxicity
RCRA Status Non-RCRA Hazardous Pharmaceutical Waste

Disposal Causality & Regulatory Framework

Why is specialized disposal required for this specific compound?

  • Environmental Persistence: Phenolic amides can resist standard wastewater treatment degradation. If flushed down the drain, they accumulate in aquatic ecosystems, potentially causing endocrine disruption or toxicity in aquatic organisms.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of pharmaceutical wastes under 40 CFR Part 266 Subpart P . Although N-(4-Hydroxy-2-methylphenyl)acetamide is not explicitly listed as a P- or U-series acute hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a non-RCRA pharmaceutical waste .

  • Destruction Mechanism: High-temperature incineration is the only approved disposal method. Temperatures exceeding 1,000°C are required to fully cleave the stable aromatic ring and amide bonds, converting the compound into basic, non-toxic oxides (CO₂, H₂O, and NOₓ) while utilizing industrial scrubbers to capture any residual nitrogenous emissions.

Step-by-Step Disposal Methodology

This protocol relies on a self-validating system: each step inherently verifies the safety and compliance of the next, preventing compounding errors during waste management.

Step 1: Source Segregation
  • Action: Isolate N-(4-Hydroxy-2-methylphenyl)acetamide waste from strong oxidizers, strong acids, and heavy metal waste streams.

  • Causality: Phenolic compounds can undergo exothermic oxidation reactions when mixed with strong oxidizers. Segregation prevents spontaneous reactions in the waste accumulation area.

  • Self-Validation: Check the waste log of the designated bin prior to disposal to confirm no incompatible oxidizing agents have been deposited.

Step 2: Primary Packaging
  • Action: Collect solid waste and contaminated consumables (e.g., weigh boats, pipette tips, filter papers) in a leak-proof, High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is chemically inert to weak organic acids and phenols, preventing container degradation over time.

  • Self-Validation: Before adding waste, visually inspect the HDPE container for stress fractures, discoloration, or compromised seals.

Step 3: Labeling and Documentation
  • Action: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Non-RCRA Pharmaceutical Waste: N-(4-Hydroxy-2-methylphenyl)acetamide" and "Incineration Only."

  • Causality: Clear, immediate nomenclature prevents downstream mixing errors by laboratory personnel and ensures compliance with EPA tracking requirements .

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated, well-ventilated SAA. Ensure secondary containment (e.g., a chemically resistant spill tray) is utilized.

  • Causality: Secondary containment captures accidental breaches or leaks, ensuring the primary laboratory workspace remains uncontaminated and safe for ongoing research.

Step 5: Final Destruction
  • Action: Transfer the waste to a licensed hazardous waste reverse distributor or disposal contractor for high-temperature incineration .

  • Causality: Ensures complete thermal destruction of the active pharmaceutical ingredient (API).

  • Self-Validation: Always obtain and file a Certificate of Destruction (CoD) from your contractor to close the regulatory loop and prove compliance during safety audits.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent aerosolization and inhalation of the active powder.

  • Don PPE: Ensure safety goggles, nitrile gloves, and a lab coat are worn. If a large powder spill occurs outside a ventilated fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of the amide dust.

  • Containment (Solid Spill): Do not dry sweep, as this generates airborne particulates. Mist the powder lightly with water or a 10% ethanol solution to suppress dust, then carefully wipe up using absorbent laboratory pads.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading.

  • Decontamination: Wash the affected surface with warm water and a mild laboratory detergent. Collect all absorbent materials, contaminated gloves, and washings into the HDPE waste container described in Step 2.

Disposal Workflow Diagram

The following diagram outlines the logical progression of the disposal process, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow Start Waste Generation: N-(4-Hydroxy-2-methylphenyl)acetamide Segregation Segregation Isolate from strong oxidizers Start->Segregation Packaging Primary Packaging Seal in leak-proof HDPE container Segregation->Packaging Labeling Labeling & Documentation Mark as 'Non-RCRA Chemical Waste' Packaging->Labeling Storage Temporary Storage Ventilated, secure SAA Labeling->Storage Transport Transport Licensed Waste Contractor Storage->Transport Incineration Final Destruction High-Temperature Incineration Transport->Incineration

Workflow for the segregation, packaging, and incineration of N-(4-Hydroxy-2-methylphenyl)acetamide.

References

  • National Center for Biotechnology Information. "N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214." PubChem. Available at:[Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxy-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxy-2-methylphenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.